1-(Methylamino)cyclopropanecarboxylic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(methylamino)cyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-6-5(2-3-5)4(7)8;/h6H,2-3H2,1H3,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIDVZTWFMHNBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride?
An In-depth Technical Guide to 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a non-proteinogenic amino acid derivative that embodies the strategic advantages of the cyclopropyl motif in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, and potential applications in drug discovery. We will explore the foundational principles that make cyclopropane-containing molecules valuable tools for developing next-generation therapeutics, offering insights into their role in enhancing metabolic stability and receptor binding. Furthermore, this document presents detailed experimental protocols for quality control and safe handling, alongside a critical analysis of its potential metabolic and toxicological profile.
Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Design
In the landscape of modern drug discovery, the incorporation of small, rigid structural motifs is a key strategy for optimizing pharmacokinetic and pharmacodynamic properties. Among these, the cyclopropane ring has emerged as a uniquely powerful building block.[1][2] Unlike flexible alkyl chains, the three-membered ring of cyclopropane imposes a significant degree of conformational restraint on a molecule. This rigidity can lock a drug candidate into its bioactive conformation, enhancing its binding affinity and selectivity for its biological target.[1]
Key advantages conferred by the cyclopropyl fragment include:
-
Enhanced Metabolic Stability: The cyclopropyl group is resistant to common metabolic degradation pathways, such as oxidation by cytochrome P450 enzymes, which can extend the in-vivo half-life of a drug.[1][3]
-
Improved Potency and Selectivity: By restricting conformational freedom, the cyclopropyl moiety can lead to a more favorable entropic contribution to the binding energy at a target receptor or enzyme active site.[2]
-
Modulation of Physicochemical Properties: The unique electronic nature of the cyclopropane ring, with its enhanced π-character, can influence a molecule's pKa, lipophilicity, and membrane permeability.[2]
These attributes have led to the widespread use of cyclopropane derivatives in developing treatments for a range of conditions, including infectious diseases, cancers, and neurological disorders.[4] this compound represents a functionalized building block poised for integration into novel therapeutic agents, leveraging the inherent benefits of this strained carbocycle.
Physicochemical and Structural Characterization
This compound is a crystalline solid whose hydrochloride salt form enhances its stability and aqueous solubility, critical properties for its use in research and development.[5]
| Property | Value | Source |
| CAS Number | 99324-91-1 | [6][7][8] |
| Molecular Formula | C₅H₁₀ClNO₂ | [6][7][8] |
| Molecular Weight | 151.59 g/mol | [6][7][8] |
| IUPAC Name | 1-(methylamino)cyclopropane-1-carboxylic acid;hydrochloride | N/A |
| Purity | Typically >95% | [6] |
| Storage | Sealed in dry, 2-8°C | [7][8] |
Chemical Structure
The molecule features a cyclopropane ring geminally substituted with a methylamino group and a carboxylic acid. This arrangement makes it a constrained analog of α-aminoisobutyric acid (Aib) and other quaternary amino acids.
Caption: Structure of this compound.
Synthetic Strategies and Mechanistic Considerations
While a specific, dedicated synthesis for this compound is not extensively detailed in publicly available literature, a plausible and efficient route can be designed based on established methods for analogous cyclopropane derivatives.[5][9][10] A common strategy involves the construction of the cyclopropane ring followed by functional group manipulation.
A logical approach would begin with the cyclopropanation of a suitable acrylic acid ester derivative, followed by amination and hydrolysis.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Causality in Experimental Design
-
Cyclopropanation: The choice of a bromo-substituted acrylate as the starting material is strategic. The electron-withdrawing ester group activates the double bond for cyclopropanation, while the bromine atom provides a leaving group for the subsequent amination step.
-
Nucleophilic Substitution: The introduction of the methylamino group via direct substitution with methylamine is a standard and efficient method. This step displaces the bromide to form the carbon-nitrogen bond.
-
Saponification and Acidification: The final steps involve the hydrolysis of the methyl ester to the free carboxylic acid using a base like sodium hydroxide.[5] Subsequent acidification with concentrated hydrochloric acid serves a dual purpose: it protonates the carboxylate to form the carboxylic acid and protonates the amine to form the stable, isolable hydrochloride salt.[9] This final salt formation step is crucial for improving the compound's handling characteristics and shelf-life.
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its potential as a versatile building block for creating novel drug candidates with improved pharmacological profiles.
-
Constrained Peptidomimetics: As a non-natural amino acid, it can be incorporated into peptides to restrict their conformation.[3] This can protect the peptide from degradation by peptidases and lock it into a bioactive shape, enhancing its affinity for its target.
-
Enzyme Inhibitors: The rigid cyclopropane scaffold is ideal for designing potent and selective enzyme inhibitors. By presenting functional groups in a well-defined spatial orientation, it can optimize interactions within an enzyme's active site.[3] Analogs have shown inhibitory effects on enzymes like serine/threonine kinases, which are often implicated in cancer.[5]
-
Antiviral and Anticancer Agents: Structural analogs of related cyclopropane carboxylic acids have demonstrated promising activity as antiviral agents, including against HIV-1 reverse transcriptase.[5] Furthermore, some derivatives have been shown to induce apoptosis in cancer cell lines, highlighting their potential in oncology research.[5]
Metabolic and Toxicological Profile (A Predictive Analysis)
Metabolic Stability
A primary motivation for using the cyclopropyl motif is to enhance metabolic stability.[1][2] The C-C bonds of the cyclopropane ring are generally robust and not susceptible to the oxidative metabolic pathways that readily degrade linear alkyl chains. Therefore, it is anticipated that drug candidates incorporating this moiety would exhibit a longer in-vivo half-life. Esters of cyclopropanecarboxylic acid have also demonstrated a significant increase in stability against hydrolysis.[11]
Potential for Idiosyncratic Toxicity
While metabolically stable, the cyclopropane carboxylic acid functional group is not without potential liabilities. It is crucial for drug development professionals to be aware of possible off-target effects. A notable case study is the experimental anxiolytic drug, panadiplon.[12] Its metabolism produced a cyclopropane carboxylic acid metabolite that was implicated in hepatic toxicity in sensitive species. The proposed mechanism involved the inhibition of mitochondrial fatty acid β-oxidation and the depletion of hepatic Coenzyme A and carnitine.[12]
This precedent serves as a critical reminder that while the core scaffold is stable, its interaction with metabolic pathways can lead to unexpected, idiosyncratic toxicity. This self-validating insight mandates careful preclinical toxicological assessment of any new drug candidate containing this moiety.
Experimental Protocols
Protocol 1: Quality Control via ¹H NMR Spectroscopy
Objective: To confirm the structural identity and assess the purity of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) spectrometer.
-
Data Acquisition: Acquire a standard proton (¹H) NMR spectrum. Key expected signals would include:
-
A singlet corresponding to the N-methyl (N-CH₃) protons.
-
Multiplets in the aliphatic region corresponding to the diastereotopic cyclopropyl methylene (-CH₂-) protons.
-
Broad signals for the amine and carboxylic acid protons, which may exchange with residual water in the solvent.
-
-
Data Analysis: Integrate the signals to confirm the proton ratios. Compare the observed chemical shifts with predicted values or reference spectra to verify the structure. The absence of significant impurity peaks will confirm the sample's purity.
Protocol 2: Laboratory Safety and Handling
Objective: To outline the necessary procedures for the safe handling and storage of the compound. This protocol is based on GHS classifications for structurally related compounds like 1-Aminocyclopropane-1-carboxylic acid.[13][14][15][16]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety glasses or goggles.[13][17]
-
Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile).[17]
-
Respiratory Protection: If handling as a powder outside of a fume hood, use a dust mask or an appropriate respirator.[13]
Handling Procedures:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15][18]
-
Avoid contact with skin and eyes.[17] In case of contact, rinse the affected area thoroughly with water for at least 15 minutes.[15]
-
Wash hands thoroughly after handling.[13]
-
Store the compound in a tightly closed container in a cool, dry place, as recommended (2-8°C).[7][8]
Conclusion and Future Outlook
This compound is a specialized chemical building block with significant potential for medicinal chemistry and drug development. Its value is derived from the foundational advantages of the cyclopropane ring—namely, its ability to impart conformational rigidity and metabolic stability. While it holds promise for the creation of novel peptidomimetics, enzyme inhibitors, and other therapeutics, researchers must remain vigilant about the potential for mechanism-based toxicity, as highlighted by historical examples. Future research will likely focus on incorporating this and similar motifs into diverse molecular scaffolds to explore new therapeutic frontiers, coupled with rigorous safety and metabolic profiling to ensure the development of safe and effective medicines.
References
- The Crucial Role of Cyclopropane Deriv
- 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3. (URL: )
-
Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. (URL: [Link])
-
Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1). PubChem. (URL: [Link])
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, ACS Publications. (URL: [Link])
-
Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. (URL: [Link])
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. (URL: [Link])
-
SAFETY DATA SHEET. PhytoTech Labs. (URL: [Link])
-
SAFETY DATA SHEET. (URL: [Link])
-
This compound. Lead Sciences. (URL: [Link])
- EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives.
-
1-((Dimethylamino)methyl)cyclopropanecarboxylic acid. PubChem. (URL: [Link])
-
1-(methylamino)cyclopropane-1-carboxylic acid (C5H9NO2). PubChemLite. (URL: [Link])
-
1-Aminocyclopropane-1-carboxylic acid. PubChem. (URL: [Link])
- CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
-
Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed. (URL: [Link])
-
Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3 | Benchchem [benchchem.com]
- 6. CAS 99324-91-1 | this compound - Synblock [synblock.com]
- 7. 99324-91-1|this compound|BLD Pharm [bldpharm.com]
- 8. This compound - Lead Sciences [lead-sciences.com]
- 9. EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 10. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 11. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phytotechlab.com [phytotechlab.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. fishersci.com [fishersci.com]
- 16. 1-Aminocyclopropane-1-carboxylic acid | C4H7NO2 | CID 535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. aaronchem.com [aaronchem.com]
- 18. airgas.com [airgas.com]
An In-Depth Technical Guide to 1-(Methylamino)cyclopropanecarboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Methylamino)cyclopropanecarboxylic acid hydrochloride is a fascinating and structurally unique small molecule that holds considerable interest for the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a conformationally constrained amino acid analogue, it serves as a valuable building block in the design of novel therapeutics. The rigid cyclopropane scaffold imparts a defined three-dimensional geometry, which can lead to enhanced binding affinity and selectivity for biological targets. This guide provides a comprehensive overview of its chemical structure, synthesis, characterization, and potential applications, with a focus on providing practical insights for laboratory professionals.
Physicochemical and Structural Properties
This compound is a white to off-white crystalline solid. Its hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for experimental studies.
| Property | Value | Source/Comment |
| CAS Number | 99324-91-1 | [1] |
| Molecular Formula | C₅H₁₀ClNO₂ | [1] |
| Molecular Weight | 151.59 g/mol | [1] |
| Appearance | White to off-white powder | Inferred from typical appearance of similar compounds. |
| Solubility | Soluble in water | General property of amino acid hydrochlorides.[2] |
| Melting Point | >200 °C (decomposes) | Typical for amino acids.[3] |
| pKa (Carboxyl) | ~2-3 | Estimated based on similar amino acids. |
| pKa (Ammonium) | ~9-10 | Estimated based on similar amino acids. |
The chemical structure consists of a cyclopropane ring substituted with both a methylamino group and a carboxylic acid group at the same carbon atom. This geminal substitution creates a chiral center, and the molecule can exist as a racemic mixture or as individual enantiomers.
Synthesis Methodology
A robust and scalable synthesis of this compound can be envisioned through a two-step process starting from readily available precursors. This proposed pathway involves the formation of a key intermediate, 1-(methylamino)cyclopropanecarbonitrile, followed by its hydrolysis to the desired carboxylic acid.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-(Methylamino)cyclopropanecarbonitrile
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (60% dispersion in mineral oil, 2 equivalents) in anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Reactants: Slowly add a solution of methylaminoacetonitrile (1 equivalent) in anhydrous DMSO to the sodium hydride suspension at room temperature.
-
Cyclization: After the initial reaction subsides, add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and cautiously quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-(methylamino)cyclopropanecarbonitrile can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the purified 1-(methylamino)cyclopropanecarbonitrile from Step 1 in 6 M hydrochloric acid.
-
Hydrolysis: Heat the mixture to reflux and maintain for several hours. The hydrolysis of the nitrile to the carboxylic acid can be monitored by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum to yield this compound as a crystalline solid.
Structural Elucidation and Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the N-H proton, and the diastereotopic protons of the cyclopropane ring. The methyl group protons would likely appear as a singlet, which may show coupling to the N-H proton under certain conditions. The cyclopropane protons will exhibit complex splitting patterns due to geminal and vicinal couplings.
-
¹³C NMR: The carbon NMR spectrum should display distinct resonances for the methyl carbon, the quaternary cyclopropane carbon, the two equivalent methylene carbons of the cyclopropane ring, and the carbonyl carbon of the carboxylic acid. The chemical shifts will be influenced by the electron-withdrawing effects of the amino and carboxyl groups.
Infrared (IR) Spectroscopy
The FT-IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid carbonyl group, expected around 1700-1730 cm⁻¹.
-
N-H stretching vibrations from the secondary ammonium salt, appearing in the region of 2400-2800 cm⁻¹.
-
C-H stretching vibrations of the cyclopropane ring and methyl group, typically just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode would be suitable for determining the molecular weight of the free base. The protonated molecule [M+H]⁺ would be observed at m/z corresponding to the molecular weight of the free amino acid plus one. Fragmentation patterns can provide further structural information.[4]
Applications in Drug Discovery and Development
The unique structural features of 1-(Methylamino)cyclopropanecarboxylic acid and its derivatives make them attractive scaffolds in drug design. The constrained cyclopropane ring can orient substituents in a precise manner, leading to improved interactions with biological targets.
Caption: Conceptual mechanism of action for a cyclopropane-based drug.
Antiviral Potential
Derivatives of cyclopropane carboxylic acids have shown promise as antiviral agents.[5] For instance, they have been investigated as inhibitors of coronavirus 3C-like proteases (3CLpro), which are essential for viral replication.[2][6] The rigid cyclopropane scaffold can be functionalized to mimic the natural peptide substrates of these proteases, leading to potent and selective inhibition. The mechanism of action often involves the cyclopropane-containing molecule binding to the active site of the enzyme, thereby blocking its function and halting the viral life cycle.[2][6]
Antimicrobial and Other Therapeutic Areas
Beyond antiviral applications, cyclopropane-containing compounds have been explored for their antibacterial and antifungal activities.[7] The unique stereoelectronic properties of the cyclopropane ring can be leveraged to design molecules that interfere with essential microbial pathways. Furthermore, the incorporation of this motif into drug candidates can enhance metabolic stability and improve pharmacokinetic properties.[7]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its rigid cyclopropane core offers a unique platform for the design of conformationally constrained ligands with potentially enhanced therapeutic properties. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, with the aim of facilitating its use in research and drug discovery endeavors. Further exploration of this and related cyclopropane-containing scaffolds is likely to yield new and effective therapeutic agents.
References
-
American Chemical Society. (2022, December 28). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ACS Pharmacology & Translational Science. [Link]
-
National Institutes of Health. (n.d.). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. PubMed Central. [Link]
-
Biology Discussion. (n.d.). Properties of Amino Acids. [Link]
-
Chemistry LibreTexts. (2024, October 16). 18.2: Properties of Amino Acids. [Link]
-
MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
-
National Institutes of Health. (n.d.). In Vitro Activity and Mechanism of Action of Methylenecyclopropane Analogs of Nucleosides against Herpesvirus Replication. [Link]
-
MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
-
MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
-
Medizinische Fakultät Münster. (n.d.). Amino acids. [Link]
Sources
- 1. Cyclopropylamine(765-30-0) 1H NMR [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spectrabase.com [spectrabase.com]
- 4. Amino acids [medizin.uni-muenster.de]
- 5. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum [chemicalbook.com]
- 6. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Properties of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the core physical properties of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride. Designed for professionals in research and drug development, this document moves beyond a simple data sheet to offer insights into the causality behind experimental choices and to provide a framework for in-house validation. Given the limited availability of public experimental data for this specific compound, this guide combines established chemical principles, data from closely related analogs, and detailed experimental protocols to empower researchers to fully characterize this molecule.
Chemical Identity and Structural Framework
This compound is a synthetic amino acid derivative featuring a strained cyclopropane ring. This structural motif is of significant interest in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to parent molecules. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a variety of experimental conditions.
Key Identifiers:
| Property | Value | Source |
| CAS Number | 99324-91-1 | [1][2] |
| Molecular Formula | C₅H₁₀ClNO₂ | [1][2] |
| Molecular Weight | 151.59 g/mol | [1] |
| IUPAC Name | 1-(methylamino)cyclopropane-1-carboxylic acid;hydrochloride | [3] |
digraph "molecule_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C_carboxyl [label="C", pos="1.5,-0.5!"]; O1_carboxyl [label="O", pos="2.2,0!"]; O2_carboxyl [label="OH", pos="1.5,-1.5!"]; N_amino [label="NH", pos="-1.5,0.5!"]; C_methyl [label="CH₃", pos="-2.5,0.5!"]; H_amino [label="+", pos="-1.2,0.8!"]; Cl_ion [label="Cl⁻", pos="0,-2.5!"];
// Edges for cyclopropane ring C1 -- C2; C2 -- C3; C3 -- C1;
// Edges for substituents C1 -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; C1 -- N_amino; N_amino -- C_methyl;
// Positioning C1 [pos="0,0!"]; C2 [pos="0.5,0.866!"]; C3 [pos="-0.5,0.866!"]; }
Figure 1: Chemical structure of this compound.
Predicted Physical Properties and Comparative Analysis
| Physical Property | Predicted Value/State | Rationale and Comparative Insights |
| Appearance | White to off-white crystalline solid | Amine hydrochloride salts of small organic molecules are typically crystalline solids at room temperature. |
| Melting Point | Expected to be >200 °C (with decomposition) | The parent compound, 1-aminocyclopropanecarboxylic acid, has a melting point of 229-231 °C. The hydrochloride salt is expected to have a similarly high melting point, likely with decomposition, a common characteristic of amino acid hydrochlorides. |
| Solubility | High solubility in water and methanol; low solubility in non-polar organic solvents. | The ionic nature of the hydrochloride salt and the presence of polar carboxylic acid and amine functional groups suggest high aqueous solubility. It is also likely soluble in polar protic solvents like methanol. Solubility is expected to be significantly lower in solvents like diethyl ether, hexane, and dichloromethane. |
Methodologies for Experimental Determination
To facilitate the in-house characterization of this compound, the following established experimental protocols are provided.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound.
Protocol:
-
Sample Preparation: A small amount of the dry crystalline solid is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement:
-
A preliminary rapid heating run can be performed to determine an approximate melting range.
-
For an accurate measurement, a fresh sample is heated at a slow rate (1-2 °C per minute) near the expected melting point.
-
-
Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Figure 2: Workflow for melting point determination.
Solubility Assessment
A qualitative and quantitative understanding of solubility is crucial for selecting appropriate solvents for reactions, purifications, and formulation.
Protocol for Qualitative Solubility:
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, dichloromethane, diethyl ether, hexane).
-
Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount (e.g., 10 mg) of the compound.
-
Observation: The mixture is agitated at a constant temperature (e.g., 25 °C) and visually inspected for dissolution. Observations are recorded as "soluble," "partially soluble," or "insoluble."
Protocol for Quantitative Solubility (Isothermal Shake-Flask Method):
-
Equilibration: An excess amount of the solid is added to a known volume of the solvent in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The saturated solution is filtered to remove undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique (e.g., HPLC-UV, gravimetric analysis after solvent evaporation).
Figure 3: Methodologies for solubility determination.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and identifying functional groups. While experimental spectra for this specific compound are not publicly available, the following sections outline the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the N-H proton, and the diastereotopic protons of the cyclopropane ring. The chemical shifts will be influenced by the electron-withdrawing effects of the adjacent amine and carboxylic acid groups. The N-H proton may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should reveal five distinct carbon signals corresponding to the methyl carbon, the two non-equivalent cyclopropyl carbons, the quaternary cyclopropyl carbon, and the carboxyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (carboxylic acid) | 3300-2500 | Broad |
| N-H stretch (amine hydrochloride) | 3200-2800 | Broad |
| C-H stretch (alkyl) | 3000-2850 | Medium to strong |
| C=O stretch (carboxylic acid) | 1730-1700 | Strong, sharp |
| N-H bend (amine) | 1650-1580 | Medium |
| C-O stretch (carboxylic acid) | 1320-1210 | Medium |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the free base (C₅H₉NO₂), which has a molecular weight of 115.13 g/mol .
Applications in Drug Development
Cyclopropane-containing amino acids are valuable building blocks in medicinal chemistry. Their rigid structure can be used to probe binding pockets of enzymes and receptors, and they can offer improved metabolic stability compared to their linear counterparts. This compound can serve as a scaffold for the synthesis of novel therapeutic agents, particularly in areas where conformational restriction is desired to enhance potency and selectivity.
Conclusion
This technical guide provides a comprehensive overview of the expected physical properties of this compound and outlines the standard methodologies for their experimental determination. By combining theoretical predictions with detailed protocols, this document serves as a valuable resource for researchers and drug development professionals working with this and related compounds. The structural features of this molecule, particularly the constrained cyclopropane ring, make it an intriguing candidate for further investigation in various therapeutic areas.
References
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 1-(Methylamino)cyclopropanecarboxylic Acid Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
1-(Methylamino)cyclopropanecarboxylic acid hydrochloride is a non-proteinogenic amino acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid cyclopropane scaffold introduces valuable conformational constraints, making it an attractive building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, in-depth analytical characterization methods, and a discussion of its current and potential applications for researchers, scientists, and drug development professionals.
Introduction: The Significance of Constrained Amino Acids in Medicinal Chemistry
The incorporation of conformationally restricted amino acids into peptide and non-peptide scaffolds is a well-established strategy in modern drug design. By limiting the rotational freedom of a molecule, researchers can achieve enhanced binding affinity and selectivity for biological targets, improved metabolic stability, and favorable pharmacokinetic profiles. The cyclopropane ring, being the smallest carbocycle, offers a unique and rigid three-dimensional structure. 1-(Methylamino)cyclopropanecarboxylic acid, as a derivative of 1-aminocyclopropanecarboxylic acid (ACC), serves as a valuable synthon for introducing this constrained motif. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in a variety of experimental settings.
Physicochemical Properties and Data
A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.
| Property | Value | Source(s) |
| Molecular Weight | 151.59 g/mol | [1] |
| Molecular Formula | C₅H₁₀ClNO₂ | [1] |
| CAS Number | 99324-91-1 | [1] |
| IUPAC Name | 1-(methylamino)cyclopropane-1-carboxylic acid;hydrochloride | N/A |
| Synonyms | 1-(Methylamino)cyclopropanecarboxylic acid HCl, 1-Methylaminocyclopropane-1-carboxylic acid hydrochloride | [2] |
| Appearance | Solid | [2] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | N/A |
Synthesis of this compound
The synthesis of this compound can be approached through several routes. A common strategy involves the modification of a precursor molecule, such as an N-acylated amino acid ester, followed by cyclization and subsequent deprotection and salt formation. The following protocol is a representative method adapted from established procedures for related cyclopropane amino acids.[3][4][5]
Synthetic Pathway Overview
The synthesis proceeds in three main stages:
-
Formation of an N-acyl, S-methylated methionine ester: This step prepares the precursor for the cyclization reaction.
-
Intramolecular Cyclization: The key step where the cyclopropane ring is formed.
-
Hydrolysis and Acidification: Removal of the acyl protecting group and ester to yield the final hydrochloride salt.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-Acetyl-1-aminocyclopropane-1-carboxylic acid methyl ester [4][5]
-
To molten N-acetyl-DL-methionine methyl ester (1 equivalent), slowly add dimethyl sulfate (1.3 equivalents) at 110°C. Stir for 5 minutes after the addition is complete.
-
Prepare a solution of sodium methoxide by dissolving sodium (1.2 equivalents) in anhydrous ethanol.
-
Add the sodium methoxide solution dropwise to the reaction mixture and heat under reflux for 24-28 hours.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Dissolve the residue in chloroform and wash with water.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate to yield the crude N-acetyl-1-aminocyclopropane-1-carboxylic acid methyl ester.
Step 2: Hydrolysis to 1-Aminocyclopropanecarboxylic acid hydrochloride [3]
-
Combine the crude ester from Step 1 with a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture under reflux for 12 hours to facilitate both ester hydrolysis and deacetylation.
-
Cool the reaction mixture and evaporate to dryness under reduced pressure to obtain 1-aminocyclopropanecarboxylic acid hydrochloride.
Step 3: N-Methylation and Final Salt Formation
-
Dissolve the 1-aminocyclopropanecarboxylic acid hydrochloride from Step 2 in a suitable solvent such as methanol.
-
Add an aqueous solution of formaldehyde (1.1 equivalents).
-
Introduce a reducing agent, such as sodium cyanoborohydride or a catalytic amount of Pd/C under a hydrogen atmosphere, to facilitate reductive amination.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, carefully quench any remaining reducing agent.
-
Acidify the mixture with concentrated hydrochloric acid and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in D₂O, 400 MHz):
-
δ ~3.0-3.2 ppm (s, 3H): This singlet corresponds to the methyl protons of the N-methyl group.
-
δ ~1.5-1.8 ppm (m, 4H): The four protons on the cyclopropane ring are diastereotopic and will likely appear as a complex multiplet.
Predicted ¹³C NMR Spectrum (in D₂O, 100 MHz):
-
δ ~175-180 ppm: The carbonyl carbon of the carboxylic acid.[2]
-
δ ~40-45 ppm: The quaternary carbon of the cyclopropane ring attached to the amino and carboxyl groups.
-
δ ~30-35 ppm: The methyl carbon of the N-methyl group.
-
δ ~15-20 ppm: The two equivalent methylene carbons of the cyclopropane ring.[2]
Mass Spectrometry (MS)
In electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the expected parent ion would be the protonated molecule [M+H]⁺ at m/z 116.07, corresponding to the free amine.
Predicted Fragmentation Pattern:
-
Loss of CO₂ (decarboxylation): A common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 72.08.
-
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a characteristic fragmentation for amines.[6]
Applications in Drug Development and Research
The unique structural properties of this compound make it a valuable building block in several areas of pharmaceutical research.
As a Constrained Amino Acid Analogue
The primary application of this compound is as a conformationally restricted analogue of amino acids like alanine or glycine. Its incorporation into peptide-based drug candidates can lead to:
-
Increased Receptor Affinity and Selectivity: By locking the backbone into a specific conformation, the molecule can better fit into the binding pocket of a target protein.
-
Enhanced Proteolytic Stability: The non-natural cyclopropane structure can prevent or slow down degradation by proteases, leading to a longer biological half-life.
Scaffold for Small Molecule Synthesis
Beyond peptides, the cyclopropane ring is a key feature in a variety of biologically active small molecules. Derivatives of cyclopropanecarboxylic acid have been investigated for a range of therapeutic targets.[7]
-
Antiviral Agents: Some structural analogues have shown inhibitory effects on viral enzymes, such as HIV-1 reverse transcriptase.[7]
-
Enzyme Inhibitors: The strained cyclopropane ring can mimic the transition state of enzymatic reactions, making its derivatives potential enzyme inhibitors. For example, related compounds have been shown to inhibit 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.[8]
-
Neurological and Inflammatory Conditions: Patents have highlighted the use of cyclopropane carboxylic acids as intermediates in the synthesis of drugs targeting these conditions.[7]
Caption: Key application areas of this compound.
Analytical Methodology: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity and quantifying amino acids. Due to the lack of a strong chromophore in this compound, direct UV detection at low wavelengths (e.g., 210 nm) is possible but may lack sensitivity. More sensitive methods often involve derivatization or the use of alternative detection methods. An alternative approach for polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC).[9][10]
HPLC-UV Method (without derivatization)
This method is suitable for purity assessment where high sensitivity is not required.
-
Column: A HILIC column (e.g., silica-based with a polar stationary phase).
-
Mobile Phase: An isocratic mixture of acetonitrile and an aqueous buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 2.85) in a ratio of approximately 75:25 (v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Safety and Handling
This compound should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its conformationally constrained cyclopropane core offers significant advantages in the design of novel therapeutics with improved properties. This guide has provided a detailed overview of its synthesis, characterization, and applications, serving as a foundational resource for scientists working with this compound. Further research into the biological activities of this specific molecule and its derivatives is warranted and holds the potential to uncover new therapeutic opportunities.
References
- EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives - Google Patents. (n.d.).
-
Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved January 5, 2026, from [Link]
-
Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Determination of amino acid without derivatization by using HPLC - HILIC column | Request PDF. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Inhibition of proliferative activity by cyclic dipeptides: spirocyclic derivatives of 1-aminocyclopentane-carboxylic acid - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Analysis of amino acids by high performance liquid chromatography. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
HPLC of Amino Acids without Derivatization - Semantic Scholar. (n.d.). Retrieved January 5, 2026, from [Link]
-
Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). JOCPR. Retrieved January 5, 2026, from [Link]
- Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. (n.d.). Google Patents.
- EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives. (n.d.). Google Patents.
- US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents. (n.d.).
-
Chemical shifts. (n.d.). UCL. Retrieved January 5, 2026, from [Link]
-
Interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved January 5, 2026, from [Link]
-
HPLC of Amino Acids without Derivatization - Semantic Scholar. (n.d.). Retrieved January 5, 2026, from [Link]
- WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents. (n.d.).
-
Antifungal antibiotics and Siba inhibit 1-aminocyclopropane-1-carboxylic acid synthase activity - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (n.d.). Retrieved January 5, 2026, from [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.). Retrieved January 5, 2026, from [Link]
-
Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
-
1H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 5, 2026, from [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (n.d.). Retrieved January 5, 2026, from [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (n.d.). Retrieved January 5, 2026, from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]
- US6414181B1 - Process of producing cyclopropanecarboxylate compounds - Google Patents. (n.d.).
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. (n.d.). Retrieved January 5, 2026, from [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]
Sources
- 1. CAS 99324-91-1 | this compound - Synblock [synblock.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 5. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3 | Benchchem [benchchem.com]
- 8. Antifungal antibiotics and Siba inhibit 1-aminocyclopropane-1-carboxylic acid synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
An In-depth Technical Guide on 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride (CAS Number: 99324-91-1)
A Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride, a conformationally constrained amino acid analogue of significant interest in medicinal chemistry. We will explore its chemical and physical properties, outline a detailed synthetic approach, discuss its applications in drug discovery, and provide protocols for its analytical characterization. This document is intended to serve as a practical resource for laboratory scientists and researchers in the pharmaceutical and life sciences industries.
Core Chemical and Physical Properties
This compound presents as a white to off-white crystalline solid. The defining feature of this molecule is the cyclopropane ring, which imparts a high degree of rigidity. This structural constraint is a desirable attribute in drug design, as it can pre-organize the molecule into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for its biological target.[1]
| Property | Value | Source(s) |
| CAS Number | 99324-91-1 | [2][3] |
| Molecular Formula | C₅H₁₀ClNO₂ | [2] |
| Molecular Weight | 151.59 g/mol | [2] |
| Appearance | White to off-white solid | Generic supplier data |
| Solubility | Soluble in water | Inferred from hydrochloride salt form |
Synthesis and Purification: A Proposed Pathway
Proposed Synthetic Workflow
Figure 1. A proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol outlines a potential method for the synthesis, emphasizing the rationale behind the choice of reagents and conditions.
Step 1: N-Protection of 1-Aminocyclopropane-1-carboxylic acid
-
Dissolution: Dissolve 1-aminocyclopropane-1-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water.
-
Basification: Add a base, for instance, sodium hydroxide, to deprotonate the amino group, rendering it nucleophilic.
-
Protection: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture. The reaction is typically stirred at room temperature for several hours.
-
Workup: After the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid) and extract the N-Boc protected product with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: N-Methylation
-
Anhydrous Conditions: In an inert atmosphere (e.g., under argon or nitrogen), dissolve the N-Boc protected amino acid in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH), portion-wise. This will deprotonate the secondary amine.
-
Methylation: Add methyl iodide (CH₃I) dropwise to the reaction mixture and allow it to slowly warm to room temperature.
-
Quenching and Workup: Carefully quench the reaction with water and extract the N-methylated product with an organic solvent.
-
Purification: Purify the product by column chromatography.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified N-Boc-1-(methylamino)cyclopropane-1-carboxylic acid in an anhydrous solvent like dioxane or diethyl ether.
-
Acidolysis: Add a solution of hydrogen chloride (typically 4M in dioxane) to the mixture. This will cleave the Boc protecting group and concurrently form the hydrochloride salt.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid can be collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum.
Rationale for Experimental Choices:
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines. It is stable to many reaction conditions but can be easily removed under acidic conditions.
-
Anhydrous Conditions for Methylation: The use of anhydrous solvents and an inert atmosphere is critical during the N-methylation step to prevent the reaction of the strong base (NaH) with water.
-
HCl in Dioxane: This reagent provides a convenient and anhydrous source of HCl for the simultaneous deprotection and salt formation in the final step.
Applications in Drug Discovery and Development
The rigid cyclopropane scaffold of this compound makes it a valuable building block in medicinal chemistry. The incorporation of this moiety can lead to compounds with improved pharmacological profiles.[1]
-
Enzyme Inhibitors: The constrained geometry of the cyclopropane ring can mimic the transition state of an enzymatic reaction, leading to the development of potent and selective enzyme inhibitors. The inherent strain in the three-membered ring can also be harnessed for irreversible inhibition mechanisms.[7][8]
-
Conformationally Restricted Peptidomimetics: When incorporated into peptides, this unnatural amino acid can enforce specific backbone conformations, which can be crucial for receptor binding and can also enhance resistance to proteolytic degradation.[1]
-
Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life for drug candidates.[1]
While specific examples of marketed drugs containing this exact fragment are not readily identifiable, the broader class of cyclopropane-containing molecules has seen significant success in various therapeutic areas, including antivirals and oncology agents.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and quality of this compound.
Spectroscopic Data (Predicted)
Based on the analysis of similar compounds, the following spectroscopic data can be anticipated:[5][9][10]
| Technique | Predicted Observations |
| ¹H NMR (in D₂O) | - Cyclopropyl protons: Multiplets in the range of δ 1.0-1.8 ppm.- N-Methyl protons: A singlet around δ 2.7 ppm.- Exchangeable protons (NH₂⁺, COOH) will exchange with D₂O. |
| ¹³C NMR (in D₂O) | - Cyclopropyl carbons: Resonances in the range of δ 15-35 ppm.- N-Methyl carbon: A signal around δ 30-35 ppm.- Carboxyl carbon: A peak in the downfield region, typically δ 170-175 ppm. |
| Mass Spectrometry (ESI+) | A prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 116.07. |
Chromatographic Purity Assessment: HPLC
A reverse-phase high-performance liquid chromatography (HPLC) method can be developed for purity analysis.
Illustrative HPLC Workflow
Figure 2. A representative workflow for the HPLC analysis of this compound.
Proposed HPLC Method Parameters:
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 10:90 v/v) with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[11][12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30 °C.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel molecules with potential therapeutic applications. Its inherent conformational rigidity and potential for enhanced metabolic stability make it an attractive component in the design of enzyme inhibitors and peptidomimetics. This guide has provided a comprehensive technical overview, including a proposed synthetic route and analytical methodologies, to support its effective use in research and development.
References
- Vertex AI Search, "1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3", accessed on Jan 5, 2026.
- Hung-Wen Liu, "Mechanisms of Enzyme Inactivation by Cyclopropyl Groups - Grantome", accessed on Jan 5, 2026.
- Hung-Wen Liu, "Mechanisms of Enzyme Inactivation by Cyclopropyl Groups - Grantome", accessed on Jan 5, 2026.
- Vertex AI Search, "The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery", accessed on Jan 5, 2026.
- PubMed, "Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities", accessed on Jan 5, 2026.
- PMC, "The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis", accessed on Jan 5, 2026.
- ResearchGate, "1 H (a) and 13 C NMR spectra of 4 (b).", accessed on Jan 5, 2026.
- ChemicalBook, "1-Aminocyclopropane-1-carboxylic acid hydrochloride synthesis", accessed on Jan 5, 2026.
- Synblock, "CAS 99324-91-1 | this compound", accessed on Jan 5, 2026.
- Google Patents, "EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its deriv
- Lead Sciences, "this compound", accessed on Jan 5, 2026.
- SIELC Technologies, "HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column", accessed on Jan 5, 2026.
- PubMed, "Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry", accessed on Jan 5, 2026.
- cipac.org, "multi-active method for the analysis of active substances in formulated products to support quality control scope", accessed on Jan 5, 2026.
- MDPI, "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones", accessed on Jan 5, 2026.
- Research Journal of Pharmacy and Technology, "Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin", accessed on Jan 5, 2026.
- Bulgarian Chemical Communications, "HPLC method for analyzing new compounds – analogs of an antineoplastic drug", accessed on Jan 5, 2026.
- ChemicalBook, "1-methylcyclopropane-1-carboxylic acid(6914-76-7) 13 c nmr", accessed on Jan 5, 2026.
- ChemicalBook, "Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum", accessed on Jan 5, 2026.
- The Royal Society of Chemistry, "Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10", accessed on Jan 5, 2026.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 99324-91-1 | this compound - Synblock [synblock.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3 | Benchchem [benchchem.com]
- 5. 1-Aminocyclopropane-1-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 7. Mechanisms of Enzyme Inactivation by Cyclopropyl Groups - Hung-Wen Liu [grantome.com]
- 8. The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) 13C NMR [m.chemicalbook.com]
- 10. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum [chemicalbook.com]
- 11. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
- 12. cipac.org [cipac.org]
The Cyclopropane Ring: A Small Scaffold with a Large Impact on the Biological Activity of Amino Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of the cyclopropane motif into amino acid structures represents a powerful strategy in medicinal chemistry and chemical biology. This seemingly simple, three-membered carbocycle imparts a unique combination of conformational rigidity, metabolic stability, and stereochemical control that profoundly influences the biological activity of the parent molecule. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of cyclopropane-containing amino acids, offering insights into their design and utility in the development of novel therapeutics and chemical probes. From constraining peptide backbones to mimicking transition states of enzymatic reactions, these non-canonical amino acids have emerged as invaluable tools for modulating biological processes with high precision.
Introduction: The Unique Physicochemical Properties of the Cyclopropane Ring
The cyclopropane ring, the smallest of the cycloalkanes, possesses a unique set of electronic and structural features stemming from its significant ring strain (approximately 27.5 kcal/mol) and bent bonds with high p-character.[1][2] This inherent strain endows the cyclopropane moiety with olefin-like characteristics in some reactions and, more importantly for biological applications, confers a remarkable degree of conformational rigidity.[1] By incorporating this rigid scaffold into an amino acid, chemists can lock the spatial orientation of side chains and backbone functionalities, a critical factor in optimizing interactions with biological targets such as enzymes and receptors.[1][3][4] This "conformational locking" can lead to significant gains in binding affinity, selectivity, and ultimately, biological potency.[1][3]
Furthermore, the cyclopropane ring is generally more resistant to metabolic degradation pathways, such as oxidation and hydrolysis, compared to its linear aliphatic counterparts.[1][3] This enhanced metabolic stability can translate into a longer in-vivo half-life for drug candidates, a crucial parameter for improving dosing regimens and patient compliance.[1][3]
Synthetic Strategies for Cyclopropane-Containing Amino Acids
The growing interest in cyclopropane-containing amino acids has spurred the development of numerous synthetic methodologies. These can be broadly categorized into two main approaches:
-
Cyclopropanation of Dehydroamino Acids: This widely used strategy involves the reaction of a C1-equivalent with a dehydroamino acid derivative.[5] A notable example is the diastereoselective cyclopropanation using diazo compounds generated in situ from tosylhydrazone salts.[6] This method allows for the synthesis of various derivatives, including the anti-Parkinson agent (E)-2,3-methano-m-tyrosine and the natural product coronamic acid.[6]
-
Intramolecular Cyclization and Ring-Opening Strategies: More recent innovations include modular and scalable routes that avoid the use of hazardous reagents. One such approach involves an intramolecular isocyanate trapping via a Hofmann rearrangement to generate bicyclic carbamates.[5][7] These versatile intermediates can then undergo ring-opening to provide access to a diverse range of functionalized cyclopropane amino acids suitable for solid-phase peptide synthesis (SPPS).[5][7]
A variety of other methods, including those utilizing cyclopropanone surrogates and photocatalytic [2+2] cycloadditions, have also been developed to access specific isomers and derivatives.[8][9][10]
Conformational Control and its Impact on Peptide and Peptidomimetic Biology
One of the most powerful applications of cyclopropane-containing amino acids lies in their ability to act as conformational constraints in peptides and peptidomimetics.[4][9] By replacing a native amino acid with a cyclopropane-containing analogue, researchers can induce specific secondary structures, such as β-turns and helices, or fix the orientation of side chains.[4][5][11]
This pre-organization of the peptide into its bioactive conformation can lead to several advantageous properties:
-
Enhanced Receptor Binding and Selectivity: By reducing the entropic penalty upon binding, conformationally constrained peptides often exhibit higher affinity and selectivity for their biological targets.[4][5]
-
Increased Proteolytic Stability: The rigid cyclopropane backbone can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's resistance to degradation by proteases.[12][13][14]
-
Improved Cell Permeability: The introduction of highly constrained cyclopropane tethers has been shown to dramatically enhance the cell permeability of cyclic peptides, a major hurdle in the development of peptide-based drugs.[15]
The stereochemistry of the cyclopropane ring is crucial in dictating the resulting conformation. For instance, 1,2,3-trisubstituted cyclopropanes can be designed to mimic either extended or turned peptide conformations, while also orienting the amino acid side chain in a manner that approximates specific dihedral angles (χ1-angles).[4]
Figure 1: Logical relationship between the incorporation of cyclopropane amino acids and the resulting biological benefits.
Cyclopropane-Containing Amino Acids as Enzyme Inhibitors
The unique structural and electronic properties of cyclopropane-containing amino acids make them excellent candidates for the design of enzyme inhibitors.[2][12][13] They can act as:
-
Mechanism-Based Inhibitors: The strained cyclopropane ring can be exploited to design molecules that, upon enzymatic processing, form a reactive species that covalently modifies and inactivates the enzyme. For example, 1-aminocyclopropane-1-carboxylate (ACC) deaminase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that is inhibited by some cyclopropane-containing analogues.[16]
-
Transition State Analogues: The rigid geometry of the cyclopropane ring can be used to mimic the transition state of an enzymatic reaction, leading to tight and specific binding to the enzyme's active site. Cyclopropenone-containing compounds have been designed as reversible, competitive inhibitors of cysteine proteases like calpain and cathepsins.[17]
-
Conformationally Restricted Substrate Analogues: By locking the molecule in a conformation that is recognized by the enzyme but cannot be processed, cyclopropane-containing amino acids can act as competitive inhibitors. Iminosugars fused to a cyclopropane ring have been synthesized and evaluated as glycosidase inhibitors.[18][19]
| Inhibitor Type | Mechanism of Action | Example Target Enzymes |
| Mechanism-Based Inhibitors | Enzyme-catalyzed activation to a reactive species that covalently modifies the enzyme. | ACC deaminase[16] |
| Transition State Analogues | Mimics the high-energy transition state of the enzymatic reaction. | Cysteine proteases (e.g., calpain, cathepsins)[17] |
| Competitive Inhibitors | Binds to the active site, preventing substrate binding. | Glycosidases[18][19] |
Applications in Drug Discovery and Neuroscience
The advantageous properties of cyclopropane-containing amino acids have led to their incorporation into several active pharmaceutical ingredients (APIs). For instance, synthetic cyclopropane amino acids are found in drugs for the treatment of Hepatitis C, such as Grazoprevir and Simeprevir.[5] Their ability to enhance metabolic stability and improve pharmacokinetic profiles makes them highly attractive for drug development.[1][3]
In the field of neuroscience, cyclopropane-containing amino acids are valuable tools for studying neurotransmitter receptors.[2] As structural analogues of excitatory amino acids like glutamate and aspartate, they can act as potent and selective ligands for various receptor subtypes, including the N-methyl-D-aspartate (NMDA) receptor.[2][20][21] This allows for the dissection of complex neurological pathways and provides lead compounds for the development of drugs targeting neurological disorders.[2][22]
Figure 2: A generalized experimental workflow for the development of therapeutics based on cyclopropane-containing amino acids.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of a Cyclopropane Amino Acid Derivative
This protocol is a conceptual summary based on the work of Aggarwal et al. for the synthesis of cyclopropane amino acids using in situ generated diazo compounds.[6]
Materials:
-
Dehydroamino acid derivative
-
Tosylhydrazone salt
-
Solvent (e.g., Toluene)
-
meso-Tetraphenylporphyrin iron chloride (for Z-isomer selectivity)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the dehydroamino acid derivative and the tosylhydrazone salt in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
For the synthesis of the E-isomer, heat the reaction mixture to reflux to induce thermal 1,3-dipolar cycloaddition followed by nitrogen extrusion.
-
For the synthesis of the Z-isomer, add a catalytic amount of meso-tetraphenylporphyrin iron chloride to the reaction mixture before heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired cyclopropane amino acid derivative.
-
Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and stereochemistry.
Conclusion and Future Perspectives
Cyclopropane-containing amino acids have firmly established themselves as a cornerstone of modern medicinal chemistry and peptide science. Their unique ability to impose conformational constraints, enhance metabolic stability, and modulate biological activity offers a powerful toolkit for the rational design of novel therapeutics. As synthetic methodologies become more sophisticated and our understanding of the intricate interplay between molecular conformation and biological function deepens, we can anticipate the emergence of a new generation of drugs and biological probes based on this small, yet remarkably versatile, chemical scaffold. The continued exploration of their potential in areas such as antimicrobial peptides, constrained cyclic peptides, and central nervous system disorders promises to yield significant breakthroughs in the years to come.
References
-
Adams, L. A., Aggarwal, V. K., Bonnert, R. V., Bressel, B., Cox, R. J., Shepherd, J., de Vicente, J., Walter, M., Whittingham, W. G., & Winn, C. L. (2003). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. The Journal of Organic Chemistry, 68(24), 9433–9440. [Link]
-
The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (2025). Organic Letters. [Link]
- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
-
The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
Burgess, K. (2006). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research, 39(10), 727–736. [Link]
- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
-
Gagnon, D., & Charette, A. B. (2025). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters. [Link]
-
A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Gagnon, D., & Charette, A. B. (2025). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. National Institutes of Health. [Link]
-
Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Ohno, H., et al. (2017). Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. Angewandte Chemie International Edition, 56(10), 2688-2692. [Link]
-
Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]
-
(a) Conformational restriction by steric effects due to the structural... (n.d.). ResearchGate. Retrieved from [Link]
-
Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars. (2020). ACS Omega. [Link]
-
North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of Peptide Science, 6(7), 301–313. [Link]
-
Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2021). MDPI. [Link]
-
Mechanistic Enzymology & Inhibitor Design. (n.d.). The University of Texas at Austin. Retrieved from [Link]
-
Wasserman, H. H., et al. (1995). Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities. Journal of Medicinal Chemistry, 38(9), 1531–1541. [Link]
-
Burgess, K. (2006). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. ACS Publications. [Link]
-
Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1625–1648. [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2000). Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. Chemical Reviews, 100(8), 2855–2886. [Link]
-
Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars. (2020). ResearchGate. [Link]
-
Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. (2025). ResearchGate. [Link]
-
The Chemistry of Stability: D-Cyclopropylalanine in Peptide Engineering. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. (2020). MDPI. [Link]
-
Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases. (2023). ACS Chemical Biology. [Link]
-
Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids: Synthesis and Structural Study of a Conformationally Constrained β-Dipeptide. (2025). ResearchGate. [Link]
-
Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. (2025). ResearchGate. [Link]
-
Amino Acid Neurotransmitters. (n.d.). University of Texas Health Science Center at Houston. Retrieved from [Link]
-
Neurotransmitters Made from Amino Acids. (2024). OpenStax. [Link]
-
Part VI Amino acid-based neurotransmitters. (2024). YouTube. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 13. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
- 15. Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanistic Enzymology & Inhibitor Design [sites.utexas.edu]
- 17. Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Amino Acid Neurotransmitters (Section 1, Chapter 13) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 22. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility Profile of 1-(Methylamino)cyclopropanecarboxylic Acid Hydrochloride
Executive Summary
1-(Methylamino)cyclopropanecarboxylic acid hydrochloride (CAS No. 99324-91-1) is a substituted amino acid derivative featuring a strained cyclopropane ring. Such motifs are of significant interest in medicinal chemistry as building blocks for complex molecules. The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing everything from the reliability of in-vitro assays to in-vivo bioavailability and formulation strategies.[1][2] Poor aqueous solubility remains a primary challenge in the pharmaceutical industry, often leading to high-dose requirements and variable absorption.[2] This guide provides a comprehensive technical overview of the solubility profile of this compound, grounded in fundamental physicochemical principles and field-proven experimental methodologies. We will explore the theoretical framework governing its solubility, present detailed protocols for both thermodynamic and kinetic solubility determination, and discuss the critical interpretation of this data for drug development professionals.
Physicochemical Properties and Structural Analysis
The solubility behavior of a molecule is intrinsically linked to its structure. The hydrochloride salt form of this compound is deliberately chosen to enhance stability and aqueous solubility, a common strategy in pharmaceutical development.[3]
Table 1: Physicochemical Identifiers for this compound
| Property | Value | Source |
| CAS Number | 99324-91-1 | [4] |
| Molecular Formula | C₅H₁₀ClNO₂ | [4] |
| Molecular Weight | 151.59 g/mol | [4] |
| Structure | A cyclopropane ring substituted with both a carboxylic acid and a methylamino group at the C1 position, presented as a hydrochloride salt. | N/A |
The key structural features dictating its solubility are:
-
Ionizable Groups: The molecule possesses a basic secondary amine (methylamino group) and an acidic carboxylic acid group. This amphoteric nature means its net charge is highly dependent on the pH of the solution.
-
Polarity: The presence of carboxyl and amino groups allows for hydrogen bonding with polar solvents like water.
-
Cyclopropane Ring: This small, strained aliphatic ring contributes to the molecule's overall size and lipophilicity.[5]
-
Hydrochloride Salt: As a salt of a strong acid (HCl) and a weak base (the methylamino group), the compound is expected to be freely soluble in water, dissociating into a protonated amine and a chloride ion. This prevents the formation of the less soluble zwitterionic form that would predominate at the isoelectric point.
Theoretical Framework of Solubility
Understanding the distinction between different types of solubility measurements is critical, as they serve different purposes at various stages of the drug discovery and development process.[6][7]
Thermodynamic vs. Kinetic Solubility
Thermodynamic solubility (or equilibrium solubility) is the saturation concentration of a compound in a solvent when the dissolved and undissolved solid phases are in equilibrium.[8] This is the "true" solubility and is a critical parameter for developing formulations and for biopharmaceutical classification.[1][9] It is typically determined using the laborious but definitive shake-flask method over extended incubation periods (24-72 hours).[6][9]
Kinetic solubility , in contrast, is determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and identifying the concentration at which precipitation first occurs.[1][8] This high-throughput method is invaluable in early drug discovery for rapidly ranking large series of compounds, though it can sometimes overestimate solubility because it starts from a molecularly dissolved state.[7][10]
Caption: Relationship between solubility types and the drug discovery timeline.
Factors Influencing Solubility
-
pH: For an ionizable compound like 1-(Methylamino)cyclopropanecarboxylic acid, pH is the most dominant factor. The solubility of weakly acidic or basic drugs can vary by several orders of magnitude across the physiological pH range of the gastrointestinal tract.[11] A full pH-solubility profile is essential for predicting oral absorption and is a requirement for Biopharmaceutics Classification System (BCS) waivers.[9][12] The Henderson-Hasselbalch equation provides a theoretical estimate, but experimental determination is necessary as it often fails to predict the complex behavior in buffered systems.[13][14]
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[15] However, if the dissolution process is exothermic, solubility will decrease as temperature rises.[16] This must be determined experimentally.
-
Solid-State Properties: The crystalline form (polymorph) of the API can have a significant impact on its measured solubility.[9] It is crucial to characterize the solid form used in solubility experiments.
Experimental Determination of the Solubility Profile
A multi-faceted approach is required to fully characterize the solubility of this compound.
Protocol 1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
Causality: This method is selected as the gold standard to determine the true equilibrium solubility, which is indispensable for late-stage development, formulation, and regulatory filings.[9] It ensures that the system has reached a true equilibrium between the solid and solution phases.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., purified water, pH 7.4 phosphate buffer) in a sealed glass vial. The excess solid is critical to ensure saturation.
-
Equilibration: Place the vials in a mechanical shaker or rotator within a temperature-controlled chamber (e.g., 25°C or 37°C). Agitate for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.[6]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Separate the dissolved API from the undissolved solid using centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[1][17]
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.[9]
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Protocol 2: pH-Dependent Solubility Profile
Causality: This profile is essential to understand how the compound's solubility will change as it transits through the varying pH environments of the stomach and intestines, directly impacting its potential for oral absorption.[12][18] The lowest measured solubility in the pH 1.2-6.8 range is used for BCS classification.[9]
Methodology:
-
Buffer Preparation: Prepare a series of buffers across the desired pH range. For BCS classification, this must include at least pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).[9]
-
Solubility Determination: Perform the complete Shake-Flask Method (Protocol 4.1) in each of the prepared buffers.
-
pH Verification: After the equilibration period, measure the final pH of each suspension to ensure it has not shifted significantly.[6]
-
Data Plotting: Plot the resulting solubility (on a logarithmic scale) against the final measured pH to generate the pH-solubility profile.
Protocol 3: Kinetic Solubility via Turbidimetry
Causality: This high-throughput screening (HTS) method is chosen for early discovery phases where rapid compound ranking is more important than absolute accuracy. It minimizes time, automation complexity, and the amount of compound required.[7][19]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[10]
-
Plate Preparation: In a 96- or 384-well microplate, perform serial dilutions of the DMSO stock solution.
-
Precipitation Induction: Rapidly add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells containing the DMSO dilutions and mix thoroughly.[10]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).[1][10]
-
Measurement: Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).[19]
-
Analysis: The kinetic solubility is defined as the concentration at which the measured turbidity rises significantly above the background, indicating the onset of precipitation.
Caption: High-throughput workflow for the turbidimetric kinetic solubility assay.
Data Analysis and Interpretation
The data generated from these protocols must be carefully analyzed to guide development decisions.
Table 2: Illustrative Solubility Data for this compound
| Assay Type | Solvent/Condition | Temperature (°C) | Expected Solubility | Rationale |
| Thermodynamic | pH 1.2 Buffer (0.1 N HCl) | 25 | High (>50 mg/mL) | Both amino and carboxyl groups are protonated; the compound is a fully dissolved salt. |
| Thermodynamic | pH 4.5 Buffer (Acetate) | 25 | Moderate-High | Approaching the isoelectric point, but the hydrochloride salt form should maintain good solubility. |
| Thermodynamic | pH 6.8 Buffer (Phosphate) | 25 | High | The compound is likely a mix of zwitterionic and anionic forms, but as a salt, it should remain highly soluble. |
| Thermodynamic | Purified Water | 25 | High | As a hydrochloride salt, it is designed for high aqueous solubility. |
| Kinetic | pH 7.4 PBS | 25 | >100 µM | Typical result for a soluble compound in an HTS assay. |
Interpreting the pH-Solubility Profile: For 1-(Methylamino)cyclopropanecarboxylic acid, one would expect a "U-shaped" solubility profile characteristic of amphoteric compounds if it were the free form. However, as the hydrochloride salt, high solubility is expected across the entire acidic and near-neutral pH range. Any significant dip in solubility near the isoelectric point (pI) would be a critical finding for formulation, as it could indicate a risk of precipitation in certain regions of the small intestine.
Conclusion
A thorough understanding of the solubility profile of this compound is not merely an academic exercise; it is a fundamental requirement for its successful development as a drug candidate or intermediate. Its structure as a hydrochloride salt of an amino acid derivative suggests high intrinsic aqueous solubility. However, this must be confirmed and quantified through rigorous experimental protocols. The thermodynamic shake-flask method provides the definitive solubility values required for formulation and regulatory purposes, while a full pH-solubility profile is essential for predicting in-vivo dissolution and absorption.[9][12] By employing the systematic approaches outlined in this guide, researchers and drug development professionals can generate the high-quality, reliable data needed to mitigate risks and make informed decisions throughout the development lifecycle.
References
- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]
- AxisPharm. Kinetic Solubility Assays Protocol. [Link]
- SpringerLink. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]
- World Health Organization (WHO). Annex 4: Guideline on the conduct of solubility studies for classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. [Link]
- Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]
- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]
- PubChem. Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1). [Link]
- CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
- Creative Biolabs. Solubility Assessment Service. [Link]
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
- ChemSrc. 1-(methylamino)cyclopropane-1-carboxylic acid CAS:99324-92-2 manufacturer & supplier. [Link]
- Chemistry LibreTexts. 13.4: Pressure and Temperature Effects on Solubility. [Link]/13%3A_Properties_of_Solutions/13.04%3A_Pressure_and_Temperature_Effects_on_Solubility)
- PubMed. Accuracy of calculated pH-dependent aqueous drug solubility. [Link]
- PubMed. Cyclopropane as an Unsaturation "Effect Isostere": Lowering the Melting Points in Lipid-like Ionic Liquids. [Link]
- PubChem. 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid. [Link]
- ResearchGate. (PDF) Study of pH-dependent drugs solubility in water. [Link]
- PubMed. pH-Dependent solubility and permeability criteria for provisional biopharmaceutics classification (BCS and BDDCS) in early drug discovery. [Link]
- Physical Chemistry Research. Regular Article. [Link]
- ResearchGate. Solubility data and pK a values of a few drugs that demonstrate pH dependent solubility. [Link]
- Cheméo. Chemical Properties of Cyclopropane (CAS 75-19-4). [Link]
- PubMed. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. [Link]
- ResearchGate. (PDF) pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. [Link]
- Chemistry Stack Exchange. Why does solubility of solids sometimes decrease with temperature increase? [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. pharmajournal.net [pharmajournal.net]
- 3. 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3 | Benchchem [benchchem.com]
- 4. CAS 99324-91-1 | this compound - Synblock [synblock.com]
- 5. Cyclopropane (CAS 75-19-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. researchgate.net [researchgate.net]
- 7. inventivapharma.com [inventivapharma.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. who.int [who.int]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. pH-Dependent solubility and permeability criteria for provisional biopharmaceutics classification (BCS and BDDCS) in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 18. researchgate.net [researchgate.net]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
The Cyclopropane Ring: A Small Scaffold with a Big Impact in Drug Discovery
An In-depth Technical Guide to the Synthesis, Application, and Characterization of Substituted Cyclopropanecarboxylic Acids
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Allure of a Strained Ring
In the vast and ever-expanding universe of chemical motifs leveraged in drug design, the humble cyclopropane ring holds a place of particular distinction. As the smallest of the cycloalkanes, its three-membered ring is inherently strained, a feature that bestows upon it a unique set of physicochemical properties.[1][2] This inherent strain translates into a molecule that is conformationally rigid and metabolically robust, offering medicinal chemists a powerful tool to fine-tune the properties of drug candidates.[3] The strategic incorporation of a cyclopropane moiety can enhance binding affinity to biological targets, improve metabolic stability, and even modulate the pharmacokinetic profile of a molecule.[3][4] This guide provides a comprehensive technical overview of a key class of these valuable building blocks: substituted cyclopropanecarboxylic acids. We will delve into the core synthetic methodologies, explore their diverse applications in medicinal chemistry, and detail the key analytical techniques for their characterization, offering a holistic perspective for researchers in the field.
I. Crafting the Three-Membered Ring: Key Synthetic Strategies
The construction of the cyclopropane ring, particularly with the desired stereochemistry and substitution patterns, is a cornerstone of its application in drug discovery. Several powerful synthetic methods have been developed and refined over the years, each with its own set of advantages and considerations.
A. The Simmons-Smith Reaction: A Classic and Versatile Approach
The Simmons-Smith reaction is a venerable and highly reliable method for the cyclopropanation of alkenes.[5][6] It typically involves the use of diiodomethane and a zinc-copper couple to generate an organozinc carbenoid species, which then reacts with an alkene in a concerted fashion to form the cyclopropane ring.[7] A significant advantage of this method is its stereospecificity; the stereochemistry of the starting alkene is retained in the cyclopropane product.[6]
A widely used modification, known as the Furukawa reagent, employs diethylzinc in place of the zinc-copper couple, often leading to improved reactivity and reproducibility.[6][8] The Simmons-Smith reaction is compatible with a wide range of functional groups, making it a workhorse in complex molecule synthesis.[9]
This protocol outlines a general procedure for the cyclopropanation of an electron-deficient alkene, a common precursor to substituted cyclopropanecarboxylic acids.
Materials:
-
α,β-Unsaturated ester (e.g., ethyl cinnamate)
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the α,β-unsaturated ester (1.0 equiv) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.0 equiv) dropwise via syringe, maintaining the internal temperature below 5 °C.
-
In a separate flame-dried flask, prepare a solution of diiodomethane (2.0 equiv) in anhydrous DCM.
-
Add the diiodomethane solution to the reaction mixture dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl ester.
-
The corresponding cyclopropanecarboxylic acid can be obtained by standard ester hydrolysis procedures (e.g., using LiOH or NaOH).
Causality in Experimental Choices:
-
Inert Atmosphere: Diethylzinc is pyrophoric and reacts violently with water and oxygen. Maintaining an inert atmosphere is crucial for safety and to prevent the decomposition of the reagent.
-
Low Temperature Addition: The reaction between diethylzinc and diiodomethane is exothermic. Slow, dropwise addition at low temperature controls the reaction rate and prevents the formation of unwanted side products.
-
Quenching: The careful addition of a quenching agent like saturated NH₄Cl neutralizes any unreacted organozinc species in a controlled manner.
B. The Kulinkovich Reaction: A Gateway to Substituted Cyclopropanols
The Kulinkovich reaction offers an alternative and powerful route to substituted cyclopropanes, proceeding through a cyclopropanol intermediate.[10][11][12] This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst.[10][11] The key intermediate is a titanacyclopropane, which then reacts with the ester to form the cyclopropanol.[13] The resulting cyclopropanol can then be oxidized to the corresponding cyclopropanecarboxylic acid.
Part 1: Kulinkovich Reaction
Materials:
-
Ester (e.g., methyl benzoate)
-
Grignard reagent (e.g., ethylmagnesium bromide, 1.0 M solution in THF)
-
Titanium(IV) isopropoxide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the ester (1.0 equiv) and anhydrous THF.
-
Add titanium(IV) isopropoxide (0.2 equiv) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add the Grignard reagent (3.0 equiv) dropwise. Gas evolution (ethane) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to give the crude cyclopropanol.
Part 2: Oxidation to the Carboxylic Acid
Materials:
-
Crude cyclopropanol from Part 1
-
Jones reagent (chromic acid in acetone/sulfuric acid) or other suitable oxidizing agent (e.g., PCC, PDC)
-
Acetone
-
Isopropanol (for quenching)
-
Sodium bisulfite solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude cyclopropanol in acetone and cool to 0 °C.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the excess oxidant by adding isopropanol until the solution turns green.
-
Add water and extract the product with diethyl ether (3 x).
-
Wash the combined organic layers with saturated sodium bisulfite solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify by recrystallization or column chromatography.
Self-Validating System:
The progress of the Kulinkovich reaction can be monitored by the cessation of gas evolution. The subsequent oxidation can be visually monitored by the color change of the chromium reagent. The final product's identity and purity should be confirmed by spectroscopic methods as detailed in Section III.
C. Catalytic Asymmetric Cyclopropanation: Accessing Chiral Scaffolds
For applications in drug discovery, the ability to control the absolute stereochemistry of the cyclopropane ring is often paramount. Catalytic asymmetric cyclopropanation reactions, typically employing chiral copper or rhodium complexes, have emerged as powerful tools for the enantioselective synthesis of cyclopropanecarboxylic acid derivatives.[4][14][15] These reactions often utilize diazo compounds as carbene precursors.[1]
Caption: Workflow for Catalytic Asymmetric Cyclopropanation.
II. The Role of Substituted Cyclopropanecarboxylic Acids in Drug Development
The unique structural and electronic properties of the cyclopropane ring make it a valuable bioisostere for various functional groups, including gem-dimethyl groups, alkynes, and phenyl rings.[16] This bioisosteric replacement can lead to improved pharmacological properties.
Key Advantages in Medicinal Chemistry:
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation compared to those in more flexible alkyl chains.[3] This can lead to an increased in vivo half-life of a drug.
-
Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its biological target.[3]
-
Improved Potency: The introduction of a cyclopropane ring can lead to a significant increase in the potency of a drug candidate.[4]
-
Reduced Off-Target Effects: By enforcing a specific conformation, the cyclopropane moiety can reduce binding to unintended targets, leading to a better safety profile.[16][17]
-
Modulation of Physicochemical Properties: The cyclopropane ring can influence properties such as solubility and membrane permeability.[4]
Examples of Drugs and Clinical Candidates Containing the Cyclopropane Motif:
| Drug/Candidate | Therapeutic Area | Role of the Cyclopropane Moiety |
| Pazufloxacin | Antibacterial | Enhances antibacterial activity |
| Besifloxacin | Antibacterial | Contributes to broad-spectrum activity |
| Grazoprevir | Hepatitis C | Key component of the macrocyclic structure |
| Tasimelteon | Insomnia | Part of the core pharmacophore |
| Lemborexant | Insomnia | Contributes to receptor binding |
This table is illustrative and not exhaustive.
III. Characterization of Substituted Cyclopropanecarboxylic Acids
The unambiguous characterization of synthesized substituted cyclopropanecarboxylic acids is crucial for confirming their structure, purity, and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical tools employed for this purpose.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and stereochemistry of the cyclopropane ring.
-
¹H NMR: The protons on the cyclopropane ring typically resonate in the upfield region of the spectrum, usually between 0.5 and 2.5 ppm. The coupling constants (J-values) between vicinal protons are highly dependent on their relative stereochemistry. Generally, the cis coupling constant (J_cis) is larger than the trans coupling constant (J_trans).[18]
-
¹³C NMR: The carbon atoms of the cyclopropane ring also appear in the upfield region of the ¹³C NMR spectrum, typically between 10 and 40 ppm.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Cyclopropanecarboxylic Acid [19] | Hα | 1.50-1.65 | m | - |
| Hβ (cis) | 0.95-1.10 | m | - | |
| Hβ (trans) | 0.80-0.95 | m | - | |
| trans-2-Phenylcyclopropanecarboxylic Acid [20] | H1 | 2.55-2.65 | m | - |
| H2 | 1.90-2.00 | m | - | |
| H3 (cis) | 1.60-1.70 | m | - | |
| H3 (trans) | 1.30-1.40 | m | - | |
| Ar-H | 7.10-7.35 | m | - | |
| cis-1,2-Cyclopropanedicarboxylic Acid [21] | H1, H2 | 2.10-2.20 | m | - |
| CH₂ | 1.40-1.50 | m | - |
B. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. The fragmentation pattern can also provide valuable structural information.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a peak corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation pathways for cyclopropanecarboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the cyclopropane ring.[22]
References
- 1. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 3. Recent advances in the total synthesis of cyclopropane-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Chiral Copper(Ⅱ)Complexes and Their Application in Asymmetric Cyclopropanation of Olefins [cjcu.jlu.edu.cn]
- 5. Recent advances in the synthesis of cyclopropanes (2018) | Wanqing Wu | 180 Citations [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Kulinkovich Reaction [organic-chemistry.org]
- 12. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 14. Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. longdom.org [longdom.org]
- 18. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 19. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]
- 20. TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) 1H NMR spectrum [chemicalbook.com]
- 21. cis-1,2-Cyclopropane dicarboxylic acid(696-74-2) 1H NMR spectrum [chemicalbook.com]
- 22. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Discovery and Background of Novel Cyclopropane Derivatives
Abstract
The cyclopropane moiety, a three-membered carbocycle, has garnered significant attention in the fields of medicinal chemistry and drug discovery due to its unique stereoelectronic properties.[1][2][3] This guide provides a comprehensive overview of the discovery and background of novel cyclopropane derivatives for researchers, scientists, and drug development professionals. We will explore the inherent structural advantages conferred by the cyclopropane ring, delve into modern synthetic strategies for its incorporation into complex molecules, and discuss the profound impact of these derivatives on contemporary drug design. This document aims to serve as an in-depth technical resource, elucidating the causality behind experimental choices and providing actionable protocols and visualizations to empower further innovation in this exciting area of chemical research.
The Cyclopropane Ring: A Privileged Scaffold in Medicinal Chemistry
The cyclopropane ring, despite its simple structure, imparts a remarkable set of properties to molecules that contain it. Its inherent ring strain, approximately 27.5 kcal/mol, and unique bonding characteristics, often described as having partial double-bond character, lead to a rigid, conformationally constrained structure.[4][5] This rigidity can be highly advantageous in drug design, as it allows for the precise positioning of functional groups to optimize interactions with biological targets.[6][7]
The incorporation of a cyclopropane unit into a drug candidate can lead to several beneficial outcomes:
-
Enhanced Potency and Selectivity: By locking a molecule into a bioactive conformation, the cyclopropane ring can significantly increase its binding affinity and selectivity for a specific enzyme or receptor, thereby minimizing off-target effects.[6][7]
-
Improved Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation pathways that often target more flexible alkyl chains.[6][7] This increased stability can lead to a longer in vivo half-life and improved pharmacokinetic profiles.[6][7]
-
Modulation of Physicochemical Properties: The introduction of a cyclopropane ring can influence a molecule's lipophilicity, polarity, and overall three-dimensional shape, all of which are critical parameters in drug development.
A prime example of the successful application of these principles is the development of numerous FDA-approved drugs containing the cyclopropane moiety, which are used to treat a wide range of conditions including cancer, infectious diseases, and neurological disorders.[1][3]
Synthetic Strategies for the Construction of Novel Cyclopropane Derivatives
The efficient and stereoselective synthesis of cyclopropane-containing molecules is a cornerstone of their application in drug discovery. A variety of powerful methods have been developed, ranging from classical approaches to modern catalytic transformations.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a widely utilized method for the stereospecific conversion of alkenes to cyclopropanes.[8] It typically involves the use of a zinc-copper couple and diiodomethane to generate a zinc carbenoid intermediate. A key advantage of this reaction is its high degree of stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.
Experimental Protocol: Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol
This protocol describes a diastereoselective cyclopropanation, where the hydroxyl group of the starting material directs the carbenoid addition.[9]
Materials:
-
Chiral allylic alcohol (1.0 equiv)
-
Zinc-Copper couple (2.0 equiv)
-
Diiodomethane (CH₂I₂) (1.5 equiv)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the zinc-copper couple.
-
Add anhydrous diethyl ether, followed by the chiral allylic alcohol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diiodomethane to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropylmethyl alcohol.
Rationale for Experimental Choices:
-
Inert Atmosphere: The organozinc intermediates are sensitive to moisture and oxygen.
-
Zinc-Copper Couple: The copper activates the zinc, facilitating the formation of the active carbenoid species.
-
Slow Addition of Diiodomethane: This helps to control the exothermic reaction and prevent the formation of byproducts.
-
Quenching with NH₄Cl: This step neutralizes any remaining reactive zinc species.
Transition-Metal Catalyzed Cyclopropanation
Transition-metal catalysis, particularly with rhodium(II) and copper(I) complexes, has revolutionized the synthesis of cyclopropanes.[10] These reactions typically involve the decomposition of diazo compounds to generate a metal carbene intermediate, which then reacts with an alkene.[11]
A significant advantage of this approach is the ability to achieve high levels of enantioselectivity through the use of chiral ligands.[12][13] This has been instrumental in the synthesis of optically pure cyclopropane-containing drug candidates.
Experimental Protocol: Asymmetric Copper-Catalyzed Cyclopropanation
This protocol outlines a general procedure for the enantioselective cyclopropanation of an alkene using a chiral copper catalyst.
Materials:
-
Alkene (1.0 equiv)
-
Ethyl diazoacetate (EDA) (1.2 equiv)
-
Chiral Copper(I) catalyst (e.g., Cu(I)-bis(oxazoline) complex) (1-5 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral copper(I) catalyst and anhydrous dichloromethane.
-
Add the alkene to the catalyst solution.
-
Slowly add a solution of ethyl diazoacetate in anhydrous dichloromethane to the reaction mixture via a syringe pump over several hours.
-
Stir the reaction at room temperature until the diazo compound is fully consumed (monitored by TLC or IR spectroscopy).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched cyclopropane derivative.
Rationale for Experimental Choices:
-
Syringe Pump Addition: The slow addition of the diazo compound is crucial to maintain a low concentration of this potentially explosive reagent and to favor the desired cyclopropanation pathway over side reactions such as dimerization.
-
Chiral Ligand: The choice of the chiral ligand is critical for achieving high enantioselectivity. The ligand creates a chiral environment around the metal center, which directs the approach of the alkene to the metal carbene intermediate.
-
Anhydrous Conditions: Moisture can deactivate the catalyst and lead to undesired side reactions.
Michael-Initiated Ring Closure (MIRC)
The Michael-initiated ring closure (MIRC) reaction is a powerful method for constructing cyclopropanes, particularly those with electron-withdrawing groups.[14] This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular nucleophilic substitution to form the three-membered ring.[14]
Workflow for Michael-Initiated Ring Closure (MIRC)
Caption: A cyclopropane-containing inhibitor blocks the kinase domain, preventing downstream signaling.
Future Perspectives and Conclusion
The field of cyclopropane chemistry continues to evolve, with ongoing research focused on the development of novel, more efficient, and sustainable synthetic methodologies. [8]The exploration of new catalytic systems, including biocatalysis, holds great promise for expanding the accessible chemical space of cyclopropane derivatives. [15] In conclusion, novel cyclopropane derivatives represent a cornerstone of modern medicinal chemistry. Their unique structural and electronic properties provide a powerful tool for the design of potent, selective, and metabolically stable drug candidates. This guide has provided a comprehensive overview of the key aspects of their discovery and background, from fundamental principles to practical synthetic protocols. It is our hope that this resource will inspire and empower researchers to further unlock the potential of this remarkable chemical motif in the pursuit of new and improved therapeutics.
References
- Wang, N., Zhao, J.-X., & Yue, J.-M. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers, 12(4).
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). BenchChem.
- Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223.
- Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. (2017). Synthesis, 49(10), 2189-2216.
- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). BenchChem.
- Liu, Y., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 247-256.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Molecular Structure.
- Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). (2025). Organic Chemistry Frontiers.
- Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-67.
- Fructos, M. R., & Díaz-Requejo, M. M. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(15), 7980-8023.
- Andersson, C. D., et al. (2010). Computational Study of Cyclopropanation Reactions with Halodiazoacetates. The Journal of Organic Chemistry, 75(7), 2309-2320.
- Andersson, C. D., et al. (2010). Computational study of cyclopropanation reactions with halodiazoacetates. The Journal of Organic Chemistry, 75(7), 2309-2320.
- Catalytic Cyclopropanation Reactions. (n.d.).
- Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
- Proposed mechanism of the cyclopropane ring-opening, cyclization reaction. (n.d.). Semantic Scholar.
- Rustler, A., Davies, H., & Reiser, O. (2025). Different ring opening reactions of vinylcyclopropanes. American Chemical Society.
- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2020). Chemical Reviews.
- Cyclopropan
- Selected cyclopropane-containing natural products and pharmaceutical compounds. (n.d.).
- Recent advances in asymmetric synthesis via cyclopropanol intermediates. (2024). Organic & Biomolecular Chemistry.
- A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (n.d.).
- Recent advances in the synthesis of cyclopropanes. (n.d.). Organic & Biomolecular Chemistry.
- Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1625-1648.
- Selected application examples of bioactive cyclopropane. (n.d.).
- Novel synthesis of a highly functionalized cyclopropane deriv
- Methodological Guide for the Theoretical and Computational Study of Substituted Cyclopropanes. (2025). BenchChem.
- Recent advances in the synthesis of cyclopropanes. (n.d.). Semantic Scholar.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- Asymmetric Cyclopropan
- Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. (n.d.). PubMed Central.
- Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023). Journal of the American Chemical Society.
- Cyclopropanation. (n.d.). Andrew G Myers Research Group.
- Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050.
- Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.).
- (PDF) Nuclear Magnetic Resonance Spectroscopy. Cyclopropane. (n.d.). Amanote Research.
- Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. (2023). MDPI.
- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (n.d.). Organic Chemistry Frontiers.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 10. researchgate.net [researchgate.net]
- 11. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. scribd.com [scribd.com]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 14. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride: Function and Applications in Neuroscience Research
Introduction: Unveiling a Potential Modulator of Glutamatergic Neurotransmission
1-(Methylamino)cyclopropanecarboxylic acid hydrochloride emerges as a molecule of significant interest within the landscape of neuroscience research, particularly in the exploration of glutamatergic system modulation. Its structural architecture, characterized by a cyclopropane ring and a methylamino-acid moiety, positions it as a compelling candidate for investigating the intricate mechanisms governing synaptic function. This technical guide provides an in-depth exploration of the inferred function and potential applications of this compound, grounded in the established pharmacology of its structural analogs and the broader class of glycine transporter inhibitors.
While direct experimental data on this compound (CAS No: 99324-91-1) remains limited in publicly accessible literature, its close structural resemblance to glycine and N-methylglycine (sarcosine) provides a strong basis for hypothesizing its primary mechanism of action. This guide will, therefore, delve into its role as a putative inhibitor of the Glycine Transporter 1 (GlyT1), a critical regulator of glycine levels at the N-methyl-D-aspartate (NMDA) receptor, and explore its potential as a research tool in the study of various neurological and psychiatric disorders.
Core Mechanism of Action: A Putative Glycine Transporter 1 (GlyT1) Inhibitor
The prevailing hypothesis for the function of this compound centers on its interaction with the Glycine Transporter 1 (GlyT1). GlyT1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, thereby playing a pivotal role in regulating glycine concentrations.[1][2] Glycine is an essential co-agonist at the NMDA receptor, a key ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[3][4] For the NMDA receptor to be activated by glutamate, the glycine binding site on the GluN1 subunit must be occupied.
By inhibiting GlyT1, it is postulated that this compound increases the extracellular concentration of glycine in the vicinity of the NMDA receptor.[1] This elevation of synaptic glycine enhances the probability of the co-agonist site being occupied, thereby potentiating NMDA receptor function without directly acting as an agonist.[3] This modulatory approach is a significant area of research for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[2]
The structural basis for this inferred activity lies in the compound's similarity to sarcosine, a known substrate inhibitor of GlyT1. The N-methylation of the amino group is a key feature shared with sarcosine and is often associated with GlyT1 inhibitory activity.
Therapeutic Potential in Neurological Disorders
The potentiation of NMDA receptor function through GlyT1 inhibition is a promising therapeutic strategy for a range of central nervous system (CNS) disorders characterized by glutamatergic hypofunction.[1]
-
Schizophrenia: The NMDA receptor hypofunction hypothesis of schizophrenia posits that reduced glutamatergic signaling contributes to the negative and cognitive symptoms of the disorder.[2] GlyT1 inhibitors are being investigated as a means to enhance NMDA receptor activity and address these unmet clinical needs.[1][3]
-
Cognitive Impairment: By modulating synaptic plasticity, GlyT1 inhibitors may have applications in treating cognitive deficits associated with various neurological and psychiatric conditions.[1]
-
Other CNS Disorders: Preclinical studies suggest that GlyT1 inhibition may also be relevant for anxiety, depression, and obsessive-compulsive disorder (OCD).[1]
Comparative Efficacy of GlyT1 Inhibitors
To provide context for the potential potency of this compound, the following table summarizes the in vitro efficacy of several well-characterized GlyT1 inhibitors.
| Compound | IC50 (nM) | Cell Line/Assay Condition |
| Bitopertin (RG1678) | 22-25 | Human GlyT1b in CHO cells |
| Sarcosine | ~55,800 | Rat Brain Cortex |
| ALX-5407 | 3 | Human GlyT1c in QT6-1C cells |
| Org24598 | 6.9 | Glial GlyT1b |
| Iclepertin (BI 425809) | 5.0 | Human SK-N-MC cells |
| PF-03463275 | 11.6 (Ki) | Human GlyT1 |
This data is compiled from multiple sources for comparative purposes.
Experimental Protocols for a Senior Application Scientist
For researchers investigating the activity of this compound or similar compounds, the following protocols provide a robust framework for assessing GlyT1 inhibition.
Protocol 1: Radioligand Binding Assay for GlyT1
This assay determines the affinity of a test compound for GlyT1 through competitive binding with a radiolabeled ligand.
1. Materials:
-
HEK293 or CHO cells stably expressing human GlyT1.
-
Radioligand: [³H]-(R)-NPTS or another suitable GlyT1-specific radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a known GlyT1 inhibitor (e.g., 10 µM Bitopertin).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
2. Procedure:
-
Prepare cell membranes from GlyT1-expressing cells.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or non-specific binding control.
-
25 µL of the test compound at various dilutions.
-
25 µL of the radioligand at a fixed concentration (typically at its Kd).
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Protocol 2: [³H]-Glycine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.
1. Materials:
-
CHO-K1 or HEK293 cells stably expressing human GlyT1.
-
96-well cell culture plates.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]-Glycine.
-
Test compound (this compound) at various concentrations.
-
Cell lysis buffer.
-
Scintillation cocktail and counter.
2. Procedure:
-
Plate the GlyT1-expressing cells in a 96-well plate and grow to confluence.
-
Prepare dilutions of the test compound in KRH buffer.
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells with the test compound or vehicle control for 10-20 minutes at 37°C.
-
Initiate glycine uptake by adding [³H]-Glycine to each well.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Calculate the percentage of inhibition of glycine uptake at each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
This compound represents a valuable research tool for the investigation of the glutamatergic system. Based on its structural properties, it is strongly inferred to function as a Glycine Transporter 1 inhibitor, thereby potentiating NMDA receptor activity. This positions the compound as a useful probe for studying the role of GlyT1 in synaptic plasticity and for exploring the therapeutic potential of NMDA receptor modulation in a variety of CNS disorders. Further direct experimental characterization of this molecule is warranted to confirm its precise pharmacological profile and to fully elucidate its utility in advancing our understanding of neurological function and disease.
References
-
Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current Topics in Medicinal Chemistry, 16(29), 3404–3437. [Link]
-
Harvey, R. J., & Yee, B. K. (2013). A Critical Role for Glycine Transporters in Hyperexcitability Disorders. Frontiers in Molecular Neuroscience, 6, 24. [Link]
-
Harsing, L. G., Jr. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(10), 1017-1044. [Link]
-
Managò, F., et al. (2011). Glycine transporter 1 as a potential therapeutic target for schizophrenia-related symptoms: evidence from genetically modified mouse models and pharmacological inhibition. Journal of Neurogenetics, 25(3), 63-79. [Link]
-
Hashimoto, K. (2016). Glycine Transporter 1 Inhibitors and the Promise of a New Schizophrenia Therapy. Current Pharmaceutical Design, 22(10), 1-1. [Link]
-
JoVE. (2018). NMDA-receptor Study Protocol. Journal of Visualized Experiments. [Link]
-
Klenk, J. A., et al. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(20), 3125-3132. [Link]
-
Krystal, J. H., et al. (2019). Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, PF-03463275, in healthy and schizophrenia subjects. Neuropsychopharmacology, 44(10), 1797-1805. [Link]
-
Popik, P., & Malawska, B. (2009). Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors. Current Medicinal Chemistry, 16(12), 1484-1503. [Link]
-
Popescu, G. K. (2012). Glycine-dependent activation of NMDA receptors. The Journal of General Physiology, 140(4), 359-373. [Link]
-
Rosenbrock, H., et al. (2019). Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies. Clinical and Translational Science, 12(6), 617-625. [Link]
-
The Physiological Society. (2010). The kinetics of glycine transporter type 1 inhibitors. [Link]
-
Wang, C., et al. (2023). NMDA Receptor Glycine Binding Site Modulators for Prevention and Treatment of Ketamine Use Disorder. International Journal of Molecular Sciences, 24(11), 9474. [Link]
-
Wollmuth, L. P., & Sobolevsky, A. I. (2004). Activation Mechanisms of the NMDA Receptor. In Ionotropic Glutamate Receptors in the CNS. CRC Press/Taylor & Francis. [Link]
Sources
Methodological & Application
Synthesis of 1-(Methylamino)cyclopropanecarboxylic Acid Hydrochloride: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. The unique structural motif of a cyclopropyl ring fused with an amino acid core imparts conformational rigidity and novel pharmacological properties to molecules, making this compound a sought-after intermediate in the synthesis of innovative therapeutic agents.
This document offers an in-depth exploration of a robust two-step synthetic pathway, commencing with the Strecker synthesis of the aminonitrile intermediate, followed by its hydrolysis to the target amino acid and subsequent conversion to the hydrochloride salt. The causality behind experimental choices, safety considerations for hazardous reagents, and detailed procedural steps are elucidated to ensure both scientific integrity and practical applicability for researchers.
Key Compound Specifications
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 99324-91-1 |
| Molecular Formula | C₅H₁₀ClNO₂ |
| Molecular Weight | 151.59 g/mol |
| Appearance | White to off-white solid |
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the formation of the cyclopropane ring and the introduction of the amino and nitrile functionalities in a single reaction via the Strecker synthesis. The subsequent step is the hydrolysis of the nitrile group to a carboxylic acid, followed by the formation of the hydrochloride salt.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 1-(Methylamino)cyclopropanecarbonitrile via Strecker Synthesis
The Strecker synthesis is a classic and efficient method for the preparation of α-aminonitriles from a ketone, an amine, and a cyanide source.[1][2][3] In this protocol, cyclopropanone reacts with methylamine to form an iminium ion intermediate, which is then attacked by the cyanide nucleophile to yield the desired 1-(methylamino)cyclopropanecarbonitrile.
Reaction Mechanism: Strecker Synthesis
The reaction proceeds through the initial formation of a highly reactive iminium ion from the condensation of cyclopropanone and methylamine. The cyanide ion, a potent nucleophile, then attacks the electrophilic carbon of the iminium ion to form the stable α-aminonitrile.
Caption: Mechanism of the Strecker synthesis for the formation of the aminonitrile intermediate.
Experimental Protocol: Strecker Synthesis
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Cyclopropanone | 56.06 | 5.61 g | 0.10 | Highly volatile and reactive. Handle in a well-ventilated fume hood.[4] |
| Methylamine (40% in H₂O) | 31.06 | 8.54 g | 0.11 | Corrosive and flammable.[5][6] |
| Potassium Cyanide (KCN) | 65.12 | 7.16 g | 0.11 | EXTREMELY TOXIC. Handle with extreme caution in a dedicated fume hood.[7][8] |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | To adjust pH. Corrosive. |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | For extraction. |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying. |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve methylamine (8.54 g of a 40% aqueous solution, 0.11 mol) in 50 mL of water. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Cyclopropanone: Slowly add cyclopropanone (5.61 g, 0.10 mol) to the cooled methylamine solution over 30 minutes, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at 0-5 °C.
-
Cyanide Addition: In a separate beaker, dissolve potassium cyanide (7.16 g, 0.11 mol) in 30 mL of water. Caution: Potassium cyanide is highly toxic. Wear appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood. Have a cyanide antidote kit readily available.
-
Slowly add the potassium cyanide solution to the reaction mixture via the dropping funnel over 1 hour, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, cool the mixture in an ice bath and carefully adjust the pH to ~9-10 with concentrated hydrochloric acid. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(methylamino)cyclopropanecarbonitrile as an oil.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Part 2: Hydrolysis of 1-(Methylamino)cyclopropanecarbonitrile and Salt Formation
The nitrile group of the intermediate is hydrolyzed to a carboxylic acid under either acidic or basic conditions.[9][10] Acid-catalyzed hydrolysis directly yields the amino acid hydrochloride, while base-catalyzed hydrolysis gives the carboxylate salt, which is then acidified to the free amino acid before conversion to the hydrochloride salt. The acid-catalyzed method is presented here for its directness.
Reaction Mechanism: Acid-Catalyzed Nitrile Hydrolysis
Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization leads to the formation of an amide intermediate, which is further hydrolyzed to the carboxylic acid and ammonium ion.[1][2][3]
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
Experimental Protocol: Hydrolysis and Salt Formation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1-(Methylamino)cyclopropanecarbonitrile | 96.13 | 9.61 g | 0.10 | From Part 1. |
| Hydrochloric Acid (conc., 12 M) | 36.46 | 50 mL | ~0.60 | Highly corrosive. |
| Diethyl Ether | 74.12 | 200 mL | - | Highly flammable. |
| Ethanol | 46.07 | As needed | - | For recrystallization. |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude 1-(methylamino)cyclopropanecarbonitrile (9.61 g, 0.10 mol).
-
Acid Hydrolysis: Carefully add concentrated hydrochloric acid (50 mL) to the flask. Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.
-
Reaction Monitoring: Maintain the reflux for 6-8 hours. The reaction can be monitored by the cessation of ammonia evolution (test with moist pH paper) or by TLC analysis of the reaction mixture.
-
Isolation of the Crude Product: After completion, cool the reaction mixture to room temperature. The product, this compound, may crystallize out upon cooling. If not, concentrate the solution under reduced pressure to obtain a solid residue.
-
Purification by Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Final Product Collection: Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.
Expected Yield and Characterization
The overall yield for this two-step synthesis is typically in the range of 50-70%. The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Melting Point: To assess the purity of the crystalline product.
Safety and Handling
-
Cyclopropanone: Is a highly reactive and volatile compound. It should be handled in a well-ventilated fume hood, and contact with skin and eyes should be avoided.[4]
-
Methylamine: Is a corrosive and flammable gas, typically handled as an aqueous solution. It can cause severe skin burns and eye damage.[5][6][13][14]
-
Potassium Cyanide: Is a highly toxic substance that is fatal if swallowed, inhaled, or absorbed through the skin. It reacts with acids to produce highly toxic hydrogen cyanide gas. All work with potassium cyanide must be conducted in a dedicated, certified fume hood with appropriate PPE, and an emergency plan including a cyanide antidote kit must be in place.[7][8][15][16]
-
Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and can cause severe burns. Handle with appropriate PPE.
References
- Linde Gas GmbH. (2017, January 24).
- Sigma-Aldrich.
- Carl ROTH.
- KISHIDA CHEMICAL CO., LTD. (2021, October 11).
- TCI Chemicals. (2025, February 14).
- Centers for Disease Control and Prevention (CDC). Potassium Cyanide: Systemic Agent | NIOSH.
- ECHEMI.
- Airgas.
- ResearchGate. (2016, November 30). How to convert amino acid to its hydrochloride?
- Sigma-Aldrich. (2025, April 29).
- Thermo Fisher Scientific. (2019, April 25). Potassium-Cyanide-SDS-2.pdf.
- BenchChem. (2025, December). Application Note: Hydrolysis of 2-Aminobutanenitrile for the Synthesis of 2-Aminobutanoic Acid.
- Rowe Scientific. POTASSIUM CYANIDE SOLID.
- ResearchGate. Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry | Request PDF.
- Fine-Chem. (2022, June 7).
- Fisher Scientific. (2024, March 30).
- Wikipedia. Strecker amino acid synthesis.
- Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
- Airgas. (2018, July 5).
- NROChemistry. Strecker Synthesis.
- CORE. Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin.
- MDPI. (2022, September 2). Organocatalytic Synthesis of α-Aminonitriles: A Review.
- CDN Isotopes.
- Deep Blue Repositories. Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine.
- PubChemLite. 1-(methylamino)cyclopropane-1-carboxylic acid (C5H9NO2).
- Master Organic Chemistry. The Strecker Synthesis of Amino Acids.
- Khan Academy. Alpha amino acid synthesis (video).
- Organic Chemistry Portal. Strecker Synthesis.
- ResearchGate. (2015, January 9).
- Google Patents.
- StudySmarter. (2023, October 21).
- Chemistry Notes. (2021, July 27).
- NIST WebBook. Cyclopropanecarboxylic acid.
- PubChem. 1-Aminocyclopropane-1-carboxylic acid | C4H7NO2 | CID 535.
- NIST WebBook. 1-Methylcyclopropanecarboxylic acid.
- Organic Chemistry Frontiers (RSC Publishing).
- PubChem. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326.
- BOC Sciences. Hydrolysis of Proteins: Breaking Down to Amino Acids.
- MDPI.
- Khan Academy. Alpha amino acid synthesis (video).
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. produkte.linde-gas.at [produkte.linde-gas.at]
- 6. carlroth.com [carlroth.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. Potassium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. PubChemLite - 1-(methylamino)cyclopropane-1-carboxylic acid (C5H9NO2) [pubchemlite.lcsb.uni.lu]
- 12. 1-Aminocyclopropane-1-carboxylic acid | C4H7NO2 | CID 535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. airgas.com [airgas.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. umbcmmecenter.umbc.edu [umbcmmecenter.umbc.edu]
- 16. rowe.com.au [rowe.com.au]
Application Notes and Protocols for Experimental CNS Drug Research
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Complexity of CNS Drug Discovery
The development of therapeutics for Central Nervous System (CNS) disorders is one of the most challenging endeavors in the pharmaceutical industry.[1][2][3] The intricate biology of the brain, shielded by the formidable blood-brain barrier (BBB), coupled with the poor predictive value of many preclinical models, contributes to high attrition rates for CNS drug candidates.[3][4][5] Successfully navigating this landscape requires a sophisticated, multi-faceted experimental approach that integrates robust in vitro systems, predictive in vivo models, and translatable biomarkers.[5]
This guide provides a detailed overview of key experimental applications, moving from initial target validation to preclinical evaluation. It is designed not as a rigid template, but as a framework of core techniques and protocols, grounded in the scientific rationale that drives successful CNS drug discovery programs. We will explore the "why" behind experimental choices, offering insights to help researchers design more effective studies and generate more reliable data.
Part I: Target Identification and Validation in the CNS
Selecting a biologically plausible molecular target that is fundamentally relevant to a CNS disorder is the critical first step toward success.[1][2] This initial phase is about building a body of evidence to justify the significant investment required for a full-fledged drug discovery campaign.[6]
Application Note: Leveraging CRISPR-Cas9 for CNS Target Validation
The advent of CRISPR-Cas9 gene-editing technology has revolutionized the ability to functionally validate gene targets in disease-relevant contexts.[7] For CNS research, it allows for the precise manipulation of genes in neuronal cell lines, primary neurons, and even in vivo to probe their roles in neurodevelopment, synaptic function, and disease pathology.[8][9][10]
Causality and Experimental Choice: The primary goal of using CRISPR is to establish a causal link between a gene and a disease-relevant phenotype. For example, if genetic studies associate a particular ion channel with epilepsy, CRISPR can be used to knock out or modify the gene encoding that channel in cultured neurons.[7] Researchers can then assess whether this modification alters the neurons' electrophysiological properties (e.g., firing rate, excitability), providing direct functional evidence for the gene's role. This is a powerful method for de-risking a target early in the process.[9][10]
Protocol: CRISPR-Cas9 Mediated Knockout of a Target Gene in a Human Neuronal Cell Line (e.g., SH-SY5Y)
This protocol provides a framework for generating a stable knockout of a gene of interest to assess its role in a measurable cellular phenotype, such as susceptibility to neurotoxicity.
Self-Validation System: The protocol includes critical validation steps. Successful validation is confirmed by sequencing the targeted genomic locus to identify indel mutations and by Western blot or qPCR to confirm the absence of the protein or mRNA, respectively.
Materials:
-
SH-SY5Y neuroblastoma cell line
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
CRISPR-Cas9 plasmid system (expressing Cas9 and a puromycin resistance gene)
-
Custom-designed single guide RNA (sgRNA) targeting the gene of interest
-
Lipofectamine-based transfection reagent
-
Puromycin dihydrochloride
-
DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing service
-
Antibodies for Western blotting (primary against the target protein, secondary, and loading control)
Step-by-Step Methodology:
-
sgRNA Design & Cloning:
-
Design 2-3 unique sgRNAs targeting an early exon of the gene of interest using a validated online tool (e.g., CHOPCHOP).
-
Synthesize and clone the sgRNAs into the Cas9 expression vector according to the manufacturer's protocol.
-
-
Transfection:
-
Plate SH-SY5Y cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the Cas9-sgRNA plasmid using a lipofectamine-based reagent as per the manufacturer's instructions. Include a non-targeting sgRNA control.
-
-
Antibiotic Selection:
-
48 hours post-transfection, begin selection by adding puromycin to the culture medium (concentration to be pre-determined via a kill curve, typically 1-2 µg/mL for SH-SY5Y).
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until selection is complete (typically 7-10 days), when non-transfected control cells have all died.
-
-
Expansion and Single-Cell Cloning:
-
Expand the surviving polyclonal population.
-
To isolate a clonal cell line, perform serial dilution or use cloning cylinders to seed single cells into individual wells of a 96-well plate.
-
Expand the resulting colonies.
-
-
Genotypic Validation:
-
Extract genomic DNA from each expanded clone.
-
Perform PCR using primers that flank the sgRNA target site.
-
Send the PCR products for Sanger sequencing to identify clones with frameshift-inducing insertions/deletions (indels).
-
-
Phenotypic Validation:
-
Perform Western blot analysis on lysates from validated knockout clones to confirm the absence of the target protein.
-
Use the validated knockout and control cell lines in a functional assay (e.g., expose cells to a neurotoxin like MPP+ and measure cell viability via MTT assay) to assess the impact of the gene knockout.
-
Part II: Screening and In Vitro Efficacy Testing
Once a target is validated, the next phase involves identifying and optimizing molecules that can modulate its function. This requires robust, scalable assays and increasingly complex in vitro models that better mimic the human CNS environment.
Application Note: The Transwell Blood-Brain Barrier Model
A major hurdle for 98% of small-molecule CNS drugs is their inability to cross the blood-brain barrier (BBB).[3] Therefore, assessing BBB penetration early is crucial. The in vitro Transwell BBB model is a widely used tool for this purpose.[11][12] It provides a simplified, yet informative, system to measure the potential of a compound to move from the "blood" side to the "brain" side.[13][14]
Causality and Experimental Choice: This model recreates a key feature of the BBB: a polarized monolayer of brain microvascular endothelial cells (BMECs) with functional tight junctions.[12] The integrity of this barrier is quantified by measuring Transendothelial Electrical Resistance (TEER).[14][15] A high TEER value indicates a well-formed, restrictive barrier. The apparent permeability (Papp) of a test compound is then calculated, providing a quantitative measure of its ability to cross this barrier. Co-culturing BMECs with astrocytes and/or pericytes can enhance barrier tightness and better mimic the in vivo neurovascular unit.[11][13]
Protocol: Assessing Compound Permeability Across a bEnd.3 Murine BBB Model
This protocol details the setup of a monoculture BBB model using the bEnd.3 cell line, a common choice for initial permeability screening.[13][14][16]
Self-Validation System: The model's integrity is validated before each experiment by measuring TEER. A TEER value >150 Ω x cm² is typically considered acceptable for a viable barrier.[17] The permeability of control compounds (e.g., caffeine for high permeability, Lucifer yellow for low) should be run in parallel to benchmark the assay's performance.
Materials:
-
bEnd.3 cell line (murine brain microvascular endothelial cells)
-
24-well Transwell inserts with 0.4 µm pore size polycarbonate membranes
-
Collagen IV-coated inserts
-
Complete culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., caffeine, Lucifer yellow)
-
TEER meter with "chopstick" electrodes (e.g., EVOM2)
-
Analytical system for compound quantification (e.g., LC-MS/MS)
Step-by-Step Methodology:
-
Cell Seeding:
-
Barrier Formation:
-
Culture the cells for 4-5 days, replacing the medium every 2 days.
-
Monitor barrier integrity by measuring TEER daily.[14] The resistance should plateau, indicating a stable monolayer.
-
To take a measurement, sterilize the electrodes with 70% ethanol, rinse with sterile HBSS, and place one electrode in the apical chamber and the other in the basolateral chamber.
-
Calculate the net TEER value by subtracting the resistance of a blank, cell-free insert from the measured value and multiplying by the surface area of the membrane.
-
-
Permeability Assay:
-
On the day of the experiment, gently wash the cell monolayer twice with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Add HBSS containing the test compound at a known concentration to the apical (donor) chamber.
-
Incubate at 37°C on an orbital shaker (to minimize the unstirred water layer).
-
At designated time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, immediately replacing the volume with fresh HBSS.
-
At the final time point, take a sample from the apical chamber.
-
-
Quantification and Data Analysis:
-
Quantify the concentration of the compound in all samples using a validated analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration in the donor chamber.
-
-
Data Interpretation:
| Compound Class | Typical Papp (x 10⁻⁶ cm/s) | CNS Penetration Potential |
| High Permeability | > 10 | High |
| Moderate Permeability | 2 - 10 | Moderate |
| Low Permeability | < 2 | Low |
| Efflux Substrate | Papp (A→B) << Papp (B→A) | Low (actively removed) |
This table provides generalized ranges. Values should be benchmarked against internal controls.
Part III: Preclinical In Vivo Evaluation
While in vitro models are essential for screening, in vivo models are indispensable for understanding how a drug candidate behaves in a complex, living system.[18][19][20] This phase assesses pharmacokinetics, target engagement, and efficacy in the context of a whole organism.
Application Note: Positron Emission Tomography (PET) for Target Engagement
A critical question in CNS drug development is whether the drug reaches its target in the brain at a sufficient concentration to exert a therapeutic effect.[21] Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that allows for the direct visualization and quantification of this process, known as target engagement or receptor occupancy.[4][22][23]
Causality and Experimental Choice: PET imaging uses a radiotracer—a version of a drug or a known ligand for the target that is labeled with a positron-emitting isotope.[22] By imaging the brain after administration of the radiotracer, researchers can measure the density of the target. By repeating the scan after administration of the non-radiolabeled drug candidate, they can measure the displacement of the radiotracer, which directly corresponds to the percentage of the target that is "occupied" by the drug. This provides invaluable information for confirming the drug's mechanism of action and for selecting the right dose to take into clinical trials.[22][24]
Protocol: General Workflow for a Preclinical PET Target Occupancy Study in Rodents
This protocol outlines the key steps for a typical receptor occupancy study in a rat or mouse model.
Self-Validation System: The entire process relies on the specificity of the radiotracer. The tracer must be extensively validated to ensure it binds with high affinity and selectivity to the target of interest. A "blocking" study, where a high dose of a known, potent, unlabeled ligand for the target is given before the radiotracer to show complete displacement, is a critical validation step for any new PET tracer.
Materials:
-
Appropriate animal model (e.g., Wistar rat)
-
Validated radiotracer for the CNS target
-
Test drug candidate
-
Anesthesia (e.g., isoflurane)
-
Small animal PET scanner
-
Blood sampling equipment
-
(Optional) Arterial line catheter for blood input function measurement
Step-by-Step Methodology:
-
Animal Preparation:
-
Anesthetize the animal and place it in the PET scanner. Maintain body temperature throughout the scan.
-
(Optional but recommended for full quantitative analysis) Catheterize the femoral artery for timed arterial blood sampling to measure the radiotracer concentration in plasma over time (the "arterial input function").
-
-
Baseline Scan:
-
Administer a bolus injection of the radiotracer via the tail vein.
-
Acquire dynamic PET data for 60-90 minutes.
-
Collect timed arterial blood samples throughout the scan.
-
-
Drug Administration:
-
Following a washout period (which can be several days, depending on the half-life of the tracer and drug), administer the test drug candidate to the same animal at a specific dose.
-
The timing of drug administration relative to the second scan depends on the drug's pharmacokinetics (i.e., it should be timed to coincide with peak brain concentrations).
-
-
Occupancy Scan:
-
At the appropriate time after drug administration, perform a second PET scan using the same procedure as the baseline scan.
-
-
Image Analysis and Modeling:
-
Reconstruct the dynamic PET images.
-
Draw regions of interest (ROIs) on the images corresponding to brain areas with high and low expression of the target.
-
Analyze the time-activity curves (TACs) from the ROIs and the plasma input function using kinetic models (e.g., 2-tissue compartment model) to calculate the volume of distribution (VT), which is proportional to the density of available receptors.[23]
-
-
Calculate Target Occupancy (TO):
-
Calculate TO using the VT values from the baseline and post-drug scans: TO (%) = [(VT_baseline - VT_drug) / VT_baseline] * 100
-
Repeat this process for multiple doses to generate a dose-occupancy curve and determine the dose required to achieve a desired level of target engagement (e.g., the ED50).
-
Part IV: The Role of Translatable Biomarkers
A biomarker is an objectively measured characteristic that can be used as an indicator of a normal biological process, a pathogenic process, or a pharmacological response to a therapeutic intervention.[25] In CNS drug development, biomarkers are essential for bridging the gap between preclinical findings and clinical outcomes.[24][26]
Pharmacodynamic (PD) Biomarkers: These biomarkers provide proof that the drug is engaging its target and modulating the downstream biology as intended.[25] For example, if a drug targets an enzyme in the brain, a PD biomarker could be the measurement of the enzyme's product in the cerebrospinal fluid (CSF).
Predictive Biomarkers: These can help stratify patient populations, identifying those most likely to respond to a treatment.[25]
Common CNS Biomarkers:
-
Fluid Biomarkers: Measured in CSF or blood (e.g., Aβ42 and Tau for Alzheimer's disease).[25]
-
Imaging Biomarkers: From PET (e.g., amyloid plaques, neuroinflammation) or MRI (e.g., brain volume changes).[18][25]
-
Electrophysiological Biomarkers: Such as quantitative electroencephalography (qEEG) to measure changes in brain electrical activity.[26]
Integrating biomarker discovery and validation throughout the drug development process is no longer optional; it is a core requirement for increasing the probability of success in the challenging field of CNS therapeutics.[25]
References
- 1. annualreviews.org [annualreviews.org]
- 2. CNS Target Identification and Validation: Avoiding the Valley of Death or Naive Optimism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. tandfonline.com [tandfonline.com]
- 6. CNS Target Identification and Validation - Creative Biolabs [psycho-discovery.creative-biolabs.com]
- 7. Frontiers | Hot topics in cellular neuropathology III: using CRISPR/Cas9 technology for deciphering central nervous system disease targets [frontiersin.org]
- 8. Applications of CRISPR-Cas systems in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Brown neuroscientists are using CRISPR to accelerate brain research — and more | Brown University [brown.edu]
- 10. neurosciencenews.com [neurosciencenews.com]
- 11. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New experimental models of the blood-brain barrier for CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 16. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 18. Animal models of neurodegenerative disease: insights from in vivo imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Modeling neurodegenerative diseases in vivo review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]
- 21. Imaging for CNS drug development, practice and considerations [tracercro.com]
- 22. The application of positron emission tomography (PET) imaging in CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Modeling of PET data in CNS drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Strategies for Utilizing Neuroimaging Biomarkers in CNS Drug Discovery and Development: CINP/JSNP Working Group Report - PMC [pmc.ncbi.nlm.nih.gov]
- 25. precisionformedicine.com [precisionformedicine.com]
- 26. neuroelectrics.com [neuroelectrics.com]
Application Notes and Protocols: Analytical Techniques for Cyclopropane Amino Acids
<
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cyclopropane amino acids (CpAAs) are a class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry and drug discovery. The constrained cyclopropane ring imparts unique conformational rigidity, metabolic stability, and proteolytic resistance to peptides and small molecules.[1][2] These properties make CpAAs valuable building blocks for developing novel therapeutics with enhanced pharmacological profiles.[3][4] The precise and accurate analysis of these compounds is therefore critical for synthesis monitoring, quality control, and pharmacokinetic studies. This guide provides a comprehensive overview of the primary analytical techniques for the characterization and quantification of cyclopropane amino acids, with a focus on practical, field-proven protocols.
Introduction: The Significance of Cyclopropane Amino Acids in Modern Drug Discovery
The incorporation of a cyclopropane ring into a molecule introduces significant conformational constraint.[2] This rigidity can lock a molecule into its bioactive conformation, leading to increased binding affinity and selectivity for its biological target.[1][2] Furthermore, the cyclopropane moiety is often resistant to metabolic degradation, which can improve the in vivo half-life of a drug candidate.[1] Prominent examples of drugs containing cyclopropane motifs, such as Grazoprevir and Simeprevir for Hepatitis C, underscore the therapeutic potential of these unique structural elements.[3]
The synthesis of CpAAs can be complex, often yielding mixtures of stereoisomers.[5][6] Consequently, robust analytical methods are essential to separate and identify these isomers, as the biological activity of enantiomers can differ significantly. This document details the most effective chromatographic and spectroscopic techniques for the comprehensive analysis of cyclopropane amino acids.
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of CpAA analysis, enabling both the separation of complex mixtures and the quantification of individual components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for amino acid analysis due to its applicability to a broad range of compounds and its compatibility with various detection methods.[7] For CpAAs, the primary challenge lies in achieving chiral separation, as the biological activity is often stereospecific.
The direct separation of enantiomers is most effectively achieved using Chiral Stationary Phases (CSPs).[8] This approach avoids the need for derivatization, which can introduce additional complexity and potential for side reactions.[9]
-
Causality Behind Experimental Choices: The selection of a CSP is dictated by the specific structure of the CpAA. CSPs based on macrocyclic glycopeptides (e.g., teicoplanin-based phases), crown ethers, and cyclodextrins are particularly effective for the separation of underivatized amino acids.[9][10][11] These phases create a chiral environment through a combination of hydrogen bonding, ionic, and steric interactions, allowing for the differential retention of enantiomers.[12]
Protocol 1: Chiral HPLC Separation of Underivatized Cyclopropane Amino Acids
This protocol outlines a general method for the enantiomeric separation of a generic cyclopropane amino acid using a teicoplanin-based chiral stationary phase.
Materials:
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
Chiral HPLC Column: Astec CHIROBIOTIC® T (or equivalent teicoplanin-based CSP)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample: Cyclopropane amino acid dissolved in mobile phase A
Methodology:
-
Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes at a flow rate of 0.5 mL/min.
-
Sample Injection: Inject 5-10 µL of the sample solution.
-
Gradient Elution:
-
Start with 95% A / 5% B.
-
Linearly increase to 50% B over 20 minutes.
-
Hold at 50% B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 10 minutes.
-
-
Detection: Monitor the elution profile using a UV detector at 210 nm or an MS detector in positive ion mode.
Expected Results: Baseline or near-baseline separation of the two enantiomers should be achieved. The elution order will depend on the specific CpAA and the CSP used.
For achiral separations or when a chiral column is not available, derivatization followed by reversed-phase HPLC is a viable alternative. Derivatization serves two purposes: it renders the amino acids more hydrophobic for better retention on C18 columns and introduces a chromophore or fluorophore for enhanced detection sensitivity.[7][13]
-
Common Derivatizing Agents:
Protocol 2: Pre-column Derivatization with OPA for HPLC-Fluorescence Detection
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
OPA derivatizing reagent (e.g., 100 mg OPA, 50 µL 2-mercaptoethanol, 100 µL 30% Brij-35, 1 mL methanol)[14]
-
Mobile Phase A: 0.1 M Sodium Acetate buffer, pH 7.2
-
Mobile Phase B: Methanol
-
Sample: Cyclopropane amino acid solution
Methodology:
-
Derivatization: In an autosampler vial, mix 100 µL of the sample with 100 µL of the OPA reagent. Allow the reaction to proceed for 2 minutes at room temperature.
-
Injection: Immediately inject 20 µL of the derivatized sample onto the HPLC system.
-
Gradient Elution:
-
Start with a mobile phase composition suitable for retaining the derivatized CpAA (e.g., 70% A, 30% B).
-
Develop a gradient to increase the percentage of methanol to elute the derivative.
-
-
Detection: Use a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 455 nm.
Gas Chromatography (GC)
GC offers high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS). However, the polar and non-volatile nature of amino acids necessitates derivatization to increase their volatility.[16]
-
Causality Behind Derivatization: Derivatization for GC analysis aims to mask the polar functional groups (carboxyl and amino groups) with nonpolar moieties.[16] This reduces intermolecular interactions and allows the analyte to be volatilized without decomposition in the GC inlet.[17]
Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.[18] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.[17]
-
Self-Validation: The formation of stable and volatile derivatives is crucial for reproducible GC analysis. MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) is often preferred as it forms more stable tert-butyldimethylsilyl (TBDMS) derivatives that are less sensitive to moisture compared to TMS derivatives.[16]
Protocol 3: GC-MS Analysis of Cyclopropane Amino Acids via Silylation
Materials:
-
GC-MS system
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Derivatization reagent: MTBSTFA
-
Solvent: Acetonitrile
-
Sample: Dried cyclopropane amino acid
Methodology:
-
Sample Preparation: Place a known amount of the dried CpAA sample (e.g., 100 µg) in a reaction vial.
-
Derivatization: Add 100 µL of acetonitrile and 100 µL of MTBSTFA to the vial. Seal the vial and heat at 100°C for 2-4 hours.[16]
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-600.
-
Alkylation, particularly using chloroformates like methyl chloroformate (MCF) or propyl chloroformate (PCF), is another effective derivatization strategy.[19][20][21] This method derivatizes both the amino and carboxyl groups in a single step.
Spectroscopic Techniques for Structural Elucidation
While chromatography is essential for separation, spectroscopy provides the detailed structural information necessary for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural characterization of CpAAs. The protons on the cyclopropane ring have highly characteristic chemical shifts, typically found in the upfield region of the ¹H NMR spectrum (around 0.2-1.5 ppm).[22][23]
-
¹H NMR: The chemical shifts and coupling constants of the cyclopropane ring protons provide information about the stereochemistry of the molecule. The signals for protons on a cyclopropane ring are often complex due to strong spin-spin coupling.[24][25]
-
¹³C NMR: The carbon atoms of the cyclopropane ring also exhibit characteristic chemical shifts, typically in the range of 10-35 ppm.
Key Diagnostic NMR Signals for Cyclopropane Ring:
| Nucleus | Typical Chemical Shift (ppm) | Comments |
|---|---|---|
| ¹H | 0.2 - 1.5 | Highly shielded environment. Complex splitting patterns are common.[22][23][26] |
| ¹³C | 10 - 35 | Upfield chemical shifts compared to other aliphatic carbons. |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of CpAAs. When coupled with chromatography (LC-MS or GC-MS), it provides both separation and identification in a single analysis.
-
Fragmentation Patterns: The fragmentation of the cyclopropane ring in the mass spectrometer can provide valuable structural information.[27] Common fragmentation pathways include the loss of small neutral molecules and ring-opening reactions. However, the molecular ion peak of cyclopropane-containing compounds is often relatively stable and readily observed.[28][29] The fragmentation of cyclic peptides containing CpAAs can be complex, sometimes involving sequence scrambling.[30]
Conclusion
The analysis of cyclopropane amino acids requires a multi-faceted approach, combining high-resolution separation techniques with powerful spectroscopic methods for structural confirmation. Chiral HPLC is the method of choice for enantiomeric purity assessment, while GC-MS provides excellent sensitivity and resolving power for derivatized analytes. NMR spectroscopy remains the gold standard for unambiguous structural elucidation. The protocols and insights provided in this guide offer a robust framework for researchers in drug discovery and development to effectively analyze and characterize these valuable synthetic building blocks.
References
-
Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Retrieved from [Link]
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]
-
Péter, A., & Fülöp, F. (2018). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 23(12), 3294. Retrieved from [Link]
-
Villas-Bôas, S. G., et al. (2011). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. In Metabolomics (pp. 269-281). Humana Press. Retrieved from [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]
-
Davies, A. T., et al. (2023). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 25(16), 2826-2831. Retrieved from [Link]
-
Bidlingmeyer, B. A. (2009). Amino Acid Analysis. Current Protocols in Protein Science, 11.9.1-11.9.37. Retrieved from [Link]
-
Smart, K. F., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-18. Retrieved from [Link]
-
Carlson, C. (2018). Determination of Amino Acid Concentrations using HPLC. BCO-DMO. Retrieved from [Link]
-
Davies, A. T., et al. (2023). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 25(16), 2826-2831. Retrieved from [Link]
- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents.
-
Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
Charette, A. B., & Boezio, A. A. (2000). An Expedient and Practical Method for the Synthesis of a Diverse Series of Cyclopropane α-Amino Acids and Amines. The Journal of Organic Chemistry, 65(25), 8786-8795. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Retrieved from [Link]
- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents.
-
Che, C., et al. (2019). Biosynthesis of Strained Amino Acids by a PLP-Dependent Enzyme through Cryptic Halogenation. Angewandte Chemie International Edition, 58(40), 14256-14260. Retrieved from [Link]
-
Goudreau, N., et al. (2018). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 20(18), 5648-5652. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]
-
De Nardo, T., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega, 8(44), 41659-41667. Retrieved from [Link]
-
Galasso, V. (2007). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Physical Chemistry A, 111(26), 5794-5800. Retrieved from [Link]
-
De Nardo, T., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega, 8(44), 41659-41667. Retrieved from [Link]
-
Konya, Y., et al. (2018). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 159, 35-42. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Husek, P. (2011). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. Methods in Molecular Biology, 708, 61-70. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis. Retrieved from [Link]
-
Tsikas, D., & Chobanyan-Jürgens, K. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 180. Retrieved from [Link]
-
Tsikas, D., & Chobanyan-Jürgens, K. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 180. Retrieved from [Link]
-
ResearchGate. (2016). Derivatization of amino acids analyzed by GCMS?. Retrieved from [Link]
-
Charette, A. B., & Boezio, A. A. (2000). An Expedient and Practical Method for the Synthesis of a Diverse Series of Cyclopropane α-Amino Acids and Amines. The Journal of Organic Chemistry, 65(25), 8786-8795. Retrieved from [Link]
-
Sahoo, M. (n.d.). Instrumental Methods of Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Mohimani, H., et al. (2011). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Chemistry & Biology, 18(11), 1380-1391. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 6. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 7. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 15. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 16. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 20. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Cyclopropane(75-19-4) 1H NMR spectrum [chemicalbook.com]
- 26. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 28. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 1-Aminocyclopropane-1-Carboxylic Acid
Abstract
1-Aminocyclopropane-1-carboxylic acid (ACC) is a pivotal non-proteinogenic amino acid that serves as the direct precursor to ethylene, a key phytohormone regulating a myriad of physiological processes in plants.[1][2] Accurate and sensitive quantification of ACC is therefore critical for advancements in plant biology, agricultural science, and biotechnology. This application note presents a comprehensive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable determination of ACC in complex biological matrices, particularly plant tissues. We delve into the rationale behind critical methodological choices, from sample preparation to mass spectrometric detection, providing both direct and derivatization-based approaches to suit varying analytical needs. The protocols herein are designed to be self-validating, ensuring data integrity and reproducibility.
Introduction: The Analytical Challenge of ACC Quantification
The quantification of 1-aminocyclopropane-1-carboxylic acid presents a unique analytical challenge due to its inherent physicochemical properties. As a small, highly polar, and zwitterionic molecule, ACC exhibits poor retention on conventional reversed-phase liquid chromatography (RPLC) columns.[3] This often leads to elution in the solvent front, where matrix effects are most pronounced, compromising sensitivity and accuracy.[3] Furthermore, its low molecular weight can result in background noise interference.[3]
Historically, ACC levels were estimated through indirect assays that measure the ethylene produced upon chemical conversion. However, these methods can be imprecise and are susceptible to interference.[4][5] The advent of LC-MS/MS has provided a powerful alternative, offering superior specificity, sensitivity, and the ability for direct quantification.[6][7] This note will explore two validated LC-MS/MS workflows: a direct injection method for high-throughput screening and a more sensitive derivatization-based method for applications requiring lower detection limits.
Methodological Rationale and Strategy
The choice between a direct analysis and a derivatization-based approach is contingent upon the specific requirements of the study, including the required sensitivity, sample throughput, and the complexity of the sample matrix.
Direct (Underivatized) Analysis
This approach offers the advantage of simplicity and speed by eliminating the derivatization step.[6] To overcome the chromatographic challenges associated with underivatized ACC, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mechanism. HILIC columns provide better retention and peak symmetry for highly polar analytes like ACC.[8]
Derivatization-Based Analysis
Chemical derivatization is a powerful strategy to enhance the analytical performance for challenging analytes like ACC.[3][9] The primary goals of derivatizing ACC are:
-
Increased Hydrophobicity: To improve retention on ubiquitous and robust RPLC columns.
-
Enhanced Ionization Efficiency: To increase the sensitivity of mass spectrometric detection.
-
Improved Specificity: By introducing a unique mass tag, the derivatized ACC becomes more distinct from background ions.
Several derivatization reagents are available for amino acids.[3] Phenylisothiocyanate (PITC) is a well-established reagent that reacts with the primary amine group of ACC, forming a phenylthiocarbamyl (PTC) derivative that is significantly more hydrophobic and readily detectable by UV and mass spectrometry.[10]
Experimental Workflows
The following diagrams illustrate the two primary workflows for ACC analysis.
Caption: Comparative workflows for direct vs. derivatization-based ACC analysis.
Detailed Protocols
Sample Preparation (Plant Tissues)
This protocol is optimized for the extraction of ACC from plant tissues and is applicable to both workflows. The use of a stable isotope-labeled internal standard (IS), such as [²H₄]ACC, is critical for accurate quantification, as it corrects for variations in extraction efficiency and matrix effects.[5][11]
Step-by-Step Protocol:
-
Homogenization: Weigh approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Extraction: To the powdered tissue, add 1 mL of an extraction solvent (e.g., 80% methanol in water). Add the internal standard ([²H₄]ACC) to each sample at a known concentration.
-
Incubation & Centrifugation: Vortex the mixture vigorously for 1 minute and incubate at 4°C for 30 minutes to facilitate protein precipitation.[6] Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted ACC.
-
Cleanup (Optional but Recommended): For complex matrices, a solid-phase extraction (SPE) cleanup step can be employed to remove interfering compounds. A mixed-mode cation exchange cartridge is suitable for retaining and eluting ACC.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the subsequent LC method (e.g., 90% acetonitrile/10% water for HILIC, or the initial mobile phase for RPLC).
Derivatization Protocol (PITC Method)
This protocol is to be performed on the dried extracts from step 6 above.
Step-by-Step Protocol:
-
Reconstitution for Derivatization: Reconstitute the dried sample extract in 20 µL of a coupling solution (e.g., ethanol:water:triethylamine, 2:2:1 v/v/v).
-
Derivatization Reaction: Add 20 µL of a 5% PITC solution in ethanol. Vortex briefly and incubate at room temperature for 20 minutes.[10]
-
Drying: Evaporate the mixture to dryness under a stream of nitrogen to remove excess reagent and solvents.
-
Final Reconstitution: Reconstitute the derivatized sample in 100 µL of the initial mobile phase for RPLC analysis.
LC-MS/MS Instrumentation and Parameters
The following tables provide typical starting parameters for both methods. These should be optimized for the specific instrument and application.
Table 1: Chromatographic Conditions
| Parameter | Direct (HILIC) Method | Derivatization (RPLC) Method |
| Column | HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm) | C18 Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Formate, 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B -> 50% B over 5 min | 5% B -> 95% B over 8 min |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temp. | 40°C | 35°C |
| Injection Vol. | 5 µL | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ACC contains a primary amine that is readily protonated.[7] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[8] |
| Capillary Voltage | 3.5 kV | Optimized for stable ion generation. |
| Source Temp. | 150°C | To aid in desolvation. |
| Desolvation Temp. | 400°C | To ensure complete desolvation of ions. |
| Gas Flow | Instrument Dependent | Optimized for ion transport and desolvation. |
Table 3: MRM Transitions for ACC and its PITC Derivative
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| ACC (Underivatized) | 102.1 | 56.1 | 15 |
| [²H₄]ACC (IS) | 106.1 | 60.1 | 15 |
| PTC-ACC (Derivatized) | 237.1 | 136.1 | 20 |
| PTC-[²H₄]ACC (IS) | 241.1 | 136.1 | 20 |
Note: The specific m/z values and collision energies should be empirically determined and optimized on the mass spectrometer being used. The fragmentation of the protonated ACC molecule ([M+H]⁺) to the immonium ion is a characteristic transition.[7][12]
Method Validation: Ensuring Trustworthy Data
A robust method validation is paramount to ensure the reliability of the generated data.[8] The following parameters should be assessed according to established guidelines.
Table 4: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² ≥ 0.99[1] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; Precision (%CV) < 20% |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% |
| Precision | The closeness of agreement among a series of measurements. Assessed as intra-day and inter-day precision. | Relative Standard Deviation (RSD) ≤ 15%[6] |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the target analyte. | Assessed by comparing the response in post-extraction spiked samples to that in neat solution. |
| Recovery | The efficiency of the extraction procedure. | Determined by comparing pre-extraction spiked samples to post-extraction spiked samples. |
| Stability | Analyte stability in the matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
Conclusion
The LC-MS/MS methods detailed in this application note provide a robust and reliable framework for the quantification of 1-aminocyclopropane-1-carboxylic acid. The direct analysis method using HILIC offers a rapid and straightforward approach suitable for high-throughput applications, while the derivatization-based RPLC method provides enhanced sensitivity and chromatographic performance for studies requiring lower detection limits. The causality-driven explanations for experimental choices, coupled with rigorous validation protocols, ensure that researchers can generate high-quality, reproducible data. By leveraging the specificity and sensitivity of tandem mass spectrometry, these methods empower researchers to accurately investigate the role of ACC in plant science and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of ethylene precursor ACC in plant samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simplified method for determining 1-aminocyclopropane-1-carboxylic acid (ACC) in plant tissues using a mass selective detector (1989) | Keith C. Hall | 14 Citations [scispace.com]
- 5. Selected ion monitoring/isotope dilution mass spectrometric determination of 1-aminocyclopropane-1-carboxylic acid levels in ripening tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis by reverse-phase high-pressure liquid chromatography of phenylisothiocyanate-derivatized 1-aminocyclopropane-1-carboxylic acid in apple extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Elucidation of 1-(Methylamino)cyclopropanecarboxylic Acid Hydrochloride Structure using ¹H and ¹³C NMR Spectroscopy
Abstract
1-(Methylamino)cyclopropanecarboxylic acid hydrochloride is a compound of interest in medicinal chemistry and drug development due to its constrained cyclic amino acid structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such small molecules. This document provides a detailed guide to the expected ¹H and ¹³C NMR spectral data for this compound. It includes predicted chemical shifts (δ), multiplicities, and coupling constants (J), based on established principles and data from analogous structures. Furthermore, a comprehensive, step-by-step protocol for sample preparation and NMR data acquisition is presented to ensure high-quality, reproducible results.
Introduction: The Significance of Constrained Amino Acids
Cyclic amino acids, such as derivatives of cyclopropanecarboxylic acid, are of significant interest in peptidomimetics and drug design. The rigid cyclopropane backbone imparts conformational constraint, which can lead to enhanced receptor binding affinity, selectivity, and improved metabolic stability compared to their linear counterparts. This compound, as a specific example, introduces a secondary amine and a carboxylic acid on a cyclopropyl scaffold, making it a valuable building block.
Accurate structural elucidation is a cornerstone of chemical research and development. NMR spectroscopy provides unparalleled insight into the molecular structure of organic compounds in solution. This application note serves as a practical guide for researchers working with this compound, detailing its expected NMR fingerprint and providing a robust protocol for acquiring high-resolution spectra.
Predicted NMR Spectral Data
Due to the limited availability of public domain experimental spectra for this specific hydrochloride salt, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally related compounds, including 1-aminocyclopropanecarboxylic acid and other cyclopropane derivatives.[1][2][3][4] The hydrochloride form will influence the chemical shifts of protons near the amino and carboxyl groups due to protonation.
Predicted ¹H NMR Data
-
Solvent: D₂O (Deuterium Oxide)
-
Reference: TMS (Tetramethylsilane) at 0.00 ppm (internal or external)
-
Field Strength: 400 MHz
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) | Rationale |
| -CH₂- (ring, 2H) | 1.5 - 1.7 | m | 2H | Jgem ≈ -4 to -8 Hz, Jcis ≈ 7 to 10 Hz, Jtrans ≈ 4 to 7 Hz | The diastereotopic methylene protons of the cyclopropane ring are expected to appear as a complex multiplet in the upfield region, a characteristic feature of cyclopropyl protons.[5][6] The exact chemical shift and multiplicity will depend on the coupling with the other pair of ring protons. |
| -CH₂- (ring, 2H) | 1.7 - 1.9 | m | 2H | Jgem ≈ -4 to -8 Hz, Jcis ≈ 7 to 10 Hz, Jtrans ≈ 4 to 7 Hz | This second pair of diastereotopic methylene protons will also present as a complex multiplet, slightly downfield from the first due to deshielding effects from the adjacent quaternary carbon. |
| -N-CH₃ (methyl) | ~2.8 | s | 3H | N/A | The methyl group attached to the nitrogen will appear as a singlet. In the hydrochloride salt, the nitrogen is protonated, leading to a downfield shift compared to the free base. |
| -NH₂⁺- | broad s | 2H | Exchangeable | N/A | The protons on the protonated amine will likely appear as a broad singlet and will exchange with D₂O, leading to its signal diminishing or disappearing over time. |
| -COOH | broad s | 1H | Exchangeable | N/A | The carboxylic acid proton is acidic and will also exchange with D₂O, resulting in a broad signal that may not be readily observable. |
Predicted ¹³C NMR Data
-
Solvent: D₂O (Deuterium Oxide)
-
Reference: TMS (Tetramethylsilane) at 0.00 ppm
-
Field Strength: 100 MHz
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₂- (ring) | 15 - 20 | The methylene carbons of the cyclopropane ring are expected at a high field, a characteristic of strained ring systems.[7] |
| C-NHCH₃ (quaternary) | 35 - 40 | The quaternary carbon of the cyclopropane ring, bonded to the nitrogen and the carboxyl group, will be shifted downfield due to the electron-withdrawing effects of these substituents. |
| -N-CH₃ (methyl) | 30 - 35 | The methyl carbon attached to the nitrogen will appear in this region. |
| -COOH (carboxyl) | 175 - 180 | The carboxylic acid carbon is significantly deshielded and appears in the characteristic downfield region for carbonyl carbons. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines the steps for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.
Materials and Equipment
-
This compound (5-10 mg)
-
Deuterium oxide (D₂O, 99.9% D)
-
NMR tubes (5 mm, high precision)
-
Pipettes and tips
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Step-by-Step Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of D₂O to the vial. D₂O is chosen as the solvent due to the compound's expected solubility as a hydrochloride salt and to avoid a large interfering solvent signal in the ¹H NMR spectrum.
-
Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming in a water bath can aid dissolution.
-
Transfer to NMR Tube: Carefully transfer the solution into a clean, high-precision 5 mm NMR tube using a pipette. Avoid introducing any solid particles.
-
Final Checks: Ensure the solution height in the NMR tube is adequate for the spectrometer's probe (typically around 4-5 cm). Cap the NMR tube securely.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed according to the manufacturer's instructions for the D₂O solvent.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of D₂O.
-
Acquire a standard single-pulse ¹H NMR spectrum.
-
Typical parameters for a 400 MHz spectrometer:
-
Spectral width: ~16 ppm
-
Pulse angle: 30-45°
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters for a 100 MHz spectrometer:
-
Spectral width: ~200-220 ppm
-
Pulse angle: 30-45°
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more (as ¹³C has a low natural abundance)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Visualization of Workflow and Structure
Molecular Structure
Caption: Structure of 1-(Methylamino)cyclopropanecarboxylic acid.
NMR Workflow
Caption: Workflow for NMR sample preparation and data acquisition.
Conclusion
This application note provides a comprehensive guide to the expected ¹H and ¹³C NMR spectral characteristics of this compound. By understanding the predicted chemical shifts and multiplicities, researchers can confidently verify the structure and purity of their synthesized or purchased material. The detailed experimental protocol ensures that high-quality, reproducible NMR data can be obtained, facilitating the progression of research and development in medicinal chemistry and related fields.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]
- 3. 1-Aminocyclopropanecarboxylic acid(22059-21-8) 1H NMR spectrum [chemicalbook.com]
- 4. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Safe Handling and Storage of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride
Introduction
1-(Methylamino)cyclopropanecarboxylic acid hydrochloride (CAS No. 99324-91-1) is a specialized chemical intermediate utilized in pharmaceutical research and drug development.[1] Its structure, featuring a strained cyclopropane ring and an amino acid hydrochloride moiety, makes it a valuable building block for synthesizing complex target molecules.[2] The inherent reactivity of the cyclopropane group and the potential biological activity of the molecule necessitate a robust understanding and implementation of safe handling and storage protocols.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely, ensuring personnel safety, experimental integrity, and environmental compliance.
Hazard Identification and Assessment
Based on analogous compounds, this compound is anticipated to be a solid powder that can cause irritation upon contact with the skin, eyes, and respiratory tract. The hydrochloride salt form may also contribute to its corrosive properties in the presence of moisture.
GHS Classification (Inferred)
The following Globally Harmonized System (GHS) classification is inferred from structurally similar chemicals and should be treated as a precautionary guideline.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Data extrapolated from SDS for 1-Aminocyclopropanecarboxylic acid hydrochloride.[4][5][6]
Potential Health Effects
-
Inhalation: Inhalation of dust may cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[5][6]
-
Skin Contact: May cause skin irritation, redness, and discomfort upon direct contact.[4][7]
-
Eye Contact: Poses a risk of serious eye irritation. Direct contact with the powder or its solutions can cause redness, pain, and potential damage to the cornea.[4][5]
-
Ingestion: While not an expected route of occupational exposure, ingestion may cause gastrointestinal irritation.[4]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls
The primary engineering control for handling this powdered compound is a certified chemical fume hood.[8][9] This provides adequate ventilation to prevent the accumulation of airborne dust and protects the user from inhalation hazards. All weighing and transfer operations should be performed within the fume hood.
Personal Protective Equipment (PPE)
The selection of PPE is critical for creating a barrier between the researcher and the chemical.[10] The following PPE is mandatory when handling this compound:
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant splash risk.[11] | Protects against dust particles and accidental splashes from entering the eyes.[2][12] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Inspect gloves before each use and change them immediately if contaminated.[12] | Prevents direct skin contact and subsequent irritation. Proper removal technique is crucial to avoid self-contamination.[5] |
| Body Protection | A fully buttoned laboratory coat.[12] | Protects skin and personal clothing from contamination with the chemical powder. |
| Respiratory Protection | Generally not required if work is conducted within a certified chemical fume hood. If a fume hood is unavailable or during a large spill, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary. | Protects against the inhalation of irritating dust particles. |
Handling and Storage Protocols
Adherence to systematic procedures for handling and storage is fundamental to the safe use of this compound.
Chemical Handling Workflow
The following diagram outlines the logical workflow for safely handling the compound from receipt to use.
Caption: Workflow for Safe Chemical Handling.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational.[9] Don all required PPE as specified in Section 2.2.[12] Prepare the work surface by covering it with absorbent, disposable bench paper.
-
Aliquotting: Conduct all weighing and transfer operations on a non-porous, clean surface inside the fume hood to contain any potential spills. Use spatulas and weighing paper appropriate for handling fine powders. Avoid creating dust clouds by handling the material gently.[6]
-
Container Management: Keep the container tightly sealed when not in use to prevent absorption of moisture, which could affect the compound's stability and integrity.
-
Post-Handling: After use, decontaminate the spatula and work surfaces with a 70% ethanol solution or as dictated by your institution's EHS guidelines.[13] Dispose of contaminated wipes and bench paper in a designated hazardous waste container.[3]
Storage Conditions
Proper storage is crucial for maintaining the chemical's purity and preventing degradation.
-
Temperature: Store in a cool, dry place. Supplier recommendations specify refrigerated storage at 2-8°C.[4][14]
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.[4]
-
Incompatibilities: Segregate from strong oxidizing agents and strong bases.[15][16] Do not store near food or drink.[17]
-
Location: Store in a designated, well-ventilated chemical storage area.
Emergency Procedures
Rapid and correct response to emergencies can significantly mitigate potential harm.[18]
Spill Response
The response protocol depends on the size of the spill.[18]
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a designated waste container, avoiding dust generation.[6][19]
-
Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) and absorbent pads.[13]
-
Place all cleanup materials in a sealed, labeled hazardous waste bag or container.[20]
-
-
Large Spill (Solid):
Emergency Response Decision Tree
Caption: Decision Tree for Emergency Response.
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[19]
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[3][8]
-
Collection: Collect all contaminated solids (e.g., spill cleanup debris, used gloves, weighing paper) in a clearly labeled, sealed, and compatible hazardous waste container.[20]
-
Segregation: Do not mix this waste stream with incompatible materials.[3]
-
Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal service. Adhere to all local, state, and federal regulations for chemical waste disposal.[21][22]
Conclusion
While this compound is a valuable tool in chemical synthesis, its potential hazards require careful and informed management. By understanding the inferred risks, implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed protocols for handling, storage, and emergency response outlined in this guide, researchers can work with this compound safely and effectively.
References
-
Capot Chemical Co., Ltd. MSDS of 1-Aminocyclopropanecarboxylic acid hydrochloride. (2009-06-08). [Link]
-
University of Mary Washington. Chapter 5: Chemical Spill Procedures - Emergency Management and Safety. [Link]
-
Princeton University. Chemical Spill Procedures | Office of Environmental Health and Safety. [Link]
-
Florida State University. Chemical Spills - Emergency Management. [Link]
-
Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]
-
Air Liquide. Safety Data Sheet Cyclopropane - SDS EU (Reach Annex II). (2020-08-03). [Link]
-
ACS Material. PPE and Safety for Chemical Handling. (2020-07-14). [Link]
-
University of California, Los Angeles. Chemical Safety: Personal Protective Equipment. [Link]
-
MCR Safety. The importance of Personal Protective Equipment in the handling of chemicals. (2024-04-05). [Link]
-
Lead Sciences. This compound. [Link]
-
National Institutes of Health (NIH). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. [Link]
-
Carl ROTH. Safety Data Sheet: Amino acid. [Link]
-
PhytoTech Labs. SAFETY DATA SHEET: 1-Aminocyclopropanecarboxylic acid. [Link]
- Google Patents.
-
ResearchGate. Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. (2025-08-07). [Link]
-
Guardian Medical Systems. Keeping Your Cleanroom Clean: A Four Step Process. [Link]
-
Agilent. Amino Acid Standard - SAFETY DATA SHEET. [Link]
-
Defense Centers for Public Health. Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. [Link]
-
National Institutes of Health (NIH). Decontamination and Sterilization. [Link]
Sources
- 1. Cyclopropane Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 2. mallcom.in [mallcom.in]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. PPE and Safety for Chemical Handling [acsmaterial.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. falseguridad.com [falseguridad.com]
- 13. Keeping Your Cleanroom Clean: A Four Step Process - Guardian Medical Systems [guardianmed.net]
- 14. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. students.umw.edu [students.umw.edu]
- 19. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 20. ehs.princeton.edu [ehs.princeton.edu]
- 21. chemkleancorp.com [chemkleancorp.com]
- 22. sg.airliquide.com [sg.airliquide.com]
Application Note & Protocols: Strategic Incorporation of Cyclopropane Scaffolds into Novel Molecules for Drug Discovery
Abstract
The cyclopropane ring, a three-membered carbocycle, has emerged from a chemical curiosity to a cornerstone in modern medicinal chemistry. Its unique stereoelectronic properties and inherent ring strain impart profound effects on the physicochemical and pharmacological profiles of drug candidates. Incorporating this motif can enhance metabolic stability, lock molecules into bioactive conformations for improved potency, and serve as a versatile bioisostere.[1][2][3][4][5] This guide provides an in-depth exploration of the strategic value of the cyclopropyl scaffold, detailed synthetic methodologies for its incorporation, and validated experimental protocols for researchers in drug discovery and development.
The Strategic Value of the Cyclopropyl Moiety in Drug Design
The utility of the cyclopropane ring in drug design is rooted in its distinct structural and electronic characteristics, which differ significantly from larger cycloalkanes and acyclic systems. The C-C bonds exhibit significant strain and possess a higher degree of p-character, leading to olefin-like behavior in some instances.[1] This rigidity is a primary advantage, allowing chemists to exert precise control over the spatial orientation of functional groups.[1]
Key benefits of incorporating a cyclopropane scaffold include:
-
Enhanced Metabolic Stability: The cyclopropyl group is generally resistant to common metabolic degradation pathways, such as enzymatic oxidation, that often affect more flexible linear hydrocarbon chains.[1][2][4] This can increase a drug's in vivo half-life, potentially leading to improved dosing regimens.[2][6]
-
Conformational Rigidity and Potency: By "locking" a molecule into a specific, bioactive conformation, the cyclopropane ring can significantly increase binding affinity and selectivity for a biological target.[1][2][4][6] This conformational constraint reduces the entropic penalty upon binding.[6]
-
Improved Pharmacokinetic Profile: The scaffold can influence a range of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It has been shown to increase brain permeability, decrease plasma clearance, and alter pKa to reduce P-glycoprotein efflux, a common mechanism of drug resistance.[6][7]
-
Bioisosterism: The cyclopropyl group can serve as a bioisostere for other common functional groups like alkenes or gem-dimethyl groups, allowing for the fine-tuning of a molecule's properties while maintaining its core biological activity.[3][5]
| Property Influenced | Consequence in Drug Design | Example Molecule(s) |
| Metabolic Stability | Increased half-life, reduced dosing frequency.[2] | Nevirapine analogues[7] |
| Binding Potency | Higher affinity and selectivity for the target.[1][6] | HMG-CoA reductase inhibitors (e.g., Pitavastatin)[7] |
| Conformation | Pre-organization for optimal target interaction.[4] | Peptide mimetics with enhanced proteolytic resistance.[1][2] |
| Solubility & Permeability | Improved oral bioavailability and CNS penetration.[6][8] | Various clinical candidates.[7][8] |
Synthetic Strategies for Cyclopropane Ring Formation
The construction of cyclopropane rings can be broadly classified into several key strategies. The choice of method depends on the substrate's functional group tolerance, desired stereochemistry, and scalability.
Caption: Overview of major synthetic routes to cyclopropane scaffolds.
[2+1] Cycloadditions: Carbenoid-Based Methods
These reactions involve the formal addition of a one-carbon unit (a carbene or carbenoid) to an alkene and are among the most reliable methods for cyclopropane synthesis.[9]
A. Simmons-Smith Reaction A cornerstone of cyclopropane synthesis, this reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple (Zn-Cu).[10][11] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[10] A significant advantage is its broad functional group tolerance and avoidance of the highly hazardous diazomethane. The Furukawa modification, which uses diethylzinc (Et₂Zn), is a common and often more reproducible variation.[12]
The mechanism is concerted, proceeding through a "butterfly-like" three-centered transition state, which accounts for its high stereospecificity.[10][11]
B. Transition-Metal Catalyzed Reactions with Diazo Compounds This powerful method involves the reaction of a diazo compound (e.g., ethyl diazoacetate) with an alkene in the presence of a transition-metal catalyst, commonly based on rhodium (Rh), copper (Cu), or cobalt (Co).[9][13][14] The catalyst first reacts with the diazo compound to generate a metal carbene intermediate, which then transfers the carbene unit to the alkene.[13] This approach is highly versatile and is central to many asymmetric cyclopropanation methods through the use of chiral ligands.[13][14][15]
Safety Note: Diazo compounds, particularly diazomethane, are toxic and potentially explosive.[16][17] They should be handled with extreme caution in a well-ventilated fume hood behind a blast shield, using glassware free of sharp edges or scratches.[17][18][19][20] Safer alternatives like trimethylsilyldiazomethane should be considered where applicable.[17]
Intramolecular Cyclizations
Cyclopropanes can also be formed through intramolecular reactions. A common strategy is the 1,3-elimination from a haloalkane bearing an electron-withdrawing group at the 3-position.[21] Treatment with a strong base generates a carbanion that undergoes an intramolecular SN2 reaction, displacing the halide to form the three-membered ring.[9][21]
Enzymatic Cyclopropanation
A significant advancement for pharmaceutical synthesis is the use of enzymes to catalyze cyclopropanation reactions.[22] Engineered heme proteins, such as variants of cytochrome P450 and myoglobin, can catalyze carbene transfer from a diazo precursor to an alkene with exceptional levels of enantioselectivity and diastereoselectivity.[22][23][24][25] This biocatalytic approach offers a green and highly effective route to chiral cyclopropane building blocks, which are invaluable in the early stages of drug discovery.[22]
Detailed Experimental Protocols
The following protocols are provided as validated starting points for researchers. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol describes the cyclopropanation of an alkene using diethylzinc and diiodomethane. This method is noted for its reliability and stereospecificity.[12]
Caption: Experimental workflow for Simmons-Smith cyclopropanation.
Materials:
-
Alkene substrate (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 eq)
-
Diiodomethane (CH₂I₂) (2.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add the alkene substrate (e.g., 5 mmol, 1.0 eq).
-
Solvent Addition: Dissolve the substrate in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Causality: This initial cooling is critical to control the exothermic reaction upon addition of the organozinc reagent and prevent side reactions.
-
-
Reagent Addition: a. Slowly add the diethylzinc solution (11 mL, 11 mmol, 2.2 eq) dropwise via syringe over 15 minutes. b. In a separate dry vial, prepare a solution of diiodomethane (0.89 mL, 11 mmol, 2.2 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not rise significantly. A white precipitate (ZnI₂) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting alkene is consumed.
-
Quenching: Cool the mixture back to 0 °C and quench the reaction by the very slow, dropwise addition of saturated aqueous NH₄Cl.
-
Causality: Quenching destroys excess reactive organozinc species. This process is highly exothermic and can release gas; slow addition at 0 °C is a crucial safety measure.
-
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Self-Validation & Troubleshooting:
-
Expected Outcome: Formation of the cyclopropane product with retention of the alkene's stereochemistry.
-
Low Conversion: If the reaction stalls, the zinc reagent may have degraded due to moisture. Ensure all glassware is rigorously dried and solvents are anhydrous.
-
Side Products: Uncontrolled temperature during reagent addition can lead to side reactions. Maintain slow, dropwise addition at 0 °C.
Protocol 2: Whole-Cell Biocatalytic Asymmetric Cyclopropanation
This protocol provides a general framework for using engineered E. coli cells expressing a heme enzyme to perform stereoselective cyclopropanation.[22][25]
Materials:
-
E. coli cells expressing the engineered cyclopropanase enzyme.
-
Growth medium (e.g., TB or LB with appropriate antibiotic).
-
Inducer (e.g., IPTG).
-
M9 minimal medium with glucose.
-
Styrene derivative (alkene substrate, 1.0 eq).
-
Ethyl diazoacetate (EDA, carbene precursor, 1.5 eq).
-
Ethyl acetate.
Step-by-Step Methodology:
-
Cell Culture & Induction: Grow a culture of the recombinant E. coli strain at 37 °C to an OD₆₀₀ of ~0.6-0.8. Induce protein expression with IPTG and continue to culture at a lower temperature (e.g., 20-25 °C) for 16-20 hours.
-
Cell Preparation: Harvest the cells by centrifugation. Resuspend the cell pellet in M9 minimal medium to a final OD₆₀₀ of 20-50.
-
Reaction Setup: Transfer the cell suspension to sealed vials under an anaerobic atmosphere (e.g., in a glovebox).
-
Causality: Anaerobic conditions are often required to prevent oxidative side reactions and ensure the heme iron of the enzyme is in the correct redox state for catalysis.
-
-
Substrate Addition: Add the alkene substrate (e.g., from a stock solution in DMSO or ethanol) to a final concentration of 5-10 mM. Add glucose (final conc. ~50 mM) as a source of reducing equivalents for the cells.
-
Initiation & Progression: Initiate the reaction by adding the ethyl diazoacetate (EDA) precursor. Shake the vials at room temperature for 24-48 hours.
-
Workup & Extraction: Quench the reaction by adding an equal volume of ethyl acetate. Vortex vigorously to lyse the cells and extract the product.
-
Analysis: Centrifuge the mixture to separate the organic layer. Analyze the organic layer directly by chiral GC or HPLC to determine the conversion, yield, and enantiomeric excess (e.e.).
-
Purification: For isolation, perform a larger scale extraction, dry the combined organic layers, concentrate, and purify by column chromatography.
Self-Validation & Troubleshooting:
-
Expected Outcome: Formation of the chiral cyclopropane product in high enantiomeric excess.
-
No Activity: Ensure the enzyme was properly expressed (confirm with SDS-PAGE). Check the viability of the cells. The heme cofactor may require reconstitution.
-
Low Enantioselectivity: Sub-optimal reaction conditions (e.g., temperature, pH, presence of oxygen) can compromise enzyme selectivity. Re-optimize these parameters.
Conclusion
The cyclopropane scaffold is a powerful tool in the arsenal of the medicinal chemist, offering a reliable means to enhance the druglike properties of novel molecules. The choice of synthetic method, from the classic Simmons-Smith reaction to modern biocatalytic approaches, allows for the tailored incorporation of this valuable motif.[10][22] The detailed protocols provided herein serve as a robust foundation for researchers to confidently apply these techniques, accelerating the discovery and development of next-generation therapeutics.
References
-
Title: Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Divergent synthesis of cyclopropane-containing fragments and lead-like compounds for drug discovery Source: Spiral, Imperial College London URL: [Link]
-
Title: The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery Source: INNO PHARMCHEM URL: [Link]
-
Title: Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) Source: Royal Society of Chemistry URL: [Link]
-
Title: Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Recent advances in asymmetric synthesis via cyclopropanol intermediates Source: Royal Society of Chemistry URL: [Link]
-
Title: Metal-catalyzed cyclopropanations Source: Wikipedia URL: [Link]
-
Title: Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review Source: MDPI URL: [Link]
-
Title: Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates Source: ResearchGate URL: [Link]
-
Title: Biocatalytic Asymmetric Cyclopropanations via Enzyme‐Bound Iminium Ion Intermediates Source: Wiley Online Library URL: [Link]
-
Title: Simmons-Smith Reaction Source: NROChemistry URL: [Link]
-
Title: Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review Source: PubMed URL: [Link]
-
Title: Recent advances in asymmetric synthesis via cyclopropanol intermediates Source: Royal Society of Chemistry URL: [Link]
-
Title: ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS Source: Purdue University Graduate School URL: [Link]
-
Title: Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update Source: MDPI URL: [Link]
-
Title: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry Source: FCT NOVA URL: [Link]
-
Title: Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates Source: Journal of the American Chemical Society URL: [Link]
-
Title: TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS Source: Purdue University Graduate School URL: [Link]
-
Title: Commonly used methods for cyclopropanation reactions. Source: ResearchGate URL: [Link]
-
Title: Asymmetric Cyclopropanation Advances Source: Scribd URL: [Link]
-
Title: Synthesis of cyclopropanes Source: Organic Chemistry Portal URL: [Link]
-
Title: Cyclopropanation of Alkenes Source: Master Organic Chemistry URL: [Link]
-
Title: Cyclopropanation Source: Wikipedia URL: [Link]
-
Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: ACS Publications URL: [Link]
-
Title: Recent developments in asymmetric cyclopropanation Source: ResearchGate URL: [Link]
-
Title: Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles Source: Journal of the American Chemical Society URL: [Link]
-
Title: Metal-catalysed C-C bond formation at cyclopropanes Source: PubMed URL: [Link]
-
Title: CB-LSOP-diazomethane-4-18.docx Source: University of Connecticut URL: [Link]
-
Title: Selected cyclopropane-containing natural products and pharmaceutical compounds. Source: ResearchGate URL: [Link]
-
Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: PubMed URL: [Link]
-
Title: Diazomethane Source: Division of Research Safety | University of Illinois URL: [Link]
-
Title: Diazomethane Source: Wikipedia URL: [Link]
-
Title: The roles of fused-cyclopropanes in medicinal chemistry: insights from the past decade Source: Bohrium URL: [Link]
-
Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: ResearchGate URL: [Link]
-
Title: Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane Source: The West Group at the University of Alberta URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. researchgate.net [researchgate.net]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. namiki-s.co.jp [namiki-s.co.jp]
- 8. The Roles of Fused-Cyclopropanes in Medicinal Chemistry: Insights from the Past Decade: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 12. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 14. Item - ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Diazomethane - Wikipedia [en.wikipedia.org]
- 18. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 19. - Division of Research Safety | Illinois [drs.illinois.edu]
- 20. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 21. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 22. Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Biocatalytic Asymmetric Cyclopropanations via Enzyme‐Bound Iminium Ion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride in Synthetic Chemistry
Introduction: The Strategic Value of Constrained Amino Acids in Drug Discovery
In the landscape of modern drug discovery and medicinal chemistry, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Peptides, while serving as excellent starting points due to their high affinity and specificity for biological targets, are often hampered by poor pharmacokinetic properties, including susceptibility to proteolytic degradation.[1][2] A powerful strategy to overcome these limitations is the incorporation of unnatural, conformationally constrained amino acids into peptide sequences.[2] These building blocks, by virtue of their rigid structures, can pre-organize a peptide into its bioactive conformation, reducing the entropic penalty of binding and potentially increasing affinity.[1] Furthermore, the unnatural backbone can confer resistance to enzymatic cleavage, thereby extending the in-vivo half-life of the therapeutic candidate.[3]
Among the various classes of constrained residues, cyclopropane-containing amino acids have emerged as particularly valuable tools.[1][4] The cyclopropane ring, as the smallest carbocycle, introduces a significant degree of rigidity and can serve as a dipeptide isostere, mimicking the backbone geometry of two amino acid residues.[4] 1-(Methylamino)cyclopropanecarboxylic acid is a unique building block that combines the conformational constraints of a cyclopropane ring with the N-methylation of the amino group. N-methylation is a well-established strategy to further enhance metabolic stability and improve membrane permeability of peptides.[3] This application note provides a comprehensive guide to the use of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride in synthetic chemistry, with a focus on its incorporation into peptide and peptidomimetic structures. We will delve into the mechanistic rationale behind the synthetic protocols and provide detailed, field-proven methodologies for its successful application.
Chemical Properties and Handling
1-(Methylamino)cyclopropanecarboxylic acid is typically supplied as a hydrochloride salt to improve its stability and handling properties. As a crystalline solid, it is readily soluble in water and polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The key structural features that dictate its reactivity in synthesis are the secondary amine, the carboxylic acid, and the cyclopropane ring. The secondary amine is less nucleophilic and more sterically hindered than a primary amine, which necessitates the use of more potent coupling reagents for efficient amide bond formation. The carboxylic acid can be activated using standard peptide coupling reagents to form an active ester or other species susceptible to nucleophilic attack. The cyclopropane ring is generally stable under standard peptide synthesis conditions.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 99324-91-1 |
| Molecular Formula | C₅H₁₀ClNO₂ |
| Molecular Weight | 151.59 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, DMF, DMSO |
Core Application: Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block for the synthesis of peptidomimetics. Its incorporation into a growing peptide chain on a solid support requires careful consideration of protecting group strategy, activation, and coupling conditions due to the sterically hindered N-methylated amine.
Protecting Group Strategy
For seamless integration into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the secondary amine of 1-(methylamino)cyclopropanecarboxylic acid must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The carboxylic acid can then be activated for coupling to the free amine of the resin-bound peptide.
Caption: Workflow for the preparation of the Fmoc-protected building block.
Protocol 1: Fmoc Protection of 1-(Methylamino)cyclopropanecarboxylic acid
This protocol describes the preparation of the Fmoc-protected amino acid, a prerequisite for its use in Fmoc-SPPS.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Neutralization: Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (1:1). Add sodium bicarbonate (2.5 eq) in portions with stirring until gas evolution ceases.
-
Fmoc Protection: To the resulting solution, add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Remove the 1,4-dioxane under reduced pressure. Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford Fmoc-1-(methylamino)cyclopropanecarboxylic acid as a white solid.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling
Due to the steric hindrance of the N-methyl group, standard coupling reagents may lead to incomplete reactions. More potent activating agents are required for efficient coupling.[3][5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA) is a highly effective coupling system for N-methylated amino acids.[3][5]
Caption: A typical SPPS cycle for the incorporation of the Fmoc-protected amino acid.
Materials:
-
Fmoc-protected resin-bound peptide with a free N-terminal amine
-
Fmoc-1-(methylamino)cyclopropanecarboxylic acid
-
HATU
-
Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Bromophenol blue solution in DMF (for monitoring)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-1-(methylamino)cyclopropanecarboxylic acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated coupling solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: Due to the N-methylation, the standard ninhydrin test will give a false negative. Use the bromophenol blue test to monitor the reaction progress.[5] A yellow color of the resin beads indicates a complete reaction, while a blue or green color signifies an incomplete coupling.
-
Recoupling (if necessary): If the coupling is incomplete, drain the reaction solution and repeat the coupling step with a fresh solution.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x) and dry under vacuum.
-
Chain Elongation: The resin is now ready for the next Fmoc deprotection and coupling cycle.
Mechanistic Considerations: The Role of HATU in Coupling N-Methylated Amino Acids
The success of the HATU-mediated coupling lies in its mechanism of activation. HATU reacts with the carboxylic acid of the Fmoc-protected amino acid to form a highly reactive O-acylisouronium intermediate. This intermediate is then susceptible to nucleophilic attack by the sterically hindered N-methyl amine of the growing peptide chain. The presence of the non-nucleophilic base, DIEA, is crucial to neutralize the hydrochloride salt of the incoming amino acid (if used directly) and to facilitate the reaction without causing premature cleavage of the Fmoc group.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Troubleshooting and Key Considerations
-
Incomplete Coupling: This is the most common issue when working with N-methylated amino acids. To address this, one can increase the coupling time, perform a double coupling, or switch to an even more potent coupling reagent like PyBOP.
-
Racemization: While HATU is known for low racemization, prolonged pre-activation times should be avoided.
-
Monitoring: As mentioned, the ninhydrin test is not suitable for secondary amines. The bromophenol blue test is a reliable alternative for monitoring the presence of free amines on the resin.
Conclusion
This compound is a valuable and versatile building block for the synthesis of conformationally constrained peptidomimetics. While its incorporation presents challenges due to the steric hindrance of the N-methylated amine, these can be overcome with the use of appropriate protecting group strategies and potent coupling reagents like HATU. The protocols and insights provided in this application note are intended to equip researchers with the necessary tools to successfully utilize this unique amino acid in their synthetic endeavors, ultimately contributing to the development of novel and improved therapeutic agents.
References
-
Aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Retrieved from [Link]
- Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Somatostatin Analogues.
- Reichelt, A., & Martin, S. F. (2006). Synthesis and properties of cyclopropane-derived peptidomimetics. Accounts of Chemical Research, 39(7), 433–442.
- Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(2), 204–205.
-
Zhang, W., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]
-
Wuts, P. G. (n.d.). Protective Groups. Organic Chemistry Portal. Retrieved from [Link]
-
Reichelt, A., & Martin, S. F. (2006). Synthesis and properties of cyclopropane-derived peptidomimetics. PubMed. [Link]
- Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
- Martin, S. F., et al. (2000). Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues. Journal of Medicinal Chemistry, 43(10), 1875-1891.
-
Boge, T. C., et al. (2023). Biosynthesis of Strained Amino Acids Through a PLP-Dependent Enzyme via Cryptic Halogenation. bioRxiv. [Link]
- Stammer, C. H. (1990). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Tetrahedron, 46(7), 2231-2254.
- Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292–296.
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of organic chemistry, 70(13), 5183–5189.
- Tan, Y. S., et al. (2020). Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides. The Journal of Organic Chemistry, 85(3), 1556-1566.
- Maplestone, R. A., & Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455–2504.
-
Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. PubMed Central. [Link]
Sources
- 1. Synthesis and properties of cyclopropane-derived peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Application Note: Elucidating the Mass Spectrometry Fragmentation Patterns of Cyclopropane Carboxylic Acids
Abstract
Cyclopropane rings are key structural motifs in numerous pharmaceuticals and natural products, imparting unique conformational rigidity and metabolic stability. The ability to confidently identify and characterize molecules containing a cyclopropane carboxylic acid moiety is therefore crucial in drug discovery and development. This application note provides a detailed guide to understanding the characteristic fragmentation patterns of cyclopropane carboxylic acids in mass spectrometry. We will explore the underlying principles of fragmentation, typical neutral losses, and diagnostic ions observed under various ionization techniques, with a focus on Electron Ionization (EI) and Electrospray Ionization (ESI). This guide will also present standardized protocols for sample analysis to ensure reproducible and reliable results.
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropane ring, a three-membered carbocycle, is a fascinating structural element in organic chemistry. Its inherent ring strain leads to unique chemical reactivity and a semi-rigid conformation that can mimic other functional groups, making it a valuable component in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] When coupled with a carboxylic acid, the resulting cyclopropane carboxylic acid structure is found in a range of biologically active molecules.
Understanding the mass spectral behavior of these compounds is paramount for their unambiguous identification in complex matrices, such as during metabolite identification studies or reaction monitoring. Mass spectrometry, a powerful analytical technique, provides vital information on the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization.[2]
Fundamental Principles of Fragmentation in Mass Spectrometry
The fragmentation of a molecule in a mass spectrometer is not a random process. It follows well-defined chemical principles, influenced by the ionization method used.
-
Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule.[3][4] This high energy input leads to extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure. EI is commonly used with Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation.[6] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).
For cyclopropane carboxylic acids, the fragmentation is a competitive process between pathways initiated by the carboxylic acid group and those involving the strained cyclopropane ring.
Characteristic Fragmentation Pathways of Cyclopropane Carboxylic Acids
The mass spectrum of a cyclopropane carboxylic acid is a composite of fragmentations characteristic of both the carboxylic acid function and the cyclopropyl ring.
Fragmentation Driven by the Carboxylic Acid Group
Similar to other carboxylic acids, cyclopropane carboxylic acids exhibit fragmentation patterns dominated by the carboxyl group.[7]
-
Loss of a Hydroxyl Radical (•OH): A common fragmentation pathway is the cleavage of the C-OH bond, resulting in a prominent peak at [M-17]⁺ . This forms a stable acylium ion.[7][8]
-
Loss of the Carboxyl Group (•COOH): Cleavage of the bond between the cyclopropane ring and the carboxyl group leads to the loss of a 45 Da neutral fragment, resulting in a peak at [M-45]⁺ . This ion corresponds to the cyclopropyl cation.[7]
-
McLafferty Rearrangement (for substituted derivatives): In cases where the cyclopropane ring is substituted with an alkyl chain of at least three carbons, a McLafferty rearrangement can occur, leading to the loss of a neutral alkene molecule.[6][9]
Fragmentation Involving the Cyclopropane Ring
The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening upon ionization. This process generates an open-chain radical cation, which can then undergo further fragmentation.[10][11]
-
Ring Opening: The initial ionization event can weaken a C-C bond in the ring, leading to a diradical or a radical cation that is isomeric with propene derivatives.
-
Loss of Ethylene (C₂H₄): Following ring-opening, a common fragmentation pathway for cycloalkanes is the loss of a neutral ethylene molecule (28 Da).[10] This can lead to significant ions in the spectrum.
-
Formation of Allylic Cations: The ring-opened intermediate can rearrange to form stable allylic cations, which are often observed as prominent peaks in the mass spectrum.
A proposed fragmentation pathway for the parent cyclopropane carboxylic acid under EI is visualized in the following diagram:
Figure 1: Proposed EI fragmentation of cyclopropane carboxylic acid.
Summary of Key Diagnostic Ions
The following table summarizes the expected key ions for unsubstituted cyclopropane carboxylic acid (Molecular Weight: 86.09 g/mol ).
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 86 | [C₄H₆O₂]⁺• | Molecular Ion (M⁺•) |
| 69 | [C₄H₅O]⁺ | Loss of •OH from M⁺• |
| 58 | [C₂H₂O₂]⁺• | Ring opening followed by loss of C₂H₄ |
| 45 | [COOH]⁺ | Alpha-cleavage |
| 43 | [C₂H₃O]⁺ | Further fragmentation |
| 41 | [C₃H₅]⁺ | Loss of •COOH from M⁺• |
Experimental Protocols
To obtain reproducible fragmentation patterns, standardized analytical conditions are essential.
GC-MS Analysis Protocol
GC-MS is well-suited for the analysis of volatile and thermally stable cyclopropane carboxylic acids. Derivatization is often recommended to improve chromatographic peak shape and thermal stability.[12][13]
4.1.1. Derivatization (Silylation):
-
Evaporate 100 µL of the sample solution to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of pyridine as a catalyst.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
4.1.2. GC-MS Instrumental Parameters:
-
GC System: Agilent 8890 GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
MS System: Agilent 5977B MSD or equivalent
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Mass Range: m/z 35-400
Figure 2: GC-MS workflow for cyclopropane carboxylic acid analysis.
LC-MS/MS Analysis Protocol
For less volatile or thermally labile derivatives, LC-MS/MS provides a powerful alternative.
4.2.1. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol/water 50:50 v/v) to a concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
4.2.2. LC-MS/MS Instrumental Parameters:
-
LC System: Agilent 1290 Infinity II LC or equivalent
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Ion Source: Electrospray Ionization (ESI), Positive and Negative Modes
-
Capillary Voltage: 3500 V
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Collision Energy: Ramped (e.g., 10-40 eV) for fragmentation studies.
Conclusion
The mass spectrometric fragmentation of cyclopropane carboxylic acids is characterized by a combination of pathways initiated by the carboxyl group and the strained cyclopropane ring. Key diagnostic ions include those resulting from the loss of •OH (M-17) and •COOH (M-45), as well as fragments arising from ring-opening and subsequent loss of neutral molecules like ethylene. By utilizing standardized GC-MS and LC-MS/MS protocols, researchers can reliably identify and characterize these important structural motifs in a variety of applications, from natural product discovery to pharmaceutical development.
References
-
Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
- Wang, T., & Niu, Y. (n.d.).
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification. [Link]
-
Crego, A. L., et al. (2001). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A. [Link]
-
Royal Society of Chemistry. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
-
Salaün, J. (2000). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]
-
Li, G., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Electron ionization. [Link]
-
Wikipedia. (n.d.). Cyclopropane carboxylic acid. [Link]
-
YouTube. (2025). Mass Spectrometry of Cycloalkanes. [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]
-
YouTube. (2022). Electron impact ionization | ionization techniques in mass spectrometry | Mass spectrometry. [Link]
-
LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. [Link]
-
Whitman College. (n.d.). GCMS Section 6.12. [Link]
-
Organic Mass Spec. (n.d.). Cyclic Compound Fragmentation. [Link]
-
Chromatography Forum. (2018). 1 1-cyclopropanedicarboxylic acid GC Method. [Link]
-
ResearchGate. (n.d.). GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights. [Link]
-
Biblioteka Nauki. (n.d.). THE USE OF COMBINED GAS CHROMATOGRAPHY - MASS SPECTROMETRY FOR THE IDENTIFICATION OF ALIPHATIC CARBOXYLIC ACID IN SMOKE PRODUCED. [Link]
-
MDPI. (n.d.). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. [Link]
-
PharmacologyOnLine. (n.d.). GAS CHROMATOGRAPHY MASS SPECTROMETRIC ANALYSIS OF CARBOXYLIC ACIDS IN THE HERBS OF TWO DRACOCEPHALUM L. SPECIES. [Link]
Sources
- 1. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. esports.bluefield.edu - Cyclic Compound Fragmentation Organic Mass Spec [esports.bluefield.edu]
- 12. 1 1-cyclopropanedicarboxylic acid GC Method - Chromatography Forum [chromforum.org]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Improving Cyclopropanation Yield
Welcome to the comprehensive technical support center for cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing reaction yields and troubleshooting common experimental hurdles. Drawing from established principles and field-proven techniques, this resource aims to be your go-to reference for mastering this critical synthetic transformation.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems encountered during cyclopropanation experiments, offering potential causes and validated solutions.
Q1: My reaction shows low or no conversion of the starting alkene. What are the primary factors to investigate?
A1: Low or no conversion is a frequent issue stemming from several critical factors related to reagent quality, reaction conditions, and substrate reactivity.
Potential Causes & Actionable Solutions:
-
Inactive Catalyst or Reagent: The heart of any cyclopropanation is the active carbene or carbenoid species. Its effective generation is paramount.
-
Simmons-Smith Reaction: The activation of the zinc-copper couple is often a point of failure.[1][2] Ensure your zinc dust is sufficiently activated. For more reliable results, consider using diethylzinc (Furukawa's modification), which often provides higher yields.[3][4][5]
-
Transition Metal Catalysis: Catalysts, particularly those sensitive to air and moisture, can lose activity.[6] Ensure all glassware is rigorously dried, and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[2][6][7]
-
-
Poor Reagent Quality:
-
Diiodomethane (CH₂I₂): This reagent can decompose over time. Use freshly distilled diiodomethane or a recently purchased bottle to avoid impurities that can inhibit the reaction.[2][7]
-
Diazo Compounds (e.g., Ethyl Diazoacetate - EDA): Purity is crucial. Acidic impurities can lead to the decomposition of the diazo compound.[6] Furthermore, the concentration of EDA can be a factor; slow addition using a syringe pump is often necessary to prevent dimerization and other side reactions.[6]
-
-
Sub-optimal Reaction Conditions:
-
Temperature: Many cyclopropanation reactions have a narrow optimal temperature window. For instance, Simmons-Smith reactions are often initiated at 0°C and then allowed to warm to room temperature.[1][7] Deviations can lead to reagent decomposition or side reactions.
-
Solvent Choice: The solvent plays a critical role. In Simmons-Smith reactions, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred, as basic solvents can decrease the reaction rate.[1][8]
-
-
Low Substrate Reactivity:
-
Electron-Deficient Alkenes: These substrates are inherently less reactive towards electrophilic carbenoids.[9] Consider using a more reactive carbene source or a different catalytic system. Cobalt-catalyzed systems, for example, have shown effectiveness with electron-deficient olefins.[6][9]
-
Steric Hindrance: Highly substituted alkenes may react sluggishly. Increasing the reaction temperature or time may be necessary, but this must be balanced against the potential for side reactions.[6]
-
Q2: I'm getting a mixture of diastereomers. How can I improve the diastereoselectivity of my cyclopropanation?
A2: Achieving high diastereoselectivity is often a key objective. The stereochemical outcome is influenced by steric and electronic factors, as well as the presence of directing groups.
Strategies for Enhancing Diastereoselectivity:
-
Leverage Directing Groups: The presence of a hydroxyl group near the double bond can direct the cyclopropanation to occur on the same face of the alkene.[10][11][12] This is due to the coordination of the Lewis acidic reagent (e.g., the zinc carbenoid in the Simmons-Smith reaction) with the oxygen atom, which pre-organizes the transition state.[10][11]
-
Catalyst and Ligand Selection:
-
Steric Bulk: The steric environment of the catalyst and its ligands can significantly influence which face of the alkene is approached by the carbene.[6] Screening different ligands is often a necessary step to find the optimal match for a given substrate.
-
Chiral Ligands: For asymmetric cyclopropanation, the choice of the chiral ligand is the most critical factor in determining the enantioselectivity and can also influence diastereoselectivity.[6]
-
-
Carbene Source: The steric bulk of the carbene precursor itself can play a role in facial selectivity.[6]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state with the lowest activation energy.
Q3: My reaction is producing unexpected byproducts. What are the common side reactions and how can they be minimized?
A3: Byproduct formation can significantly reduce the yield of the desired cyclopropane and complicate purification. Understanding the potential side reactions is the first step toward mitigating them.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | How to Minimize |
| Methylation of Heteroatoms | In Simmons-Smith reactions, the electrophilic zinc carbenoid can methylate nucleophilic heteroatoms like alcohols.[2][3] | Use a stoichiometric amount of the reagent and avoid prolonged reaction times. Quenching the reaction with pyridine can also help by scavenging the Lewis acidic zinc iodide byproduct.[3][6] |
| Diazo Compound Dimerization | Diazo compounds, particularly ethyl diazoacetate (EDA), can dimerize if their concentration becomes too high.[6] | Use a syringe pump for the slow, controlled addition of the diazo compound solution over several hours.[6] |
| C-H Insertion | Highly reactive carbenes can insert into C-H bonds, leading to a mixture of products.[13] This is a particular issue with free carbenes generated from diazomethane photolysis. | Use metal-stabilized carbenoids, which are less reactive and more selective for cyclopropanation.[14] |
| Rearrangements | Depending on the substrate, rearrangements or elimination reactions can compete with cyclopropanation. | Carefully control the reaction temperature and stoichiometry to favor the desired reaction pathway.[7] |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about cyclopropanation, offering guidance on experimental design and best practices.
Q4: What are the key factors to consider when choosing a catalyst for a specific cyclopropanation reaction?
A4: The choice of catalyst is a critical decision that depends on the substrate, the desired product, and practical considerations.
Key Catalyst Selection Criteria:
-
Substrate Scope:
-
Simmons-Smith (and modifications): Generally good for a wide range of alkenes, especially those with directing groups like allylic alcohols.[9] However, it can be inefficient for electron-deficient olefins.[9]
-
Rhodium and Copper Catalysts: These are commonly used with diazo compounds and are effective for a broad range of olefins, including electron-rich, neutral, and electron-poor ones.[15]
-
Cobalt Catalysts: These have shown promise for cyclopropanating electron-deficient alkenes.[6][9]
-
Iron-based Catalysts: Heme-containing proteins and iron porphyrins are emerging as sustainable and efficient catalysts for carbene transfer reactions.[16][17]
-
-
Desired Stereoselectivity:
-
For asymmetric cyclopropanation, a chiral catalyst or a metal catalyst with a chiral ligand is required. A wide variety of chiral ligands, such as bisoxazolines (BOX), have been developed for this purpose.[14]
-
-
Carbene Precursor:
-
The catalyst must be compatible with the chosen carbene precursor. For example, rhodium and copper catalysts are well-suited for decomposing diazo compounds.[15]
-
Q5: What are the safety considerations when working with diazo compounds like diazomethane?
A5: Diazomethane and related compounds are highly valuable reagents but are also extremely toxic and potentially explosive.[13][18] Strict safety protocols are essential.
Safety Recommendations:
-
Use a Safer Alternative: Whenever possible, consider using a safer surrogate for diazomethane, such as trimethylsilyldiazomethane (TMS-diazomethane) or imidazotetrazines like temozolomide (TMZ).[18][19][20]
-
In Situ Generation: If diazomethane is necessary, generate it in situ and use it immediately without isolation.[18] Kits for the safe generation of diazomethane are commercially available.
-
Specialized Equipment: Use glassware with flame-polished joints and avoid ground-glass joints, as friction can trigger an explosion.[18]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Q6: How does the choice of solvent impact the yield and selectivity of a cyclopropanation reaction?
A6: The solvent can have a profound effect on the reaction rate and, in some cases, the selectivity.
Solvent Effects:
| Reaction Type | Solvent Considerations | Impact |
| Simmons-Smith | Non-coordinating, anhydrous solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred.[1][2][8] | Basic solvents can coordinate to the zinc reagent, reducing its electrophilicity and slowing down the reaction rate.[1][8] |
| Transition Metal-Catalyzed | The choice of solvent can influence catalyst solubility and stability. | A solvent that fully solubilizes the catalyst and substrate is generally required for optimal performance. |
| General Considerations | The solvent must be inert to the reaction conditions and not react with the carbene or carbenoid intermediate. | Using the alkene as the solvent can sometimes be an effective strategy to minimize side reactions, especially with highly reactive carbenes.[13] |
Section 3: Experimental Protocols & Visualizations
This section provides detailed, step-by-step methodologies for common cyclopropanation reactions and visual aids to illustrate key concepts.
Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the alkene (1.0 mmol) and the chosen anhydrous solvent (e.g., dichloromethane, 10 mL).
-
Add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).[6]
-
Prepare a solution of ethyl diazoacetate (EDA, 1.2 mmol) in the same solvent (5 mL).[6]
-
Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-8 hours at room temperature.[6]
-
After the addition is complete, continue stirring the reaction for an additional 1-2 hours or until analysis (e.g., TLC, GC-MS) indicates complete consumption of the starting material.[6]
-
Quench the reaction by adding a few drops of a suitable quenching agent (e.g., acetic acid) to decompose any remaining diazo compound.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Protocol 2: General Procedure for Simmons-Smith Cyclopropanation (Furukawa Modification)
-
To a flame-dried flask under an inert atmosphere, add the alkene (1.0 equiv) and anhydrous dichloromethane (to make a 0.1 M solution).
-
Cool the solution to 0°C in an ice bath.
-
Add diethylzinc (2.0 equiv, as a 1.0 M solution in hexanes) dropwise.[6]
-
After stirring for 15 minutes, add diiodomethane (2.0 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6][7]
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Visualizations
Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.
Caption: Troubleshooting workflow for low cyclopropanation yields.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 12. pharmacy180.com [pharmacy180.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer - Wordpress [reagents.acsgcipr.org]
- 15. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(Methylamino)cyclopropanecarboxylic Acid Hydrochloride
Welcome to the technical support center for the purification of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications?
This compound is a synthetic amino acid derivative. Its hydrochloride salt form generally enhances stability and solubility, which is advantageous for various applications.[1] Cyclopropane carboxylic acids are significant intermediates in the synthesis of pharmaceuticals targeting neurological and inflammatory conditions.[1]
Q2: What are the typical impurities I might encounter in my crude this compound?
Organic impurities can arise during the manufacturing process or storage of the drug substance.[2] Potential impurities in your crude product will largely depend on the synthetic route employed. Common sources of impurities include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: By-products from incomplete reactions.[2]
-
Reagents: Residual reagents from the synthesis and salt formation, such as excess hydrochloric acid.
-
Degradation Products: Compounds formed by the breakdown of the desired product during the reaction or workup.[2]
Q3: What are the recommended analytical methods for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing amino acid impurities.[3] Various HPLC techniques can be employed:
-
Reversed-Phase HPLC (RP-HPLC): Often used with UV detection. Since many amino acids lack a strong chromophore, detection may be performed at low wavelengths (around 210 nm).[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Suitable for polar compounds like amino acids.[3]
-
Ion-Pair Chromatography: Can be used to enhance retention of the polar analyte on a reversed-phase column.[3]
-
HPLC with Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for impurity identification.[2]
For enantiomeric purity assessment, derivatization with a chiral reagent followed by HPLC analysis is a common approach.[4]
Troubleshooting Guide for Purification
This section addresses specific issues you may encounter during the purification of this compound, with a focus on recrystallization as the primary purification technique.
Problem 1: Poor Crystal Formation or Oiling Out During Recrystallization
Cause: This issue often arises from the selection of a suboptimal solvent system, cooling the solution too quickly, or the presence of impurities that inhibit crystallization.
Solution:
1. Solvent System Optimization: The goal of recrystallization is to find a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Single Solvent System: Based on structurally similar compounds, isopropanol (IPA) is a good starting point.
-
Solvent/Anti-Solvent System: A common and effective method for amine hydrochlorides is the use of a solvent/anti-solvent pair. A recommended system is ethanol (solvent) and acetone (anti-solvent) . The compound should be highly soluble in the solvent and poorly soluble in the anti-solvent.
Solubility Profile (Qualitative):
| Solvent | Expected Solubility | Rationale |
| Water | High | The hydrochloride salt is ionic and polar. |
| Methanol/Ethanol | High | Polar protic solvents that can solvate the salt. |
| Isopropanol (IPA) | Moderate to High | A good candidate for single-solvent recrystallization. |
| Acetone | Low | A common anti-solvent for precipitating amine salts.[5] |
| Ethyl Acetate | Low | Less polar than alcohols, likely a poor solvent. |
| Dichloromethane (DCM) | Very Low | Non-polar, unlikely to dissolve the salt. |
| Hexanes/Heptane | Insoluble | Non-polar, can be used for washing. |
2. Controlled Cooling: Rapid cooling can lead to the precipitation of an amorphous solid or oil instead of a crystalline material.[6]
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, further cooling in an ice bath or refrigerator can improve the yield.
3. Induction of Crystallization: If crystals do not form spontaneously, several techniques can be employed:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth.[6]
-
Seeding: Introduce a tiny crystal of the pure compound to the cooled solution to initiate crystallization.[6]
Problem 2: Low Yield After Recrystallization
Cause: A low yield can result from using too much solvent, incomplete precipitation, or premature filtration.
Solution:
1. Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess will keep a significant portion of your product in solution even after cooling.[6]
2. Maximize Precipitation:
-
Ensure the solution is sufficiently cooled. For an ethanol/acetone system, after initial cooling to room temperature, placing the flask in an ice bath for 30-60 minutes can significantly increase the yield.
-
If using an anti-solvent, add it slowly until the solution becomes cloudy, then allow time for crystallization to complete.
3. Check the Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can try to recover it by:
-
Concentrating the mother liquor by evaporation and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Problem 3: Persistent Impurities After Recrystallization
Cause: Some impurities may have similar solubility profiles to the desired compound, making them difficult to remove by a single recrystallization.
Solution:
1. Multiple Recrystallizations: Performing a second recrystallization can often remove stubborn impurities.
2. Activated Carbon Treatment: If your product is discolored, it may be due to colored impurities.
-
Dissolve the crude product in the hot recrystallization solvent.
-
Add a small amount of activated carbon (charcoal) to the hot solution and swirl.
-
Perform a hot gravity filtration to remove the carbon and the adsorbed impurities.
-
Proceed with the cooling and crystallization steps.
3. Alternative Purification Techniques: If recrystallization is ineffective, consider other purification methods:
-
Chromatography: For challenging separations, column chromatography may be necessary. However, for a polar, water-soluble compound like an amino acid hydrochloride, specialized techniques such as ion-exchange chromatography or reversed-phase chromatography with an appropriate mobile phase may be required.
Experimental Protocols
Protocol 1: Recrystallization using a Single Solvent (Isopropanol)
This protocol is a good starting point for moderately pure crude material.
Materials:
-
Crude this compound
-
Isopropanol (IPA), reagent grade
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of IPA and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot IPA until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold IPA.
-
Dry the crystals under vacuum.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System (Ethanol/Acetone)
This method is often effective for precipitating amine salts from solution.
Materials:
-
Crude this compound
-
Ethanol, reagent grade
-
Acetone, reagent grade
-
Erlenmeyer flask
-
Heating source
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolve the crude solid in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Allow the solution to cool to room temperature.
-
Slowly add acetone to the stirred solution until it becomes persistently cloudy.
-
Allow the flask to stand at room temperature to allow for crystal growth.
-
Cool the flask in an ice bath for at least 30 minutes.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold acetone.
-
Dry the crystals under vacuum.
Visualizations
Recrystallization Workflow
Caption: General workflow for the purification of this compound by recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues during recrystallization.
References
-
Forming oxalate salts of amines. (2009, July 25). Sciencemadness.org. Retrieved from [Link]
- Ishii, K., & Holzgrabe, U. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Pharmaceuticals, 15(7), 861.
- Schrader, M., & Lämmerhofer, M. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality, 28(10), 695-703.
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Bume, D., et al. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- Liwschitz, Y., Zilkha, A., & Amiel, Y. (1957). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. Journal of the American Chemical Society, 79(12), 3067-3067.
- Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Rel
- Putri, D. N., et al. (2020). The Analysis Techniques Of Amino Acid And Protein In Food And Agricultural Products. International Journal of Scientific & Technology Research, 9(2), 3328-3336.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Dunn, M. S., & Weiner, J. R. (1937). Helianthates of Amino Acid and Polypeptide Esters. Journal of Biological Chemistry, 121(2), 529-532.
- Analytical Methods for Amino Acids.
- 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride. (n.d.). PubChem.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 8).
- Strain, H. H. (1946). Preparation of amino acids from their salts. U.S. Patent No. 2,404,503. Washington, DC: U.S.
- Ways of crashing out amines. (2018, May 13). Reddit.
- This compound. (n.d.). Synblock.
- 1-Aminocyclopropanecarboxylic acid hydrochloride. (n.d.). PubChem.
- Cyclopropanecarboxylic acid, 1-(methylamino)-, ethyl ester, hydrochloride (1:1). (n.d.). ChemicalBook.
- 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid. (n.d.). PubChem.
- Ghosh, A., et al. (2014). Presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
- Synthesis Attempts and Failure Report - Confirmatory Testing & Analytical Challenges. (2025, January 23). Nitrosamines Exchange.
- This compound. (n.d.). Lead Sciences.
- Method for preparing 1-methyl cyclopropane carboxylic acid. (2015).
Sources
- 1. 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3 | Benchchem [benchchem.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 1-Aminocyclopropane-1-carboxylic Acid (ACC) Synthesis
Welcome to the technical support center for the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique and often challenging synthetic target. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthesis effectively.
The synthesis of ACC, while seemingly straightforward, is fraught with potential pitfalls, primarily due to the inherent strain of the cyclopropane ring and the reactivity of the intermediates. This guide is structured into a Troubleshooting Q&A section for immediate problem-solving and a broader FAQ section for deeper mechanistic understanding.
Part 1: Troubleshooting Guide - Common Synthetic Issues
This section addresses specific problems you may encounter during the multi-step synthesis of ACC. The most common laboratory-scale synthesis proceeds via the cyclopropanation of a malonic ester, followed by functional group manipulations to install the amine.
Workflow: Standard Synthesis of ACC
The following workflow diagram outlines the major transformations typically employed.
Caption: General synthetic workflow for ACC production.
Issue 1: Low Yield in Cyclopropanation Step & Complex Product Mixture
Question: "I'm performing the reaction between diethyl malonate and 1,2-dibromoethane, but my yield of diethyl 1,1-cyclopropanedicarboxylate is low, and the NMR spectrum shows multiple species, including a lot of starting malonate. What's going wrong?"
Answer: This is the most common failure point in the synthesis. The difficulty in separating the product from the starting material has been a known challenge for decades.[1] The primary causes are inefficient alkylation and side reactions.
Possible Causes & Solutions:
-
Incomplete Deprotonation/Alkylation: The pKa of diethyl malonate is ~13. If your base is not strong enough or used in insufficient quantity, you will have unreacted starting material. The second alkylation to close the ring is also slower than the first.
-
Solution: Ensure you are using a sufficiently strong base like sodium ethoxide (NaOEt) in ethanol. A classic and reliable procedure utilizes concentrated aqueous sodium hydroxide with a phase-transfer catalyst (PTC) like triethylbenzylammonium chloride.[1] The PTC is crucial as it shuttles the malonate anion into the organic phase where it can react with the dibromoethane, driving the reaction to completion.
-
-
Side Reaction - Dimerization/Polymerization: 1,2-dibromoethane can react with two molecules of the malonate enolate, leading to a linear dimer (tetraethyl 1,1,4,4-butanetetracarboxylate) instead of cyclizing.[2]
-
Solution: This is often a concentration effect. While counterintuitive, adding the reactants (malonate and dibromoethane) together at once to a vigorously stirred, concentrated solution of base can favor the intramolecular cyclization over the intermolecular side reaction.[1]
-
-
Side Reaction - Elimination: The intermediate 2-bromoethyl malonate can undergo elimination to form diethyl vinylmalonate, especially if the reaction is overheated or a non-nucleophilic, sterically hindered base is used.
-
Solution: Maintain strict temperature control. The reaction is typically exothermic and should be run at or slightly above room temperature (e.g., 25-40°C) with efficient stirring.
-
Troubleshooting Protocol: Optimizing Cyclopropanation
-
Reagent Purity: Ensure diethyl malonate and 1,2-dibromoethane are distilled and dry. Use fresh, anhydrous ethanol if preparing NaOEt in situ.
-
Phase-Transfer Catalysis: In a flask equipped with a powerful mechanical stirrer, add 50% aqueous NaOH.
-
Catalyst Addition: Add 0.05-0.1 equivalents of a suitable PTC (e.g., tetrabutylammonium bromide or triethylbenzylammonium chloride).
-
Reactant Addition: Add a pre-mixed solution of diethyl malonate (1 eq.) and 1,2-dibromoethane (1.5 eq.) all at once to the vigorously stirred biphasic mixture.
-
Monitoring: Stir vigorously for 2-4 hours. Monitor the reaction by TLC or GC-MS by quenching a small aliquot with dilute HCl and extracting with ether. The product should have a different Rf/retention time than the starting malonate.
-
Workup: After completion, carefully acidify with concentrated HCl in an ice bath and extract the product with ether.
Issue 2: Ring-Opening During Hydrolysis or Subsequent Steps
Question: "After hydrolyzing my diethyl 1,1-cyclopropanedicarboxylate and attempting to isolate ACC, my final product is contaminated with a significant impurity. Mass spectrometry suggests it might be α-ketobutyrate. How can I prevent this?"
Answer: You are likely observing a ring-opening side reaction. The cyclopropane ring, especially when substituted with two electron-withdrawing carboxylate groups, is highly strained and susceptible to cleavage by nucleophiles or under harsh acidic/basic conditions.[3][4][5] The biological degradation of ACC itself proceeds via ring-opening to α-ketobutyrate and ammonia, demonstrating the inherent chemical liability of this structure.[6]
Mechanism of Ring Opening:
Caption: Ring-opening mechanism under harsh conditions.
Possible Causes & Solutions:
-
Harsh Hydrolysis Conditions: Using concentrated NaOH or HCl at reflux for extended periods to hydrolyze the diester can promote ring-opening.
-
Solution: Use milder hydrolysis conditions. For full hydrolysis to the diacid, use 6M HCl at a lower temperature (e.g., 80-90°C) and monitor carefully. For selective mono-hydrolysis (a common step before a Curtius or Hofmann rearrangement), use exactly one equivalent of KOH in ethanol at room temperature.
-
-
High Temperatures in Rearrangement: The Curtius or Hofmann rearrangements require heating.[7] Excessive heat, especially in the presence of strong acid or base for the final hydrolysis of the isocyanate, can fracture the ring.
-
Solution: Perform the rearrangement at the lowest effective temperature. When hydrolyzing the intermediate isocyanate, use moderate acid concentrations (e.g., 3-6M HCl) and avoid prolonged heating at reflux. The final decarboxylation and hydrolysis step should be monitored closely and stopped as soon as the reaction is complete.
-
Issue 3: Byproducts from the Hofmann/Curtius Rearrangement
Question: "I am attempting a Hofmann rearrangement on 1-carbamoylcyclopropanecarboxylic acid, but I'm getting a mixture of products, including what appears to be a urethane derivative, and some unreacted starting material."
Answer: This points to issues with the rearrangement step itself. The key intermediate in both the Hofmann and Curtius rearrangements is a highly reactive isocyanate.[8][9] Its fate determines your product distribution.
Possible Causes & Solutions:
-
Incomplete Rearrangement: The N-bromoamide intermediate in the Hofmann rearrangement may not fully rearrange if conditions are not optimal (insufficient base or temperature).
-
Solution: Ensure at least two full equivalents of strong base (e.g., NaOH) are used after the addition of bromine to form the N-bromoamide and then induce the rearrangement. Gentle warming may be required.
-
-
Isocyanate Interception by Nucleophiles Other Than Water: The isocyanate is a powerful electrophile. If your reaction solvent is an alcohol (e.g., ethanol), it will compete with water to attack the isocyanate, forming a stable ethyl carbamate byproduct instead of the desired amine.
-
Solution: The Hofmann rearrangement should be conducted in an aqueous medium.[8] If using a Curtius rearrangement (which often involves an organic solvent for the azide formation and rearrangement), the solvent must be rigorously removed before the final acid hydrolysis step to ensure water is the only nucleophile present.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason the cyclopropanation of malonic esters is so challenging?
The core issue is competing reaction rates. The first alkylation of diethyl malonate with 1,2-dibromoethane is a standard SN2 reaction. However, the second step, the ring-closing SN2 reaction, is an intramolecular process. To be successful, this intramolecular reaction must be faster than the competing intermolecular reaction, where a second molecule of malonate enolate attacks the bromoethyl-substituted intermediate. Favorable kinetics for the desired cyclization are achieved by using conditions that promote proximity, such as high concentration and phase-transfer catalysis.[1]
Q2: Are there alternative routes to ACC that avoid these side reactions?
Yes, several routes have been developed, though they come with their own challenges. One method involves the synthesis from nitroacetate and 1,2-dihaloethane, followed by reduction of the nitro group and hydrolysis.[10] Another elegant but less common approach uses a Favorskii rearrangement. While these methods may avoid the specific pitfalls of the malonic ester synthesis, they introduce new complexities related to handling nitro compounds or executing complex rearrangements. For most labs, optimizing the malonic ester route remains the most practical approach.
Q3: What are the critical quality control (QC) checkpoints in this synthesis?
-
After Cyclopropanation: Before large-scale workup, confirm the formation of diethyl 1,1-cyclopropanedicarboxylate and the consumption of diethyl malonate via GC-MS or 1H NMR. The disappearance of the malonic CH2 proton signal (~3.4 ppm in CDCl3) and the appearance of the cyclopropyl CH2 signals (~1.5 ppm) are key indicators.
-
After Hydrolysis: Confirm the disappearance of the ester ethyl signals in the 1H NMR to ensure complete hydrolysis to the dicarboxylic acid.
-
Final Product: The final ACC product should be a white crystalline solid. Purity should be confirmed by NMR (disappearance of all protecting groups and intermediates) and LC-MS to confirm the correct mass and absence of ring-opened byproducts.
Q4: My final product is an oil and won't crystallize. What should I do?
This is a classic sign of impurities. ACC is a crystalline solid.[11] The most likely culprits are residual solvents or side products like carbamates or ring-opened species.
-
Action: Attempt purification via ion-exchange chromatography. As an amino acid, ACC can be bound to a cation-exchange resin (e.g., Dowex 50), washed extensively with water to remove neutral organic impurities, and then eluted with an ammonia solution. Lyophilization of the eluate can then yield the pure, solid ACC.
Data Summary Table
| Step | Common Side Reaction | Key Byproduct(s) | Analytical Signature (1H NMR) | Mitigation Strategy |
| 1. Cyclopropanation | Incomplete Reaction | Diethyl Malonate | Singlet at ~3.4 ppm (malonic CH₂) | Use phase-transfer catalyst, strong base[1] |
| Intermolecular Dimerization | Tetraethyl 1,1,4,4-butanetetracarboxylate | Complex aliphatic signals, absence of cyclopropyl signals | High concentration, vigorous stirring[1] | |
| 2. Hydrolysis | Ring Opening | α-Ketobutyric acid derivatives | Absence of cyclopropyl signals; presence of ethyl/methyl ketone signals | Use milder acid/base conditions; avoid high temperatures |
| 3. Amine Installation | Isocyanate Interception | Urethane/Carbamate derivatives | Signals corresponding to the alcohol solvent (e.g., O-CH₂CH₃) | Use water as the sole nucleophile for hydrolysis[7][8] |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 11. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
Stability issues with 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride in solution
Welcome to the technical support center for 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution.
Troubleshooting Guide: Solution Stability Issues
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Rapid Degradation of the Compound in Aqueous Buffer
Question: I am observing a rapid loss of my this compound in an aqueous buffer. What could be the cause and how can I mitigate this?
Answer: Rapid degradation in aqueous solutions can be attributed to several factors, primarily pH and temperature. The cyclopropane ring, while generally more stable than linear aliphatic chains, possesses inherent ring strain, which can make it susceptible to cleavage under certain conditions.[1][2]
Possible Causes and Solutions:
-
-
Recommendation: Prepare fresh solutions for each experiment. If storage is necessary, it is advisable to do so at a pH close to neutral (pH 6-8) and at low temperatures.[3] It is recommended to perform a pH stability study to determine the optimal pH for your specific application.
-
-
Elevated Temperature: Higher temperatures can accelerate degradation reactions.[4]
-
Recommendation: Prepare and store solutions at low temperatures (2-8°C) and protect them from heat sources.[5] For long-term storage, consider storing aliquots at -20°C or below, but be mindful of freeze-thaw cycles.
-
-
Microbial Contamination: Biological samples or non-sterile buffers can contain microorganisms that may metabolize the compound.[6][7]
-
Recommendation: Use sterile buffers and aseptic techniques when preparing solutions. If working with biological matrices, analyze the samples as quickly as possible or store them at appropriate temperatures to inhibit microbial growth.[6]
-
Issue 2: Inconsistent Results Between Experiments
Question: I am getting variable results with my this compound solutions, even when I prepare them in the same way. What could be the source of this inconsistency?
Answer: Inconsistent results often point to subtle variations in solution preparation, handling, or storage. The hydrochloride salt form of the compound is used to enhance stability and solubility.[8] However, improper handling can still lead to variability.
Troubleshooting Checklist:
| Potential Cause | Recommended Action |
| Incomplete Dissolution | Ensure the compound is fully dissolved before use. Sonication may be used to aid dissolution, but avoid excessive heating. |
| pH Shifts in Solution | Verify the pH of your final solution. The dissolution of the hydrochloride salt may slightly alter the pH of unbuffered solutions. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquot solutions into single-use volumes. |
| Photodegradation | Protect solutions from light, especially if they are stored for extended periods or exposed to high-intensity light sources.[9][10] |
| Interaction with Buffer Components | While no specific incompatibilities are documented, it is good practice to evaluate the compatibility of the compound with your chosen buffer system, especially if it contains reactive components. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, high-purity water (e.g., Milli-Q or equivalent) is generally recommended due to the hydrochloride salt form which enhances aqueous solubility. For specific applications requiring organic solvents, ensure the compound's stability in that solvent is validated.
Q2: How should I store the solid form of this compound?
A2: The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[11][12] Many suppliers recommend refrigeration at 2-8°C for optimal long-term stability.[5]
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not publicly available, it is a general best practice in drug development and research to protect all compounds in solution from light to prevent potential photodegradation.[9][10] This can be achieved by using amber vials or by wrapping containers in aluminum foil.
Q4: What analytical methods can be used to assess the stability of this compound in solution?
A4: Stability-indicating HPLC methods are commonly used to quantify the parent compound and detect any degradation products.[13] Methods such as liquid chromatography-mass spectrometry (LC-MS) can be valuable for identifying unknown degradants.[14][15] Ion chromatography has also been used for related cyclopropylamine compounds.[16]
Experimental Protocols & Visualizations
Protocol: General Solution Preparation
-
Pre-dissolution: Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation.
-
Weighing: Weigh the required amount of the compound in a clean, dry vessel.
-
Dissolution: Add the desired volume of solvent (e.g., sterile water or buffer) to the solid.
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
pH Adjustment (if necessary): If using an unbuffered solvent, check and adjust the pH as needed for your experiment.
-
Sterilization (if necessary): If a sterile solution is required, filter it through a 0.22 µm syringe filter.
-
Storage: Store the solution in a tightly sealed container, protected from light, at the appropriate temperature (2-8°C for short-term, -20°C or below for long-term).
Workflow for Investigating Solution Stability
Caption: Workflow for a basic stability study.
Conceptual Degradation Pathway
Caption: Potential degradation pathways.
References
- ChemicalBook. (2023). 1-METHYLAMINOCYCLOPROPANE-1-CARBOXYLIC ACID HYDROCHLORIDE - Safety Data Sheet.
- DTIC. (1965). FACTORS INVOLVED IN THE STABILITY OF CYCLOPROPANES.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- DTIC. (1963). FACTORS INVOLVED IN THE STABILITY OF CYCLOPROPANES.
- ElectronicsAndBooks. (n.d.). Factors Affecting the Formation and Stability of the Equilibrating Protonated Cyclopropane1.
- Vertex AI Search. (n.d.). 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- Cayman Chemical. (2023). Safety Data Sheet.
- Vertex AI Search. (n.d.). The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals.
- BLD Pharm. (n.d.). 99324-91-1|this compound.
- PubChem. (n.d.). Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1).
- Chemistry LibreTexts. (2023). 4.3: Stability of Cycloalkanes - Ring Strain.
- Lead Sciences. (n.d.). This compound.
- Synblock. (n.d.). CAS 99324-91-1 | this compound.
- Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511.
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- PubChemLite. (n.d.). 1-(methylamino)cyclopropane-1-carboxylic acid (C5H9NO2).
- CymitQuimica. (n.d.). Cyclopropanecarboxylic acid, 1-(methylamino)-, hydrochloride.
- Al-Amri, J. F., Al-Mohaimeed, A. M., & Khaled, J. M. (2024). Evaluation of stability of (1R,2 S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). World journal of microbiology & biotechnology, 40(3), 96.
- Lizzani-Cuvelier, L., Bonzom, R., & Pailly, O. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry.
- ResearchGate. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry.
- RSC Publishing. (n.d.). Analytical Methods.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- Satyanarayana, L., Sravanthi, M., & Kumar, T. S. (2015). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Indian journal of pharmaceutical sciences, 77(2), 227–233.
- PubChem. (n.d.). 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid.
- Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Metabolites, 10(10), 415.
- Molbase. (n.d.). Cas no 99324-91-1 (1-(methylamino)cyclopropanecarboxylic acid;hydrochloride).
- ResearchGate. (n.d.). (PDF) Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC).
- Bonnaud, B., Cousse, H., Mouzin, G., Briley, M., Stenger, A., Fauran, F., & Couzinier, J. P. (1986). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of medicinal chemistry, 29(4), 554–559.
- Fagron. (2023). Active Ingredient Summary Table Thermal Stability.
- Scilit. (2016). Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC–MS and NMR.
- ResearchGate. (n.d.). Effects of different packaging on mecobalamin injections photostability.
- Thoma, K., Kübler, N., & Reimann, E. (1997). [The photostability of antimycotics. 3. Photostability of locally acting antimycotics]. Die Pharmazie, 52(5), 362–373.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. 99324-91-1|this compound|BLD Pharm [bldpharm.com]
- 6. Evaluation of stability of (1R,2 S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3 | Benchchem [benchchem.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. 1-METHYLAMINOCYCLOPROPANE-1-CARBOXYLIC ACID HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. scilit.com [scilit.com]
- 14. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Resolution in HPLC Analysis of Polar Compounds
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the analysis of polar compounds. The inherent difficulty in retaining and resolving these analytes on traditional reversed-phase columns often leads to frustrating chromatographic issues. This resource provides in-depth, field-proven insights and systematic troubleshooting strategies to help you achieve robust and reproducible separations.
The Challenge of Polar Compound Analysis
Polar compounds, due to their high hydrophilicity, exhibit weak interactions with the nonpolar stationary phases used in reversed-phase HPLC. This often results in poor retention, leading to elution in or near the solvent front, co-elution with other polar analytes, and poor peak shape. Consequently, achieving adequate resolution and sensitivity for these compounds requires specialized approaches and careful method development. This guide will walk you through common problems and their solutions, empowering you to overcome these analytical hurdles.
Section 1: General Troubleshooting for Poor Resolution
This section addresses common issues of poor resolution that can occur regardless of the specific chromatographic mode being employed.
FAQ 1: My peaks are broad and poorly resolved. Where do I start?
Broad peaks are a common symptom of several underlying issues. A systematic approach is crucial to identifying and resolving the problem.
Potential Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing.[1][2]
-
Solution: Reduce the injection volume or dilute the sample. A 1:10 or 1:100 dilution can often resolve this issue.
-
-
Incorrect Mobile Phase Composition: The composition of your mobile phase is critical for achieving sharp peaks.
-
Solution: For reversed-phase systems, if your peaks are too broad, you can try increasing the polarity of the mobile phase by increasing the proportion of the aqueous component.[3] For Hydrophilic Interaction Liquid Chromatography (HILIC), a high organic mobile phase (typically >80% acetonitrile) is necessary to achieve good peak shape.[4]
-
-
Column Degradation: Over time, columns can become clogged or the packing material can deteriorate, leading to uneven flow and broad peaks.[2]
-
Solution: First, try flushing the column with a strong solvent. If the problem persists, consider regenerating the column according to the manufacturer's instructions or replacing it. Using a guard column can help extend the life of your analytical column.
-
-
Suboptimal Flow Rate or Temperature: These parameters can significantly impact peak shape.
-
Solution: If the flow rate is too high, peaks may broaden; try decreasing it. Conversely, if the temperature is too low, increasing it can sometimes sharpen peaks.[3]
-
Troubleshooting Workflow for Broad Peaks
Caption: A stepwise decision tree for troubleshooting broad peaks in HPLC.
FAQ 2: My peaks are tailing. What are the likely causes?
Peak tailing, where the latter half of the peak is drawn out, is often caused by secondary interactions between the analyte and the stationary phase.
Potential Causes and Solutions:
-
Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with basic compounds, causing tailing.
-
Solution: Work at a lower pH (e.g., <3) to protonate the silanol groups and reduce these interactions.[2] Alternatively, use a column with end-capping to block the silanol groups.
-
-
Metal Contamination: Trace metal ions in the HPLC system can interact with certain compounds, such as polyprotic acids and nucleotides, leading to peak tailing.[1]
-
Solution: Use a metal-free or bio-inert HPLC system and columns. If that's not possible, consider passivating the system with a chelating agent.
-
-
Sample Solvent Effects: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.
Section 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for retaining and separating very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, typically acetonitrile.[4][5]
FAQ 3: I'm not getting enough retention in HILIC. What should I do?
Insufficient retention is a common challenge when starting with HILIC.
Potential Causes and Solutions:
-
Insufficient Organic Content in Mobile Phase: HILIC relies on a high organic content to create a water-rich layer on the stationary phase for partitioning.
-
Solution: Increase the percentage of acetonitrile in your mobile phase. A starting point of 90% acetonitrile is often recommended.
-
-
Incorrect Stationary Phase: Different HILIC stationary phases have different selectivities.
-
Solution: Consider a different HILIC column. Amide, cyano, and unbonded silica phases are common choices. TSKgel Amide-80 columns are well-regarded for separating polar compounds like saccharides.[6] Zwitterionic phases, such as those with sulfobetaine ligands, can provide unique selectivity and increased retention for polar compounds.[4]
-
-
Inadequate Equilibration: HILIC columns require longer equilibration times than reversed-phase columns to establish the aqueous layer on the stationary phase.[4][7]
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Incomplete equilibration can lead to poor reproducibility.[7]
-
Table 1: Common HILIC Stationary Phases and Their Characteristics
| Stationary Phase | Functional Group | Primary Interaction Mechanism | Best Suited For |
| Unbonded Silica | Silanol | Hydrogen bonding, dipole-dipole | General polar compounds, organic acids |
| Amide | Carbamoyl | Hydrogen bonding, dipole-dipole | Sugars, glycans, polar peptides[6] |
| Cyano | Cyanopropyl | Dipole-dipole | A wide range of polar compounds |
| Zwitterionic | e.g., Sulfobetaine | Electrostatic interactions, hydrogen bonding | Charged and neutral polar analytes |
FAQ 4: My HILIC separation is not reproducible. What could be the issue?
Reproducibility issues in HILIC often stem from the sensitive nature of the water layer on the stationary phase.
Potential Causes and Solutions:
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can significantly impact retention times.
-
Solution: Prepare fresh mobile phase daily and use precise measurements. Ensure thorough mixing of the aqueous and organic components.
-
-
Fluctuations in Column Temperature: Temperature affects the viscosity of the mobile phase and the partitioning of analytes.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Insufficient Column Equilibration: As mentioned previously, inadequate equilibration is a major source of irreproducibility in HILIC.[7]
-
Solution: Implement a strict equilibration protocol between runs, especially when using gradient elution.
-
Section 3: Ion-Pair Chromatography (IPC)
IPC is a technique used in reversed-phase HPLC to improve the retention of ionic and highly polar compounds. It involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention.[8]
FAQ 5: How do I choose the right ion-pairing reagent?
The choice of ion-pairing reagent is critical for a successful separation.
Selection Criteria:
-
Analyte Charge: For anionic analytes (e.g., organic acids), use a cationic ion-pairing reagent (e.g., tetrabutylammonium). For cationic analytes (e.g., amines), use an anionic ion-pairing reagent (e.g., hexane sulfonate).
-
Hydrophobicity: The hydrophobicity of the ion-pairing reagent will affect the retention of the ion pair. Longer alkyl chains on the reagent will result in stronger retention.
-
Detector Compatibility: Some ion-pairing reagents are not compatible with mass spectrometry (MS) due to their non-volatile nature.[9][10] For LC-MS applications, volatile ion-pairing reagents like trifluoroacetic acid (TFA) are often used.[11]
Experimental Protocol: Getting Started with Ion-Pair Chromatography
-
Column Selection: A high-quality C18 or C8 column is a good starting point.
-
Mobile Phase Preparation:
-
Prepare your aqueous mobile phase containing the appropriate buffer and the chosen ion-pairing reagent. A typical starting concentration for the ion-pairing reagent is 5-10 mM.
-
Ensure the pH of the mobile phase is adjusted to ensure the analyte is in its ionized form.
-
-
Column Equilibration: Equilibrate the column with the ion-pairing mobile phase for an extended period (at least 30-60 minutes) to ensure the stationary phase is fully saturated with the reagent.
-
Method Development:
-
Start with a high aqueous mobile phase composition and a shallow gradient.
-
Optimize the concentration of the ion-pairing reagent and the organic modifier to achieve the desired resolution.
-
FAQ 6: I'm seeing poor peak shape with ion-pair chromatography. What's wrong?
Peak shape issues in IPC can be complex to troubleshoot.
Potential Causes and Solutions:
-
Insufficient Equilibration: The column must be fully equilibrated with the ion-pairing reagent for reproducible results and good peak shape.
-
Solution: Increase the equilibration time. It's also good practice to dedicate a column specifically for ion-pair applications to avoid long equilibration times and potential carryover.[9]
-
-
Incorrect Concentration of Ion-Pairing Reagent: Too low a concentration may not be sufficient to form stable ion pairs, while too high a concentration can lead to baseline noise and other issues.
-
Solution: Optimize the concentration of the ion-pairing reagent.
-
-
pH of the Mobile Phase: The pH must be controlled to ensure both the analyte and the ion-pairing reagent are in their desired ionic states.
-
Solution: Carefully buffer the mobile phase and verify the pH.
-
Section 4: Alternative and Advanced Strategies
When conventional methods fail, these advanced strategies can provide a solution for your polar compound analysis.
FAQ 7: What is Supercritical Fluid Chromatography (SFC) and can it help with my polar compounds?
SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[12] It is gaining popularity for the analysis of both chiral and achiral compounds, including polar analytes.[13]
Advantages for Polar Compounds:
-
Enhanced Elution Strength: By adding a polar co-solvent (e.g., methanol) to the CO2 mobile phase, the elution strength can be increased to elute polar compounds.[12][14]
-
Fast Separations: The low viscosity of the supercritical fluid mobile phase allows for high flow rates and rapid analyses.[13]
-
MS Compatibility: The CO2 mobile phase is highly compatible with mass spectrometry.
Considerations:
-
While SFC is a powerful technique, it may not be suitable for highly polar, water-soluble compounds.[13][15] A general rule of thumb is that any compound soluble in methanol should be amenable to SFC.[13]
FAQ 8: When should I consider derivatization?
Derivatization is a chemical modification of the analyte to improve its chromatographic properties or detectability.[16]
When to Use Derivatization:
-
To Increase Hydrophobicity: For polar compounds that are not retained in reversed-phase HPLC, derivatization can be used to add a nonpolar functional group, thereby increasing retention.[17]
-
To Enhance Detection: If your analyte lacks a chromophore or fluorophore, derivatization can be used to add a "tag" that allows for sensitive UV or fluorescence detection.[17][18]
Derivatization Strategies:
-
Pre-column Derivatization: The sample is derivatized before injection into the HPLC system.
-
Post-column Derivatization: The derivatizing reagent is added to the column effluent before it reaches the detector.
The choice between pre- and post-column derivatization depends on the reaction kinetics, stability of the derivative, and available instrumentation.[17]
Logical Workflow for Method Selection for Polar Compounds
Caption: A decision-making workflow for selecting an appropriate HPLC method for polar compounds.
References
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
How Good is SFC for Polar Analytes? Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/30155]([Link] SFC/how-good-is-sfc-for-polar-analytes/30155)
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Here's to HILIC: tailor-made for the MS analysis of polar analytes and highly water-soluble species. Restek Resource Hub. [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]
-
Mastering HILIC-Z Separation for Polar Analytes. Agilent. [Link]
-
Derivatization. Chemistry LibreTexts. [Link]
-
Derivatization in HPLC & GC. Slideshare. [Link]
-
Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. SIELC Technologies. [Link]
-
Supercritical fluid chromatography. Wikipedia. [Link]
-
Video: Supercritical Fluid Chromatography. JoVE. [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions (RSC Publishing). [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs. [Link]
-
Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]
-
Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]
-
How to fix peak shape in hplc? ResearchGate. [Link]
-
Ion pair chromatography final. Slideshare. [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]
-
Ion Pairing - Blessing or Curse? LCGC International. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
-
Chemical Derivatization for Polar Metabolome Analysis. Royal Society of Chemistry. [Link]
-
Derivatization Reagents: Selective Response & Detection. ResearchGate. [Link]
-
5 Troubleshooting Common HPLC Column Problems and Solutions. uHPLCs. [Link]
Sources
- 1. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. Here's to HILIC: tailor-made for the MS analysis of polar analytes and highly water-soluble species [discover.restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 8. Ion pair chromatography final | PPTX [slideshare.net]
- 9. helixchrom.com [helixchrom.com]
- 10. welch-us.com [welch-us.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Video: Supercritical Fluid Chromatography [jove.com]
- 15. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 16. Derivatization in HPLC & GC | PPTX [slideshare.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. sdiarticle4.com [sdiarticle4.com]
Identifying impurities in 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride batches
Technical Support Center: 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride
Welcome to the technical support guide for this compound (CAS No: 99324-91-1). This resource is designed for researchers, scientists, and drug development professionals to navigate the critical process of identifying and controlling impurities in batches of this pharmaceutical intermediate. Ensuring the purity of active pharmaceutical ingredients (APIs) and their precursors is paramount for the safety and efficacy of the final drug product.[1][2] This guide provides in-depth, experience-driven answers to common challenges encountered during analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding impurity profiling for this compound.
Q1: What are the typical impurities I should expect in a batch of this compound?
A1: Impurities are classified based on their origin. For this specific compound, you should anticipate:
-
Organic Impurities: These are the most common and arise from the manufacturing process or degradation.[2] They can include unreacted starting materials, synthetic intermediates (e.g., ester or nitrile precursors), by-products from side reactions (such as ring-opening), and degradation products formed during storage.[2][3]
-
Inorganic Impurities: These can include reagents, catalysts, or salts that are not adequately removed during work-up and purification.[2]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification (e.g., toluene, acetonitrile, methanol) may be present.[2] Regulatory guidelines like ICH Q3C provide strict limits for these solvents.[4]
Q2: Why is identifying and quantifying these impurities so critical?
A2: Even at trace levels, impurities can significantly impact the safety, efficacy, and stability of the final drug product.[2][5] Regulatory bodies, including the FDA and EMA, have established stringent guidelines to control impurities in new drug substances.[1][4][6] Adhering to these guidelines is not just a regulatory requirement; it is fundamental to ensuring patient safety and producing a consistent, high-quality pharmaceutical product.
Q3: What are the key regulatory thresholds for impurities I need to know?
A3: The International Council for Harmonisation (ICH) Q3A(R2) guideline is the global standard for impurities in new drug substances.[7] It establishes three critical action thresholds based on the maximum daily dose of the drug. Understanding these is essential for a compliant development program.
| Threshold Type | Threshold Limit (for Maximum Daily Dose ≤ 2 g/day ) | Required Action |
| Reporting | ≥ 0.05% | Any impurity at or above this level must be reported in regulatory submissions.[5] |
| Identification | > 0.10% | The structure of any impurity exceeding this level must be determined.[5] |
| Qualification | > 0.15% | Impurities above this level require a safety assessment to justify the proposed acceptance criterion.[5][7] |
| Table 1: Summary of ICH Q3A(R2) thresholds for reporting, identification, and qualification of impurities in new drug substances. |
Q4: I have a new batch to analyze. Which analytical technique should I start with?
A4: For a comprehensive initial assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry's gold standard and the recommended starting point.[2][8] It is highly effective for separating and quantifying non-volatile organic impurities.[8] Since 1-(Methylamino)cyclopropanecarboxylic acid lacks a strong chromophore, detection is typically performed at low UV wavelengths (e.g., 200-210 nm) where the carboxyl group absorbs.[9] For volatile impurities like residual solvents, a headspace Gas Chromatography (GC) method is necessary.[2]
Part 2: Troubleshooting Guide for Specific Issues
This section provides a problem-and-solution framework for specific experimental challenges.
Q1: I've run an HPLC analysis and see an unexpected peak. How do I proceed?
A1: The appearance of an unknown peak requires a systematic investigation to determine its identity and origin.
-
Initial Assessment: Is the peak real? First, confirm the peak is not an artifact. Inject a blank (mobile phase) to check for solvent contamination or system carryover. If the peak persists, it is likely a real component of your sample.
-
Next Steps: Characterization and Identification The primary goal is to obtain the mass of the unknown compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is the most direct and powerful technique for this.[8] It provides the molecular weight, which is a critical piece of the puzzle for structural elucidation. The general workflow is outlined below.
Caption: Workflow for investigating an unknown chromatographic peak.
-
Protocol: LC-MS for Initial Impurity Identification
-
Method Transfer: Adapt your existing HPLC-UV method for LC-MS compatibility. This primarily involves replacing non-volatile mobile phase buffers (like phosphate) with volatile alternatives (like formic acid or ammonium formate).
-
Ionization Source: Use an Electrospray Ionization (ESI) source in positive ion mode. The secondary amine in your target compound makes it readily protonated.
-
Analysis: Perform a full scan analysis to detect all ionizable species eluting from the column.
-
Data Processing: Extract the mass spectrum corresponding to the chromatographic peak of the impurity. The [M+H]⁺ ion will give you the molecular weight of the unknown compound.
-
Q2: My impurity profile shows significant batch-to-batch variability. What's the cause?
A2: Batch-to-batch variability is a common but serious issue that points to an inconsistently controlled process. A root cause analysis is necessary.
-
Probable Causes:
-
Starting Material Quality: Inconsistent purity of raw materials is a frequent cause.
-
Process Parameter Deviation: Minor changes in reaction time, temperature, or reagent stoichiometry can alter the impurity profile.
-
Purification Inefficiency: The crystallization or chromatography step may not be robust enough to consistently remove certain impurities.
-
Storage Conditions: Differences in storage conditions (temperature, humidity, light exposure) between batches could lead to varying degradation profiles.[10]
-
-
Troubleshooting Approach: A logical, step-wise approach is required to pinpoint the source of variability.
Caption: Root cause analysis for batch-to-batch impurity variability.
Q3: An impurity has been identified by LC-MS, but I need definitive structural proof. What is the best technique?
A3: While LC-MS provides the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structural elucidation.[11][12] It provides detailed information about the atomic connectivity and stereochemistry of a molecule.[11]
-
Why NMR? NMR spectroscopy is a powerful, non-destructive technique that maps the carbon-hydrogen framework of a molecule.[12] One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments allow you to piece together the exact structure of an unknown compound, making it the gold standard for impurity identification.
-
Protocol: Impurity Isolation and NMR Analysis
-
Isolation: The first step is to obtain a pure sample of the impurity. This is typically achieved using preparative HPLC. Scale up your analytical HPLC method to a larger column to isolate several milligrams of the impurity.
-
Purity Check: Analyze the collected fraction using your analytical HPLC method to confirm its purity (>95% is desirable).
-
Solvent Removal: Carefully remove the preparative HPLC mobile phase via lyophilization or evaporation under reduced pressure.
-
NMR Analysis: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., D₂O, MeOD) and acquire a suite of NMR spectra (¹H, ¹³C, COSY, etc.).
-
Structure Elucidation: Interpret the spectra to assemble the final chemical structure.
-
Q4: I suspect my batch contains residual solvents. How do I test for them?
A4: The presence of volatile organic compounds requires a specific analytical technique.
-
Recommended Technique: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying residual solvents.[8][13] The "headspace" technique involves heating the sample in a sealed vial, which partitions the volatile solvents into the gas phase above the sample. This gas is then injected into the GC-MS, avoiding contamination of the system with the non-volatile API.
-
Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation: Accurately weigh a sample of the this compound into a headspace vial. Add a high-boiling point solvent (e.g., DMSO) to dissolve the sample.
-
Incubation: Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 80-100 °C) for a specific time to allow the volatile solvents to equilibrate into the headspace.
-
Injection: The autosampler will automatically inject a portion of the headspace gas into the GC inlet.
-
Separation: The solvents are separated on a GC column based on their boiling points and polarity.
-
Detection & Identification: The mass spectrometer detects each eluting solvent. Identification is confirmed by comparing the resulting mass spectrum to a library (e.g., NIST).[13] Quantification is performed using a pre-established calibration curve.
-
Appendix: Comparison of Key Analytical Techniques
The choice of analytical method is critical for a successful impurity profiling strategy.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantifying known and unknown organic impurities.[8] | Robust, reproducible, widely available. | Requires impurities to have a UV chromophore; limited identification power.[14] |
| LC-MS | Identifying unknown organic impurities. | Provides molecular weight information; high sensitivity. | Mobile phase must be volatile; quantification can be complex. |
| GC-MS | Identifying and quantifying volatile impurities (e.g., residual solvents).[8][13] | Excellent for volatile compounds; high sensitivity and specificity. | Not suitable for non-volatile or thermally unstable compounds.[15] |
| NMR | Definitive structural elucidation of unknown impurities.[11][12] | Provides unambiguous structural information; non-destructive.[12] | Requires a relatively pure and larger amount of the impurity; lower sensitivity. |
| Table 2: Comparison of primary analytical techniques for impurity profiling. |
References
- 1. Impurities in Drug Substances and Products [usp.org]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3 | Benchchem [benchchem.com]
- 4. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. biomedres.us [biomedres.us]
- 9. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. lawdata.com.tw [lawdata.com.tw]
- 11. veeprho.com [veeprho.com]
- 12. toref-standards.com [toref-standards.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in Scaling up Cyclopropane Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the scaling up of cyclopropane synthesis. The unique structural and electronic properties of the cyclopropane ring make it a valuable motif in medicinal chemistry and materials science.[1][2] However, the inherent ring strain and the often-energetic reagents used in its synthesis present significant challenges when moving from the lab bench to pilot or production scale.[3][4][5]
This document will provide practical, experience-driven advice to help you navigate these challenges, ensuring safe, efficient, and reproducible large-scale cyclopropanation reactions.
Part 1: Troubleshooting Guide
This section addresses specific issues that are commonly encountered during the scale-up of cyclopropane synthesis. Each issue is broken down into potential root causes and actionable solutions.
Issue 1: Reaction Runaway and Poor Temperature Control
One of the most critical challenges in scaling up exothermic reactions like many cyclopropanations is managing heat dissipation.[6][7] A reaction that is easily controlled in a 100 mL flask can become a serious safety hazard in a 50 L reactor if the heat of reaction is not adequately managed.[7]
Potential Root Causes:
-
Inadequate Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases, making it harder to remove heat.[6]
-
Highly Exothermic Reaction: Many cyclopropanation methods, such as the Simmons-Smith reaction, are highly exothermic.[8]
-
Addition Rate Too Fast: Adding reagents too quickly can lead to a rapid accumulation of heat.
-
Insufficient Cooling Capacity: The cooling system of the reactor may not be sufficient for the scale of the reaction.
Solutions:
-
Characterize Reaction Enthalpy: Before scaling up, perform calorimetric studies (e.g., using a reaction calorimeter) on a small scale to accurately determine the heat of reaction. This data is crucial for designing an appropriate cooling strategy.
-
Optimize Reactor Configuration:
-
Utilize reactors with a high surface area to volume ratio, such as those with cooling jackets and internal cooling coils.
-
Ensure efficient stirring to improve heat transfer from the reaction mass to the reactor walls.
-
-
Controlled Reagent Addition:
-
Implement a slow, controlled addition of the limiting reagent using a syringe pump or a dosing pump.
-
Monitor the internal reaction temperature closely during the addition. The addition should be stopped if the temperature rises above the set point.
-
-
Consider Continuous Flow Chemistry: Flow reactors offer superior heat and mass transfer compared to batch reactors, making them an inherently safer option for highly exothermic reactions.[9][10][11][12][13] The small internal volume of a flow reactor minimizes the potential for a thermal runaway.[11]
Issue 2: Inconsistent Yields and Poor Diastereoselectivity
Achieving consistent product yields and maintaining stereochemical control are common hurdles when scaling up cyclopropanation reactions.[14][15]
Potential Root Causes:
-
Inefficient Mixing: In large reactors, localized "hot spots" or areas of high reagent concentration can lead to side reactions and reduced selectivity.
-
Catalyst Deactivation: The catalyst may be sensitive to impurities in the starting materials or solvents, which become more significant at a larger scale. Sulfur-containing functional groups, for instance, are known to poison rhodium catalysts.[16][17][18]
-
Sensitivity to Air and Moisture: Some reagents, like organozinc carbenoids in the Simmons-Smith reaction, are sensitive to air and moisture.[8]
-
Changes in Reaction Kinetics: The reaction kinetics can be affected by changes in mass and heat transfer at a larger scale.
Solutions:
-
Improve Mixing Efficiency:
-
Use appropriately sized and shaped impellers for the reactor.
-
Consider using multiple impellers at different heights in tall reactors.
-
For heterogeneous reactions (e.g., using a solid-supported catalyst), ensure the solid is well-suspended.
-
-
Catalyst Management:
-
Use purified, high-quality reagents and solvents.
-
Perform a catalyst screen at a small scale to identify catalysts that are more robust to potential impurities.
-
In cases of known catalyst poisons, consider using protecting groups for sensitive functionalities.[19]
-
-
Inert Atmosphere:
-
Ensure the reactor is properly dried and purged with an inert gas (e.g., nitrogen or argon) before adding reagents.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Process Analytical Technology (PAT):
-
Utilize in-situ monitoring techniques (e.g., IR or Raman spectroscopy) to track the reaction progress and the formation of byproducts in real-time. This allows for dynamic adjustments to reaction parameters to maintain optimal conditions.
-
| Parameter | Lab Scale (100 mL) | Pilot Scale (50 L) | Production Scale (500 L) |
| Stirring Speed | 500-1000 rpm | 100-300 rpm | 50-150 rpm |
| Heat Transfer | High | Moderate | Low |
| Reagent Addition | Manual | Pump-controlled | Automated Dosing |
| Atmosphere Control | Balloon/Schlenk line | N2 blanket | N2 sparging/blanket |
| Caption: Comparison of typical process parameters across different scales. |
Issue 3: Safety Hazards with Diazo Compounds
Diazomethane and its derivatives are highly effective for cyclopropanation but are also toxic and explosive, making their use on a large scale a significant safety concern.[20][21][22][23]
Potential Root Causes:
-
Inherent Instability: Diazomethane can decompose explosively, triggered by sharp surfaces, heat, or certain metal contaminants.[21][22]
-
Toxicity: Diazomethane is a potent carcinogen and respiratory irritant.
Solutions:
-
In-Situ Generation: Generate diazomethane in-situ from a stable precursor, such as Diazald™ or N-methyl-N-nitroso-p-toluenesulfonamide (MNTS), and use it immediately. This avoids the need to isolate and store large quantities of the hazardous material.[20]
-
Use of Safer Alternatives:
-
Continuous Flow Synthesis: Flow chemistry is an excellent strategy for safely handling hazardous reagents like diazomethane. The small reactor volume ensures that only a small amount of the hazardous material is present at any given time.[10]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using continuous flow chemistry for scaling up cyclopropane synthesis?
A: Continuous flow chemistry offers several significant advantages for scaling up cyclopropanation reactions:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents and managing highly exothermic reactions.[11]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, often leading to higher yields and selectivities.[11]
-
Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than transitioning to larger batch reactors.[9]
-
Process Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality.[10]
Q2: How can I improve the diastereoselectivity of my Simmons-Smith cyclopropanation on a larger scale?
A: Controlling diastereoselectivity in the Simmons-Smith reaction at scale can be challenging. Here are some strategies:
-
Directing Groups: The presence of a hydroxyl group on the substrate can direct the cyclopropanation to one face of the double bond, leading to high diastereoselectivity.[24]
-
Choice of Reagent: Modifications of the Simmons-Smith reagent, such as using diethylzinc (Furukawa's modification) or diiodomethane with zinc-copper couple, can influence selectivity.[8][25]
-
Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial, as temperature fluctuations can impact selectivity.
-
Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organozinc reagent, thereby affecting diastereoselectivity.
Q3: My catalyst seems to be deactivating during the scale-up of a transition-metal-catalyzed cyclopropanation. What should I investigate?
A: Catalyst deactivation is a common issue in scale-up. Consider the following:
-
Substrate and Solvent Purity: Impurities in your starting materials or solvent that were negligible on a small scale can become significant catalyst poisons at a larger scale. Common culprits include sulfur, amines, and water.[16]
-
Product Inhibition: The product itself may coordinate to the metal center and inhibit the catalyst.
-
Catalyst Leaching: If you are using a solid-supported catalyst, ensure that the active metal is not leaching into the reaction mixture.
-
Reaction Conditions: High temperatures or pressures can sometimes lead to catalyst degradation.
Q4: What are the primary challenges associated with the purification of cyclopropane derivatives at scale?
A: Purification at scale presents its own set of challenges:
-
Volatility: Some simple cyclopropane derivatives are volatile, which can lead to product loss during solvent removal.
-
Stability: The strained cyclopropane ring can be sensitive to certain purification conditions, such as acidic or basic media, or high temperatures during distillation.[26][27]
-
Chromatography: While effective at the lab scale, chromatographic purification is often expensive and time-consuming at a large scale.[1][28] Developing a robust crystallization or distillation procedure is often preferable for large-scale production.
-
Residual Metals: For metal-catalyzed reactions, removing the metal catalyst to meet the stringent requirements for pharmaceutical applications can be challenging.[29][30] This may require specialized workup procedures, such as treatment with scavenging agents or specific filtration techniques.
Part 3: Experimental Protocols
Protocol 1: Pilot-Scale Simmons-Smith Cyclopropanation in a Jacketed Reactor
Objective: To synthesize a cyclopropyl derivative from an allylic alcohol on a 1 kg scale.
Materials:
-
Allylic alcohol (1 kg)
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper Couple (Zn(Cu))
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
50 L jacketed glass reactor with overhead stirrer, thermocouple, and condenser
-
Dosing pump
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and has been purged with nitrogen.
-
Reagent Charging: Charge the Zn(Cu) couple and anhydrous diethyl ether to the reactor under a nitrogen atmosphere.
-
Initiation: Add a small portion of the diiodomethane to initiate the formation of the organozinc reagent. An exotherm should be observed.
-
Substrate Addition: Once the reaction has initiated, add the allylic alcohol to the reactor.
-
Controlled Addition of CH₂I₂: Slowly add the remaining diiodomethane via a dosing pump, while maintaining the internal temperature between 20-25 °C using the reactor's cooling jacket.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC or TLC.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by distillation or crystallization.
Safety Precautions: The Simmons-Smith reaction is exothermic and the reagents are moisture-sensitive. All operations should be carried out under an inert atmosphere. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
References
-
Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. (n.d.). NIH. Retrieved January 5, 2026, from [Link]
-
Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow. (n.d.). ACS Publications. Retrieved January 5, 2026, from [Link]
-
a. Scale‐up experiment under intensified conditions (see Supporting.... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Diazomethane (CH2N2). (2025, June 22). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]
-
Pontini, L., Leitch, J. A., & Browne, D. L. (2023). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry, 25(11), 4411-4416. [Link]
-
Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. (n.d.). RSC Publishing. Retrieved January 5, 2026, from [Link]
-
Britton, J., & Raston, C. L. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews, 46(5), 1250-1271. [Link]
-
Cyclopropanation of Alkenes. (2023, October 18). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]
-
Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. (2023, May 15). PubMed. Retrieved January 5, 2026, from [Link]
-
Reactions of Cyclopropane and Cyclobutane. (n.d.). Pharmaguideline. Retrieved January 5, 2026, from [Link]
-
Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. (2022, December 21). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis. (2018, November 26). PubMed. Retrieved January 5, 2026, from [Link]
-
Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety. Retrieved January 5, 2026, from [Link]
-
Cyclopropanation. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Challenges of scaling up chemical processes (based on real life experiences). (n.d.). Retrieved January 5, 2026, from [Link]
-
Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (n.d.). CDN. Retrieved January 5, 2026, from [Link]
-
A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons–Smith Reaction Including Post-Reaction Processing. (2025, August 21). ACS Publications. Retrieved January 5, 2026, from [Link]
-
9.13: Cyclopropane Synthesis. (2020, March 16). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
-
TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. (2019, August 16). Retrieved January 5, 2026, from [Link]
-
Liao, W. W., Li, K., & Tang, Y. (2003). Controllable diastereoselective cyclopropanation. Enantioselective synthesis of vinylcyclopropanes via chiral telluronium ylides. Journal of the American Chemical Society, 125(43), 13030–13031. [Link]
-
Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane. (2025, August 5). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Photochemical cyclopropanation in aqueous micellar media – experimental and theoretical studies. (2024, April 2). RSC Publishing. Retrieved January 5, 2026, from [Link]
-
Extension of the Simmons–Smith reaction to metal-carbynes: efficient synthesis of metallacyclopropenes with σ-aromaticity. (2020, September 3). RSC Publishing. Retrieved January 5, 2026, from [Link]
-
10000 PDFs | Review articles in CYCLOPROPANES. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
How to deal with scale-up challenges of Chemistry?. (n.d.). Prime Scholars. Retrieved January 5, 2026, from [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory?. (2021, October 27). Reddit. Retrieved January 5, 2026, from [Link]
-
6 key challenges when scaling up sustainable chemical processes. (2025, June 19). Uk-cpi.com. Retrieved January 5, 2026, from [Link]
-
N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. (2023, August 15). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. (n.d.). Retrieved January 5, 2026, from [Link]
-
How to deal with Scale-up challenges of Chemistry?. (2021, October 27). Prime Scholars. Retrieved January 5, 2026, from [Link]
-
Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). (2022, March 5). YouTube. Retrieved January 5, 2026, from [Link]
-
Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. (2016, November 25). University of Rochester. Retrieved January 5, 2026, from [Link]
-
Catalytic Cyclopropanation Reactions. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (n.d.). NIH. Retrieved January 5, 2026, from [Link]
-
Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 4. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 5. primescholars.com [primescholars.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Multi-step continuous-flow synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00830E [pubs.rsc.org]
- 14. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Controllable diastereoselective cyclopropanation. Enantioselective synthesis of vinylcyclopropanes via chiral telluronium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. sas.rochester.edu [sas.rochester.edu]
- 18. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. researchgate.net [researchgate.net]
- 24. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 25. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Drying and Storing Hygroscopic Reagents
Welcome to the Technical Support Center for handling hygroscopic reagents. This guide is designed for researchers, scientists, and drug development professionals who frequently work with moisture-sensitive compounds. Improper handling of hygroscopic materials can lead to significant experimental errors, including inaccurate measurements, compromised reagent purity, and failed reactions.[1][2] This resource provides in-depth, field-proven insights into the best practices for drying and storing these sensitive reagents, presented in a practical question-and-answer format to address the specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the nature of hygroscopic reagents and the principles behind their proper handling.
Q1: What does it mean for a reagent to be "hygroscopic," and why is this a concern in the lab?
A1: A hygroscopic material is a substance that readily attracts and absorbs moisture from the surrounding atmosphere.[1][3] This phenomenon is driven by the chemical and physical properties of the material, which create a strong affinity for water molecules present as humidity in the air.[2]
This becomes a critical issue in a laboratory setting for several reasons:
-
Chemical Degradation: Absorbed moisture can act as a reactant, leading to hydrolysis or other unwanted chemical reactions that degrade the reagent's purity and efficacy.[1][2]
-
Inaccurate Measurements: The added weight of absorbed water can lead to significant errors when weighing out a reagent for a reaction, resulting in incorrect stoichiometry and potentially failed experiments.[1][4]
-
Physical Changes: Moisture can cause physical alterations such as clumping, caking, or even complete deliquescence (dissolving in the absorbed water), making the reagent difficult to handle and dispense accurately.[2] For instance, solid sodium hydroxide (NaOH) pellets can form a corrosive puddle in under an hour in moist air.[3]
-
Loss of Potency: For many compounds, particularly in pharmaceuticals and biotechnology, maintaining an anhydrous (water-free) state is crucial for their stability and function.[1][5]
Q2: How can I determine if a reagent I'm using is hygroscopic?
A2: The most reliable source of information is the Safety Data Sheet (SDS) provided by the manufacturer. Section 7 (Handling and Storage) and Section 9 (Physical and Chemical Properties) will typically state if a chemical is hygroscopic and provide recommended storage procedures.[3] Additionally, reputable chemical suppliers like Sigma-Aldrich often provide specific handling instructions for their moisture-sensitive products.[6][7] Visual inspection can also be a clue; if a crystalline or powdered solid appears clumpy, wet, or has formed a solid mass, it has likely absorbed atmospheric moisture.[2]
Q3: What is a desiccant, and how do I choose the right one for my application?
A3: A desiccant is a hygroscopic substance used to create or sustain a dry environment.[3] Desiccants work by adsorbing water vapor from the air, thereby protecting moisture-sensitive materials.[1][8] The choice of desiccant depends on several factors, including the required level of dryness, temperature conditions, and chemical compatibility with the reagent being stored.[1][9]
Comparison of Common Laboratory Desiccants
| Desiccant Type | Chemical Composition | Adsorption Capacity | Optimal Use Conditions | Key Features & Considerations |
| Silica Gel | Amorphous Silicon Dioxide (SiO₂) | High | Moderate to high humidity (40-60% RH)[8] | Inert, non-toxic, and often includes a color indicator (e.g., cobalt chloride, which turns from blue to pink when saturated).[10][11] Good for general-purpose use.[8] |
| Molecular Sieves | Synthetic Zeolites (Aluminosilicates) | Very High | Excellent at low humidity levels[10][12] | Adsorbs molecules based on size, offering selective water removal.[8] Ideal for achieving very low humidity and for drying solvents.[12][13] |
| Activated Clay | Montmorillonite or Bentonite Clay | Moderate to High | Effective at moderate to high humidity; performance decreases above 50°C (122°F).[8][12] | Environmentally friendly, non-toxic, and cost-effective.[8] Can release moisture at higher temperatures.[12] |
| Calcium Sulfate | Anhydrous CaSO₄ (Drierite®) | Low (up to 10% of its weight) | General laboratory use | Chemically stable and non-corrosive, but has a low capacity and is not as efficient for long-term storage.[12] |
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the handling of hygroscopic reagents.
Problem: My powdered reagent has formed hard clumps and is difficult to weigh accurately.
-
Cause: The reagent has absorbed a significant amount of atmospheric moisture, causing the particles to agglomerate.[2] This often happens when the container is not sealed properly or is left open for extended periods, especially in a humid environment.[14]
-
Solution:
-
Assess the Damage: If the clumping is minor, you may be able to break up the clumps with a clean, dry spatula inside a low-humidity environment, such as a glove box.[14]
-
Redry the Reagent: For more severe cases, the reagent must be dried using an appropriate method (see Section 3 for protocols). Oven drying or vacuum drying are common choices.[15][16] It is crucial to ensure the drying temperature is below the compound's melting or decomposition point.[15]
-
Confirm Dryness: After drying, reweigh a sample periodically until a constant weight is achieved. This indicates that all absorbed water has been removed.[15][17]
-
Implement Proper Storage: Immediately transfer the dried reagent to a tightly sealed container and store it in a desiccator or glove box to prevent recurrence.[15][18]
-
Problem: A reaction that requires anhydrous conditions is failing or giving very low yields.
-
Cause: Unsuspected water contamination is a common culprit. This moisture could originate from several sources: the hygroscopic reagent itself, the solvent (even if labeled "anhydrous"), or from water adsorbed onto the surface of the glassware.[13]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for anhydrous reaction failures.
Problem: The desiccant in my desiccator is saturated (e.g., indicating silica gel has turned pink).
-
Cause: The desiccant has reached its maximum water absorption capacity. This can happen due to frequent opening of the desiccator, placing wet items inside, or an improper seal.[11]
-
Solution:
-
Replace or Regenerate: Remove the saturated desiccant. Many desiccants, like silica gel, can be regenerated by heating them in a ventilated oven (typically at 120-150°C for several hours) until the color indicator reverts to its anhydrous state (e.g., blue).[9]
-
Inspect the Seal: Check the desiccator's sealing surfaces. For glass desiccators, ensure the ground-glass rim is clean and properly lubricated with a thin, uniform layer of silicone grease to create an airtight seal.[11][19]
-
Minimize Opening: Only open the desiccator when necessary and for the shortest time possible to prevent the introduction of moist air.[19]
-
Section 3: Key Experimental Protocols
This section provides step-by-step methodologies for common procedures related to drying and storing hygroscopic reagents.
Protocol 1: Using a Standard Desiccator for Storage
A desiccator is an airtight enclosure used to store dried samples in a low-humidity environment.[11][19] It is intended to maintain dryness, not to actively dry a wet sample.[11]
Materials:
-
Glass or plastic desiccator with a perforated plate.[4]
-
Fresh, active desiccant (e.g., indicating silica gel).
-
Silicone grease (for glass desiccators).
Procedure:
-
Prepare the Desiccator: Ensure the desiccator is clean and dry. Fill the bottom compartment (below the perforated plate) with a fresh layer of desiccant.[19]
-
Grease the Seal (if applicable): For glass desiccators, apply a minimal, even layer of silicone grease to the ground-glass rim of the lid.[19][20] A properly sealed desiccator will show a clear, transparent rim where the lid and body meet.[11]
-
Placing Samples: Place the already-dried reagent or sample in a suitable container on the perforated plate.
-
Sealing the Desiccator: To close, slide the lid horizontally across the base. Do not press down vertically.[11] Give it a slight turn to ensure the grease has spread to form a complete seal.
-
Opening the Desiccator: To open, slide the lid horizontally. Do not attempt to lift it straight up, as this can be difficult and may disturb the contents.[11]
-
Cooling Hot Objects: If placing a hot object (e.g., a crucible from an oven) inside, allow it to cool in the air for about a minute first.[19] Then, place it in the desiccator and leave the lid slightly ajar for about 30 seconds before sealing completely. This prevents a vacuum from forming as the air cools, which can make the lid very difficult to remove later.[19]
Protocol 2: Drying a Solid Reagent in a Vacuum Oven
Vacuum drying is ideal for heat-sensitive or highly hygroscopic compounds because it allows for moisture removal at lower temperatures.[21][22] Lowering the pressure reduces the boiling point of water, accelerating evaporation.[21][23]
Materials:
-
Vacuum oven with temperature and pressure controls.
-
Vacuum pump.
-
Shallow glass dish or watch glass.
-
Desiccator for cooling.
Procedure:
-
Prepare the Sample: Spread the hygroscopic solid in a thin, even layer in a shallow glass dish to maximize surface area. Weigh the dish with the sample.[15]
-
Set Up the Oven: Place the dish in the vacuum oven. Close the oven door securely.
-
Set Temperature: Set the oven to a temperature well below the reagent's melting or decomposition point. A moderate temperature (e.g., 50-80°C) is often sufficient under vacuum.[15]
-
Apply Vacuum: Connect the oven to a vacuum pump and slowly open the vacuum valve. Reduce the pressure inside the chamber to the desired level (e.g., ≤133 Pa).[24]
-
Drying: Allow the reagent to dry under vacuum for several hours. The exact time will depend on the reagent, the amount of moisture, and the oven settings.[15]
-
Release Vacuum: To remove the sample, first turn off the vacuum pump and then slowly vent the oven with a dry, inert gas like nitrogen or argon. Avoid venting with ambient air, as this will immediately re-expose the dry reagent to moisture.
-
Cooling and Weighing: Quickly transfer the hot dish to a desiccator to cool to room temperature.[13][15] Once cool, reweigh the dish and sample.
-
Dry to Constant Weight: Repeat the drying and weighing steps until the weight of the sample remains constant, indicating that all volatile moisture has been removed.[15]
-
Storage: Immediately transfer the dried reagent to an appropriate airtight container and store it in a desiccator or glove box.[13][15]
Protocol 3: Handling Extremely Sensitive Reagents in a Glove Box
For exceptionally hygroscopic or air-sensitive materials, a glove box provides the most secure handling environment.[25][26] A glove box is a sealed chamber filled with a dry, inert gas (usually nitrogen or argon), allowing for manipulation of materials in a moisture-free and oxygen-free atmosphere.[27][28]
Procedure:
-
Prepare the Glove Box: Ensure the glove box atmosphere is at the required purity level (typically <1 ppm H₂O and O₂). Check that the pressure is stable and slightly positive relative to the lab environment.[25]
-
Transfer Materials: Introduce all necessary items (reagent container, spatulas, weighing paper, empty vials) into the glove box via the antechamber.
-
Antechamber Purge: Cycle the antechamber (evacuating and refilling with inert gas) several times to remove atmospheric air and moisture before opening the inner door.
-
Perform Manipulations: Once inside the main chamber, perform all manipulations (opening the reagent, weighing, and transferring) using the built-in gloves.[29]
-
Seal the Reagent: After use, securely seal the primary reagent container. For long-term storage of weighed-out portions, use vials with airtight caps, potentially sealed further with Parafilm.
-
Remove Items: Remove items from the glove box via the antechamber, again using the purge cycle.
Decision Logic for Choosing a Storage Method
Caption: Decision tree for selecting an appropriate storage method.
References
-
Selecting the Right Desiccant Bags for Laboratories - Stream Peak. (n.d.). Retrieved January 5, 2026, from [Link]
-
Desiccants for Pharmaceutical and Laboratory Products. (2019, December 16). Humi Dri. [Link]
-
How to Safely Store Lab Chemicals and Reagents - B&M Scientific. (n.d.). Retrieved January 5, 2026, from [Link]
-
Nitrogen Dry Glove Boxes and Isolators - Jacomex. (n.d.). Retrieved January 5, 2026, from [Link]
-
The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. (n.d.). Retrieved January 5, 2026, from [Link]
-
Proper Use of a Desiccator - Chemistry LibreTexts. (2022, August 15). Chemistry LibreTexts. [Link]
-
Selecting the Right Type of Desiccant - An Overview. (2024, July 18). Dry-O-Lite. [Link]
-
Glove Boxes | Dry Rooms - PI-KEM. (n.d.). Retrieved January 5, 2026, from [Link]
-
Desiccant Types - SorbentSystems.com. (n.d.). Retrieved January 5, 2026, from [Link]
-
Using a Desiccator - Wired Chemist. (n.d.). Retrieved January 5, 2026, from [Link]
-
Use of Desiccator in Laboratory - Glassment. (n.d.). Retrieved January 5, 2026, from [Link]
-
Humidity Controlled Glove Box - Jacomex. (n.d.). Retrieved January 5, 2026, from [Link]
-
Preparing Anhydrous Reagents and Equipment - Moodle@Units. (n.d.). Retrieved January 5, 2026, from [Link]
-
Storing/handling moisture sensitive chemicals outside of the glovebox? - Reddit. (2023, January 14). Reddit. [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025, May 19). Ibis Scientific. [Link]
-
Hygroscopic: What it Means, What You Need to Know - CORECHEM Inc. (n.d.). Retrieved January 5, 2026, from [Link]
-
A simple guide to desiccators - Camlab. (n.d.). Retrieved January 5, 2026, from [Link]
-
Using a Desiccator - YouTube. (2008, September 16). YouTube. [Link]
-
Video: Preparing Anhydrous Reagents and Equipment - JoVE. (2015, March 4). Journal of Visualized Experiments. [Link]
-
Vacuum drying - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
-
Glove Boxes for Sensitive Chemicals & Materials - Inert Corporation. (n.d.). Retrieved January 5, 2026, from [Link]
-
How do you handle hygroscopic solutes in the lab? - TutorChase. (n.d.). Retrieved January 5, 2026, from [Link]
-
How To: Store Reagents - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 5, 2026, from [Link]
-
Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. (2017, June 6). Reddit. [Link]
-
drying the water out of hygroscopic crystals - Sciencemadness.org. (2007, October 11). Sciencemadness.org. [Link]
-
Advantages and Common Applications of Vacuum Drying - Kerone. (2021, October 30). Kerone. [Link]
-
The Importance of Vacuum Drying Ovens in Moisture-Sensitive Material Processing. (2024, January 15). Across International. [Link]
-
Vacuum Drying Oven | My Site - Hydrion Scientific Instrument LLC. (n.d.). Retrieved January 5, 2026, from [Link]
-
Mixing & Drying Hygroscopic Materials - PerMix. (n.d.). Retrieved January 5, 2026, from [Link]
-
Vacuum Drying Temperature-Sensitive Materials Effectively - Digivac. (n.d.). Retrieved January 5, 2026, from [Link]
-
How do you handle hygroscopic salts? - HepatoChem. (n.d.). Retrieved January 5, 2026, from [Link]
-
Troubleshooting Moisture Retention in Hygroscopic Tablet Coatings - Pharma.Tips. (n.d.). Retrieved January 5, 2026, from [Link]
-
The Role and Importance of Chemistry Glove Boxes in Scientific Research and Industrial Applications - Achieve Chem. (2024, December 11). Achieve Chem. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). University of Pittsburgh. [Link]
-
5 Tips to Help Process Dry Hygroscopic Resins - Asaclean® Purging Compounds. (n.d.). Retrieved January 5, 2026, from [Link]
-
Hygroscopic chemical...how to deal with? - Protocol Online. (2010, July 17). Protocol Online. [Link]
-
Moisture protection for hygroscopic materials during transport - Absortech. (n.d.). Retrieved January 5, 2026, from [Link]
-
Oven-dried glassware : r/Chempros - Reddit. (2024, September 15). Reddit. [Link]
Sources
- 1. ibisscientific.com [ibisscientific.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 4. Use of Desiccator in Laboratory - Glassment [glassment.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Selecting the Right Desiccant Bags for Laboratories [streampeak.com.sg]
- 9. pharmadesiccants.com [pharmadesiccants.com]
- 10. desiccantpak.com [desiccantpak.com]
- 11. Using a Desiccator [wiredchemist.com]
- 12. Desiccant Types - SorbentSystems.com [sorbentsystems.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. tutorchase.com [tutorchase.com]
- 15. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 16. How To [chem.rochester.edu]
- 17. reddit.com [reddit.com]
- 18. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Vacuum drying - Wikipedia [en.wikipedia.org]
- 22. kerone.com [kerone.com]
- 23. zxwylab.com [zxwylab.com]
- 24. hydrionsciences.com [hydrionsciences.com]
- 25. Nitrogen Dry Glove Boxes and Isolators [jacomex.com]
- 26. hepatochem.com [hepatochem.com]
- 27. Glove Boxes | Dry Rooms | PI-KEM [pi-kem.co.uk]
- 28. achievechem.com [achievechem.com]
- 29. Humidity Controlled Glove Box [jacomex.com]
Validation & Comparative
A Researcher's Guide to Modulating NMDA Receptor Function: 1-(Methylamino)cyclopropanecarboxylic Acid Hydrochloride vs. 1-Aminocyclopropane-1-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of neuroscience research, particularly in the study of glutamatergic neurotransmission, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target. Its role in synaptic plasticity, learning, and memory, as well as its implication in numerous neurological and psychiatric disorders, has made its modulation a key focus of drug discovery. Two structurally related cyclopropane derivatives, 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride (herein referred to as MACPC-HCl) and 1-aminocyclopropane-1-carboxylic acid (ACC), are frequently utilized tools in this endeavor. Although their core structures are similar, a single methyl group addition profoundly alters their pharmacological profiles, dictating distinct experimental applications. This guide provides a comprehensive, data-supported comparison to enable informed selection and effective use of these critical research compounds.
The Decisive Structural Difference and Its Mechanistic Implications
The fundamental distinction between MACPC and ACC lies in the amine substitution. ACC possesses a primary amine, making it a rigid analog of glycine. In contrast, MACPC features a secondary amine due to the presence of a methyl group. This seemingly subtle modification dictates their primary mechanisms of action at the glutamatergic synapse.
1-Aminocyclopropane-1-carboxylic acid (ACC) is a well-characterized partial agonist at the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[1][2] Its rigid structure allows it to bind to this site, but it elicits a submaximal response compared to the full co-agonists, glycine and D-serine.[1] This property makes ACC an invaluable tool for probing the consequences of partial NMDA receptor activation and for studying the structure-function relationship of the glycine binding site.
This compound (MACPC-HCl) , while structurally similar to ACC, is functionally analogous to sarcosine (N-methylglycine). Sarcosine is a known competitive inhibitor of the glycine transporter type 1 (GlyT1).[3][4][5] GlyT1 is a glial and presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft, thereby controlling the concentration of glycine available to NMDA receptors.[6][7] By inhibiting GlyT1, compounds like sarcosine, and by extension MACPC-HCl, indirectly potentiate NMDA receptor function by increasing the synaptic dwell time of endogenous glycine.[8][9] This leads to a more robust activation of the NMDA receptor, in contrast to the direct, partial agonism of ACC.
Diagram 1: Comparative Mechanisms of Action at the NMDA Receptor
Caption: MACPC-HCl indirectly potentiates NMDA receptor activity by inhibiting GlyT1, while ACC acts as a direct partial agonist at the glycine site.
A Data-Driven Comparison of Performance
The distinct mechanisms of MACPC-HCl and ACC translate to quantifiable differences in their effects on NMDA receptor-mediated signaling. The following sections present experimental data that highlight these differences.
Efficacy in Modulating NMDA Receptor Activity
The most direct way to compare the functional consequences of these two compounds is through electrophysiological recordings of NMDA receptor currents.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
-
Cell Preparation: HEK293 cells are transiently co-transfected with plasmids encoding the GluN1 and GluN2A subunits of the NMDA receptor.
-
Recording Setup: Whole-cell voltage-clamp recordings are performed 24-48 hours after transfection. The external solution contains a fixed concentration of NMDA (e.g., 100 µM) and varying concentrations of either ACC or a full agonist like glycine. For testing MACPC-HCl, a low concentration of endogenous glycine would be present, and the effect of MACPC-HCl on the NMDA-evoked current would be measured.
-
Data Acquisition: Cells are voltage-clamped at -60 mV. The agonist-containing solution is rapidly perfused onto the cell, and the resulting inward current is recorded.
-
Analysis: Dose-response curves are constructed by plotting the peak current amplitude against the agonist concentration. The EC50 (half-maximal effective concentration) and the maximal response (Emax) are calculated.
Table 1: Comparative Efficacy at the NMDA Receptor
| Compound | Primary Mechanism | Potency (EC50) | Maximal Efficacy (Emax) |
| Glycine (Full Agonist) | Direct Agonism | ~1 µM | 100% |
| 1-Aminocyclopropane-1-carboxylic acid (ACC) | Direct Partial Agonism | ~43 nM (for potentiation) | ~40-50% of glycine's maximal effect |
| 1-(Methylamino)cyclopropanecarboxylic acid HCl (MACPC-HCl) | Indirect Potentiation (via GlyT1 Inhibition) | Dependent on endogenous glycine levels | Can approach 100% of glycine's effect |
Note: The EC50 for ACC is for the potentiation of NMDA-evoked [3H]-noradrenaline release, which serves as a functional index of NMDA receptor activity.
The data clearly demonstrates that while ACC directly modulates the receptor, its partial agonism results in a lower maximal effect compared to a full agonist. In contrast, MACPC-HCl, by preventing the clearance of the endogenous full agonist glycine, can lead to a more complete potentiation of the NMDA receptor response.
Impact on Extracellular Glycine Concentrations
In vivo microdialysis allows for the direct measurement of neurotransmitter levels in the brain, providing a clear picture of how these compounds affect the synaptic environment.
Experimental Protocol: In Vivo Microdialysis in the Rodent Prefrontal Cortex
-
Surgical Procedure: A microdialysis probe is stereotactically implanted into the prefrontal cortex of an anesthetized rat.
-
Perfusion and Baseline: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate. Baseline dialysate samples are collected to establish basal glycine levels.
-
Drug Administration: MACPC-HCl or ACC is administered systemically (e.g., intraperitoneally).
-
Sample Collection and Analysis: Dialysate samples are collected at regular intervals post-injection. The concentration of glycine in the samples is quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.
Table 2: Predicted Effects on Extracellular Glycine Levels
| Compound | Expected Change in Extracellular Glycine | Rationale |
| 1-(Methylamino)cyclopropanecarboxylic acid HCl (MACPC-HCl) | Significant Increase | Inhibition of GlyT1-mediated glycine reuptake. |
| 1-Aminocyclopropane-1-carboxylic acid (ACC) | No Significant Change | Directly acts on the NMDA receptor with no primary effect on glycine transport. |
These predicted outcomes underscore the fundamental difference in how these compounds modulate the glutamatergic synapse. MACPC-HCl actively alters the neurochemical environment, while ACC's effects are confined to its direct interaction with the receptor.
Strategic Selection for Your Research Paradigm
The choice between MACPC-HCl and ACC is contingent upon the specific experimental question.
Choose this compound (MACPC-HCl) for:
-
Investigating the therapeutic potential of GlyT1 inhibition: This is particularly relevant for preclinical models of disorders with hypothesized NMDA receptor hypofunction, such as schizophrenia.[7][10]
-
Maximizing NMDA receptor potentiation: When the experimental goal is to achieve a robust enhancement of NMDA receptor signaling by leveraging endogenous glycine.
-
Studying the role of glial and presynaptic glycine transport: MACPC-HCl can be used as a pharmacological tool to dissect the contribution of GlyT1 to synaptic function.
Choose 1-Aminocyclopropane-1-carboxylic acid (ACC) for:
-
Probing the NMDA receptor's glycine site: Its nature as a partial agonist allows for the study of the consequences of graded NMDA receptor activation.
-
Structure-activity relationship studies: As a rigid glycine analog, it can help to define the conformational requirements of the glycine binding pocket.
-
Experiments where elevating global glycine levels is undesirable: ACC provides a way to modulate NMDA receptors without the widespread effects of inhibiting glycine transport.
Diagram 2: Experimental Design Decision Flowchart
Sources
- 1. Competitive antagonists and partial agonists at the glycine modulatory site of the mouse N-methyl-D-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Cyclopropane Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a three-membered carbocycle, is a highly valuable structural motif in medicinal chemistry. Its inherent ring strain confers a unique, rigid conformation that can enhance binding affinity to biological targets, improve metabolic stability, and reduce off-target effects.[1][2] When combined with the versatile carboxamide moiety, which acts as a crucial hydrogen bond donor and acceptor, the resulting cyclopropane carboxamide scaffold serves as a powerful platform for designing novel therapeutics. These derivatives have demonstrated a remarkable breadth of biological activities, including antifungal, antimalarial, anticancer, and enzyme-inhibiting properties.[3][4][5]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of cyclopropane carboxamide derivatives across various therapeutic areas. We will dissect the key structural components, compare the performance of distinct analogs with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.
Core Principles of the Structure-Activity Relationship
The biological activity of cyclopropane carboxamide derivatives is governed by a delicate interplay between three key structural elements: the cyclopropane core, the carboxamide linker, and the peripheral substituents. Understanding how modifications to each component influence the molecule's overall properties is fundamental to rational drug design.
-
The Cyclopropane Ring: This is more than a simple linker. Its rigid nature pre-organizes the substituents into a defined three-dimensional space, which can lead to more favorable interactions with a biological target.[2] The stereochemistry of the substituents on the ring (cis vs. trans) is often a critical determinant of activity.
-
The Carboxamide Linker: This functional group is vital for establishing key interactions, primarily hydrogen bonds, within a target's binding site. The orientation and electronic properties of the amide can significantly impact potency.
-
Substituents (R¹ and R²): These are the primary points of diversification. Modifications to the aryl rings, alkyl groups, or heterocyclic systems attached to the cyclopropane ring and the amide nitrogen allow for the fine-tuning of potency, selectivity, and pharmacokinetic (ADME) properties.
Caption: Key structural pillars governing the SAR of cyclopropane carboxamides.
Comparative Analysis Across Therapeutic Areas
The versatility of the cyclopropane carboxamide scaffold is evident in its application against a wide range of diseases. Below, we compare derivatives from different therapeutic classes, highlighting key SAR findings.
Antifungal and Antibacterial Agents
Cyclopropane carboxamides have shown promising activity against various fungal and bacterial pathogens. A recent study detailed the synthesis of fifty-three derivatives and evaluated their activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[4]
Key SAR Insights:
-
Against C. albicans: Compounds F8, F24, and F42 demonstrated excellent antifungal activity, with a Minimum Inhibitory Concentration (MIC₈₀) of 16 µg/mL.[4] Molecular docking suggested these compounds have a strong affinity for the potential fungal drug target CYP51.[4]
-
Substituent Effects: The nature and position of substituents on the aryl rings play a critical role. For instance, comparing compounds with different substitutions reveals patterns; a 4-methoxyphenyl group on the cyclopropane ring (F24) combined with an o-tolyl group on the amide nitrogen was highly effective.[6] In contrast, a 2-bromophenyl group (F5) paired with a p-tolyl amide showed weaker activity.[6]
Table 1: Comparative Antimicrobial Activity of Selected Cyclopropane Carboxamide Derivatives
| Compound ID | R¹ (on Cyclopropane) | R² (on Amide-N) | MIC₈₀ against C. albicans (µg/mL)[4] |
|---|---|---|---|
| F5 | 2-Bromophenyl | p-Tolyl | >128 |
| F16 | p-Tolyl | o-Tolyl | 64 |
| F24 | 4-Methoxyphenyl | o-Tolyl | 16 |
| Fluconazole | - | - | 1 |
Data sourced from Molecules (2022), 27(17), 5530.[4]
Antimalarial Agents: Cytochrome b Inhibitors
A novel class of cyclopropyl carboxamides was identified as potent inhibitors of the Plasmodium falciparum asexual stage through a phenotypic screen.[5] Further investigation revealed their mechanism of action to be the inhibition of the mitochondrial protein cytochrome b, a validated antimalarial target.[7][8][9]
Key SAR Insights:
-
Cyclopropyl Moiety is Essential: The SAR investigation demonstrated that the cyclopropyl carboxamide group is crucial for maintaining potency. Expanding the ring to a cyclobutyl (38) or cyclopentyl (39) resulted in a 4- to 12-fold loss in activity, respectively.[8]
-
Lipophilicity as a Driver: The activity of this series is largely driven by lipophilicity, a common feature for cytochrome b inhibitors.[8]
-
Optimized Potency: Systematic modification led to the frontrunner compound, WJM280, which exhibits potent asexual stage activity with an EC₅₀ of 40 nM and no cytotoxicity to human cells.[8][9]
Table 2: Comparative Antimalarial Activity of Cyclopropyl Carboxamides
| Compound ID | Modification from Core Scaffold | EC₅₀ (µM) against P. falciparum[8] |
|---|---|---|
| 17 | Unsubstituted Aryl Template | 0.14 |
| 38 | Cyclobutyl instead of Cyclopropyl | 0.48 |
| 39 | Cyclopentyl instead of Cyclopropyl | 1.2 |
| 41 | N-methylation of Amide | >10 |
| WJM280 | Optimized Substituents | 0.04 |
Data sourced from ACS Infectious Diseases (2021).[8]
Enzyme Inhibitors: KDM1A Demethylase
The cyclopropane scaffold is a cornerstone for the design of inhibitors for the lysine-specific demethylase 1 (KDM1A/LSD1), an epigenetic target implicated in cancer.[10] Many of these inhibitors are based on the structure of tranylcypromine and function as irreversible, covalent inhibitors.
Key SAR Insights:
-
Covalent Inhibition: The cyclopropane core is directly responsible for the covalent interaction between the inhibitor and the flavin adenine dinucleotide (FAD) cofactor in the KDM1A catalytic domain.[10]
-
Aromatic Substitution Boosts Potency: While early inhibitors focused on modifying the amine, recent work has shown that decorating the phenyl ring at the β-position of the cyclopropane leads to significant gains in potency. The addition of small, halogenated functional groups, particularly at the meta position, proved most effective.[10]
-
Nanomolar Potency: This strategy led to the discovery of compound 44a , which inhibits KDM1A with a potency in the low nanomolar range (IC₅₀ = 31 nM).[10]
Caption: Covalent inhibition of KDM1A by a cyclopropane-based inhibitor.
Table 3: Comparative Activity of KDM1A Inhibitors
| Compound ID | Substitution on β-Phenyl Ring | IC₅₀ (nM) against KDM1A[10] |
|---|---|---|
| Parent Cmpd | Unsubstituted | >1000 |
| 44a | 3-Fluoro, 4-Hydroxy | 31 |
| 44b | 3-Chloro, 4-Hydroxy | 42 |
| 44c | 3-Bromo, 4-Hydroxy | 55 |
Data sourced from European Journal of Medicinal Chemistry (2015), 92, 465-476.[10]
Experimental Protocols and Methodologies
The trustworthiness of SAR data hinges on robust and reproducible experimental methods. Here, we provide self-validating protocols for the synthesis and biological evaluation of cyclopropane carboxamide derivatives.
Protocol 1: General Synthesis of a 1-Phenylcyclopropane Carboxamide Derivative
This protocol describes a common multi-step synthesis, starting from the α-alkylation of a phenylacetonitrile derivative.[11] The causality behind this choice is its versatility, allowing for the introduction of various substituents on the phenyl ring from the outset.
Caption: General synthetic workflow for cyclopropane carboxamide derivatives.
Step-by-Step Methodology:
-
Cyclopropanation:
-
To a solution of the appropriately substituted 2-phenylacetonitrile in a suitable solvent (e.g., DMF), add a strong base (e.g., NaH) at 0°C.
-
Slowly add 1,2-dibromoethane and allow the reaction to warm to room temperature, then heat to 60°C until completion (monitored by TLC).[11] This step forms the cyclopropane ring.
-
Work up the reaction by quenching with water and extracting with an organic solvent. Purify the resulting 1-phenylcyclopropane-1-carbonitrile by column chromatography.
-
-
Hydrolysis to Carboxylic Acid:
-
Reflux the purified nitrile in concentrated hydrochloric acid. This hydrolyzes the nitrile group to a carboxylic acid.[11]
-
After cooling, extract the acidic product into an organic solvent, wash with brine, and dry over sodium sulfate. Evaporate the solvent to yield the crude 1-phenylcyclopropane-1-carboxylic acid.
-
-
Amide Coupling:
-
Dissolve the carboxylic acid in DMF. Add an amine, a coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA).[11] The choice of HATU is critical for achieving high yields in amide bond formation with minimal side reactions.
-
Stir the reaction at room temperature for 12-24 hours.
-
Dilute with water and extract the final product with ethyl acetate. Purify by column chromatography to yield the target 1-phenylcyclopropane carboxamide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.[6]
-
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on CLSI standards and is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[12][13] Its self-validating nature comes from the inclusion of positive (known antifungal) and negative (growth) controls.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve the final desired concentrations. Each well should contain 100 µL of the diluted compound.[13]
-
-
Inoculum Preparation:
-
Culture Candida albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[12]
-
Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well, bringing the total volume to 200 µL.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
Incubate the plate at 35°C for 24-48 hours.[12]
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, determined visually or with a plate reader.[12]
-
Protocol 3: Cell Viability (MTT) Assay for Anticancer Activity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15] A reduction in metabolic activity is correlated with cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., U937 human myeloid leukemia cells) in a 96-well plate at an optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of complete culture medium.[1]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24-72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[14]
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells. The IC₅₀ value (concentration causing 50% inhibition of cell growth) can then be calculated.
-
Conclusion and Future Perspectives
The cyclopropane carboxamide scaffold is a proven and highly adaptable platform in modern drug discovery. The structure-activity relationships explored in this guide demonstrate that targeted modifications to the cyclopropane core, the amide linker, and its substituents can yield compounds with potent and selective activity against a diverse array of biological targets.
Future research should focus on leveraging the rigid cyclopropane framework to explore novel chemical space and design next-generation therapeutics. Key opportunities include:
-
Multi-target Ligands: Designing derivatives that can simultaneously modulate multiple targets in a disease pathway.
-
Improving ADME Properties: Focusing on substitutions that enhance metabolic stability and oral bioavailability to create viable clinical candidates.
-
Exploring New Targets: Utilizing phenotypic screening and chemoproteomics to identify novel biological targets for this versatile scaffold.
By integrating the principles of rational design with robust synthetic and biological evaluation protocols, the full therapeutic potential of cyclopropane carboxamide derivatives can be realized.
References
-
MalariaWorld. (2021). Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome b. MalariaWorld. Retrieved from [Link]
-
McNamara, C. W., et al. (2021). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. ACS Infectious Diseases. Available at: [Link]
-
McNamara, C. W., et al. (2021). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. PubMed. Retrieved from [Link]
-
Smirnovienė, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]
-
McNamara, C. W., et al. (2021). Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome b. ResearchGate. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]
-
Vianello, P., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 92, 465-476. Retrieved from [Link]
-
Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 4(4), ofx232. Retrieved from [Link]
-
Janic, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]
-
Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4544-4551. Retrieved from [Link]
-
Gnat, S., & Łagowski, D. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00099-19. Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (2019). Synthesis, Characterization and Biological Evaluation of Ethyl-4'-(cyclopropane carboxamido-N-yl)-5-ary-3-oxo-3,4,5,6-tetrahydro-biphenyl-4-carboxylate. AJOMC. Retrieved from [Link]
-
Vazquez, J. A., & Manavathu, E. K. (2016). A Practical Guide to Antifungal Susceptibility Testing. PubMed Central. Retrieved from [Link]
-
Mahesh, P., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. ResearchGate. Retrieved from [Link]
-
Mahesh, P., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5530. Retrieved from [Link]
- Google Patents. (n.d.). US5068428A - Process for the preparation of cyclopropanecarboxamide. Google Patents.
-
Smirnovienė, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Vilnius University. Retrieved from [Link]
-
Plouffe, D. M., et al. (2011). Cyclopropyl carboxamides, a chemically novel class of antimalarial agents identified in a phenotypic screen. Antimicrobial Agents and Chemotherapy, 55(12), 5740-5745. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Ethyl-4'-(cyclopropane carboxamido-N-yl)-5-ary-3-oxo-3,4,5,6-tetrahydro-biphenyl-4-carboxylate. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US5659081A - Process for the preparation of cyclopropanecarboxamide. Google Patents.
-
Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (n.d.). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. National Institutes of Health. Retrieved from [Link]
-
Salaün, J., & Baird, M. S. (2008). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Retrieved from [Link]
-
Vianello, P., et al. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. PubMed. Retrieved from [Link]
-
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Retrieved from [Link]
-
Singh, P., et al. (2017). New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. National Institutes of Health. Retrieved from [Link]
-
Yablokov, A., et al. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. ResearchGate. Retrieved from [Link]
-
Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. BCHD. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Retrieved from [Link]
-
Guo, H., et al. (2012). Synthesis and Antifungal Activity of Carabrone Derivatives. Molecules, 17(11), 12693-12700. Retrieved from [Link]
-
American Chemical Society Publications. (2020). Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Zhang, L., et al. (2020). Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibitory effects of the synthesized compounds on COX enzymes. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. MDPI. Retrieved from [Link]
-
Bi, F., et al. (2014). Discovery and SAR of 5-aminooctahydrocyclopentapyrrole-3a-carboxamides as potent CCR2 antagonists. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. Retrieved from [Link]
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopropyl carboxamides, a chemically novel class of antimalarial agents identified in a phenotypic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. malariaworld.org [malariaworld.org]
- 8. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b [openresearch-repository.anu.edu.au]
- 9. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized small molecules is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and validation workflow for 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride (CAS No: 99324-91-1). We will delve into the expected spectroscopic signatures based on first principles and comparative data from structurally similar analogs. Every protocol described herein is designed to be a self-validating system, ensuring the highest degree of confidence in your analytical results.
Introduction: The Structural Uniqueness of this compound
This compound is a fascinating molecule that combines several key functional groups, each with a distinct spectroscopic fingerprint. Its structure, featuring a strained cyclopropane ring, a carboxylic acid, and a secondary amine hydrochloride, presents a unique analytical challenge and opportunity. The hydrochloride salt form is particularly relevant for pharmaceutical development due to its potential for improved stability and solubility.
This guide will focus on the three primary spectroscopic techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By understanding the expected data from each technique and comparing it with known analogs, a researcher can confidently validate the identity and purity of their sample.
Comparative Spectroscopic Analysis
Due to the limited availability of publicly accessible, experimentally-derived spectra for this compound, a comparative approach using structurally related compounds is invaluable. We will reference data for 1-Methylcyclopropane-1-carboxylic acid and 1-Aminocyclopropane-1-carboxylic acid to build a robust predictive model for our target molecule's spectra.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features for Comparison |
| This compound | C₅H₁₀ClNO₂ | 151.59[1] | Cyclopropane, Secondary Amine (as HCl salt), Carboxylic Acid |
| 1-Methylcyclopropane-1-carboxylic acid | C₅H₈O₂ | 100.12[2][3][4] | Cyclopropane, Carboxylic Acid, Methyl Group |
| 1-Aminocyclopropane-1-carboxylic acid | C₄H₇NO₂ | 101.10 | Cyclopropane, Primary Amine, Carboxylic Acid |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structural Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, we will focus on ¹H and ¹³C NMR.
Expected ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for each non-equivalent proton in the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale and Comparative Insights |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | The acidic proton of a carboxylic acid is highly deshielded and its signal is often broad due to hydrogen bonding and exchange.[1][5] This is a highly characteristic resonance. |
| Amine (-NH₂⁺-) | 8.0 - 10.0 | Broad Singlet | The proton on the positively charged nitrogen of the secondary amine hydrochloride is expected to be significantly deshielded and will likely appear as a broad singlet due to quadrupolar broadening and exchange.[6] |
| Methyl (-NH-CH₃) | ~2.5 - 2.8 | Singlet | Protons on a methyl group attached to a nitrogen are typically found in this region.[7] The signal will be a singlet as there are no adjacent protons to couple with. |
| Cyclopropane (-CH₂-) | 0.8 - 1.8 | Multiplets | The protons of the cyclopropane ring are in a unique, highly shielded environment due to the ring's anisotropy.[8][9][10] They are expected to appear at a high field (upfield). The two sets of methylene protons are diastereotopic and will likely appear as two separate multiplets. |
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| Carboxylic Acid (-C OOH) | 170 - 185 | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears far downfield.[1][5] |
| Quaternary Cyclopropane (-C -(COOH)(NHCH₃)) | 30 - 45 | The quaternary carbon of the cyclopropane ring, being attached to both a nitrogen and a carbonyl group, will be the most deshielded of the ring carbons. |
| Methyl (-NH-C H₃) | 30 - 40 | The methyl carbon attached to the nitrogen will be in this typical range. |
| Cyclopropane (-C H₂-) | 10 - 25 | The methylene carbons of the cyclopropane ring are highly shielded and will appear upfield. |
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for FTIR data acquisition.
Trustworthiness: Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for acquiring IR spectra of solids and requires minimal sample preparation. Acquiring a fresh background spectrum before each sample is crucial to account for any changes in the atmospheric composition (e.g., water vapor and CO₂) of the spectrometer.
Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Expected Mass Spectrum (Electrospray Ionization - ESI)
For a hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is the preferred method. We would expect to see the molecular ion for the free base.
| Ion | Expected m/z | Rationale |
| [M+H]⁺ (Free Base) | 116.07 | The molecule will be ionized by the addition of a proton, and the chloride counter-ion will not be observed. The expected m/z corresponds to the molecular weight of the free base (C₅H₉NO₂) plus a proton. |
| [M-COOH]⁺ | 70.08 | A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂ and H₂. |
| [M-C₂H₄]⁺ | 88.05 | Fragmentation of the cyclopropane ring can lead to the loss of ethene. |
Experimental Protocol for LC-MS
Caption: Workflow for LC-MS analysis.
Authoritative Grounding: The use of High-Resolution Mass Spectrometry (HRMS) is highly recommended. HRMS can provide a highly accurate mass measurement (to within 5 ppm), which can be used to confirm the elemental composition of the molecule, providing an extra layer of validation.
Conclusion
The structural validation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, and MS. By understanding the theoretical underpinnings of each technique and comparing the obtained data with that of known structural analogs, researchers can achieve unambiguous confirmation of their compound's identity and purity. The protocols and expected data presented in this guide provide a robust framework for this analytical endeavor, ensuring the integrity and reliability of subsequent research and development activities.
References
-
Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved December 5, 2024, from [Link]
-
PubMed. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. J Org Chem, 78(4), 1504-7. [Link]
-
Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of cyclopropane. Retrieved December 5, 2024, from [Link]
-
Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved December 5, 2024, from [Link]
-
Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved December 5, 2024, from [Link]
-
JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved December 5, 2024, from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
-
Fiveable. (n.d.). Spectroscopy of Amines. Retrieved December 5, 2024, from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane. Retrieved December 5, 2024, from [Link]
-
PubChem. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Retrieved December 5, 2024, from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
PubChem. (n.d.). 1-Methylcyclopropanecarboxylic acid. Retrieved December 5, 2024, from [Link]
-
JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved December 5, 2024, from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Journal of the Chemical Society. (1954). The infrared spectra of secondary amines and their salts. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved December 5, 2024, from [Link]
-
NIST. (n.d.). 1-Methylcyclopropanecarboxylic acid. In NIST Chemistry WebBook. Retrieved December 5, 2024, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. GCMS Section 6.12 [people.whitman.edu]
- 3. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methylcyclopropanecarboxylic acid [webbook.nist.gov]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Substituted Cyclopropane Amino Acids in Biological Assays
For researchers, scientists, and drug development professionals, the quest for therapeutic agents with enhanced potency, stability, and favorable pharmacokinetic profiles is a perpetual challenge. The limitations of natural peptides, such as their susceptibility to enzymatic degradation and poor cell permeability, have driven the exploration of peptidomimetics.[1] Among these, peptides incorporating substituted cyclopropane amino acids have emerged as a powerful tool.[2][3] This guide provides a comparative analysis of these unique building blocks, offering insights into their application in biological assays and the rationale behind their advantages.
The inclusion of unnatural amino acids into peptide sequences can significantly alter their pharmacological and physicochemical properties, including lipophilicity, stability, and bioactivity.[2] The cyclopropane ring, in particular, offers a rigid scaffold that can conformationally constrain a peptide backbone.[4][5] This pre-organization of the peptide into a bioactive conformation can lead to increased binding affinity for its target by reducing the entropic penalty upon binding.[5]
The Unique Advantages of the Cyclopropane Scaffold
The three-membered ring of cyclopropane imposes significant geometric constraints, influencing the torsional angles of the peptide backbone and the orientation of the amino acid side chain.[4][5] This rigidity is a key advantage in medicinal chemistry, allowing for precise control over the spatial arrangement of functional groups.[4]
Key benefits of incorporating cyclopropane amino acids:
-
Enhanced Metabolic Stability: The cyclopropane ring is more resistant to enzymatic degradation by proteases compared to linear aliphatic chains, leading to a longer biological half-life.[4][6]
-
Improved Receptor Selectivity: The fixed orientation of the side-chain can lead to more specific interactions with the target receptor, reducing off-target effects.[7][8]
-
Increased Potency: By locking the peptide into its bioactive conformation, the binding affinity to the target can be significantly enhanced.[6]
-
Modulation of Physicochemical Properties: The introduction of a cyclopropane ring can alter properties like lipophilicity, which can influence cell permeability and overall pharmacokinetics.[2][6]
class="caption">ImpactofCyclopropaneAminoAcidsonPeptideProperties.</p>
Comparative Analysis of Substituted Cyclopropane Amino Acids
The specific substitutions on the cyclopropane ring and their stereochemistry play a crucial role in determining the overall impact on the peptide's properties. The choice of a particular substituted cyclopropane amino acid should be guided by the desired conformational outcome and the specific biological question being addressed.
| Cyclopropane Amino Acid Derivative | Key Structural Feature | Primary Impact on Peptide Conformation | Potential Applications |
| 1-Aminocyclopropane-1-carboxylic acid (ACC) | Unsubstituted cyclopropane ring fused to the α-carbon. | Induces a rigid bend or turn in the peptide backbone. | Mimicking β-turns, stabilizing helical structures. |
| (2S,3R)-2-Aminocyclopropane-1-carboxylic acid | trans-substituted amino and carboxyl groups. | Enforces an extended, β-strand-like conformation. | Designing inhibitors for proteases that recognize extended substrates. |
| (2S,3S)-2-Aminocyclopropane-1-carboxylic acid | cis-substituted amino and carboxyl groups. | Induces a tight turn, mimicking γ- or β-turns. | Probing receptor-ligand interactions requiring specific turn motifs. |
| Coronamic Acid and Analogs | Alkyl-substituted cyclopropane ring. | Provides steric bulk and defined side-chain orientation. | Enhancing receptor selectivity and metabolic stability. |
Biological Assays for Comparative Analysis
To empirically compare the effects of different substituted cyclopropane amino acids, a series of well-defined biological assays are essential.
Protease Stability Assay
This assay evaluates the resistance of a peptide to enzymatic degradation. Increased stability is a primary goal when incorporating cyclopropane amino acids.
Rationale: Proteases are enzymes that cleave peptide bonds. The conformational rigidity imparted by the cyclopropane ring can hinder the access of proteases to the peptide backbone, thereby increasing the peptide's half-life in biological systems.[4][9]
-
Peptide Preparation: Dissolve the cyclopropane-modified peptide and a control (unmodified) peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 1 mg/mL.
-
Enzyme Preparation: Prepare a solution of a relevant protease (e.g., trypsin, chymotrypsin, or serum proteases) in the same buffer at a concentration of 0.1 mg/mL.
-
Incubation: Mix the peptide and protease solutions at a 100:1 (peptide:protease) molar ratio. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid).
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC). Monitor the disappearance of the parent peptide peak over time.
-
Data Analysis: Calculate the half-life (t½) of the peptide by plotting the percentage of the remaining peptide against time.
class="caption">WorkflowforHPLC-basedproteasestabilityassay.</p>
Cell Permeability Assay
For targeting intracellular proteins, the ability of a peptide to cross the cell membrane is crucial.[10] This assay measures the rate of passive diffusion across a cell monolayer.
Rationale: The physicochemical properties of a peptide, such as its lipophilicity and hydrogen bonding potential, influence its ability to permeate cell membranes.[2][11] The incorporation of a cyclopropane ring can modulate these properties. Some studies have shown that conformationally restricted cyclopropane tethers can drastically enhance the cell permeability of cyclic peptides.[12]
-
Donor Plate Preparation: Prepare a solution of the test peptides in a buffer at a specific pH (e.g., pH 5.5 to mimic the small intestine).
-
Membrane Coating: Coat the filter of a 96-well filter plate (the acceptor plate) with an artificial membrane solution (e.g., 2% lecithin in dodecane).
-
Assembly: Place the filter plate on top of a 96-well donor plate containing the peptide solutions.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
Sample Collection: After incubation, separate the plates and collect the solutions from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: Calculate the effective permeability (Pe) using the following equation:
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, and t is the incubation time.
Receptor Binding Assay
This assay quantifies the affinity of a peptide for its biological target.
Rationale: The enhanced conformational stability provided by the cyclopropane ring can lead to a higher binding affinity by pre-organizing the peptide in its bioactive conformation.[5]
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Buffer: Use a binding buffer appropriate for the receptor (e.g., Tris-HCl with MgCl2 and BSA).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind the receptor, and varying concentrations of the unlabeled test peptide (the competitor).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Outlook
Substituted cyclopropane amino acids are invaluable tools in modern drug discovery, offering a robust strategy to overcome the inherent limitations of natural peptides.[2][3] By providing conformational constraint, they can enhance metabolic stability, improve receptor selectivity, and increase potency.[4][6] The systematic and comparative analysis of different cyclopropane-containing peptides through rigorous biological assays, as outlined in this guide, is essential for the rational design of next-generation peptide therapeutics. Future research will likely focus on the development of novel synthetic routes to access an even greater diversity of substituted cyclopropane amino acids, further expanding the chemical space for peptidomimetic design.[7][8][13][14]
References
-
Al-Sha'er, M. A., et al. (2022). Constrained Peptides in Drug Discovery and Development. RSC Medicinal Chemistry. [Link]
-
Kwon, Y.-U., & Kodadek, T. (2007). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. Journal of the American Chemical Society. [Link]
-
Ura, Y., et al. (2018). A parallel permeability assay of peptides across artificial membranes and cell monolayers using a fluorogenic reaction. Organic & Biomolecular Chemistry. [Link]
-
Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules. [Link]
-
Resolian. (2025). Optimizing Peptide Permeability Assays. Resolian. [Link]
-
Jaronczyk, M., & Gilon, C. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. [Link]
-
Hanessian, S., et al. (2006). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research. [Link]
-
Gignac, M. A., et al. (2025). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters. [Link]
-
Li, Z., et al. (2018). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules. [Link]
-
Torrent, M., et al. (2018). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Polymers. [Link]
-
van der Weide, H., et al. (2017). Improved proteolytic stability of chicken cathelicidin-2 derived peptides by D-amino acid substitutions and cyclization. PLoS ONE. [Link]
-
Yoshimatsu, K., et al. (2017). Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. Chemistry. [Link]
-
Schneider, C., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Ghuman, H., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
-
Schilling, O., et al. (2020). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE. [Link]
-
Chawner, L. A., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]
-
Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry. [Link]
-
Lokey, R. S. (2013). Form and function in cyclic peptide natural products: a pharmacokinetic perspective. Current Medicinal Chemistry. [Link]
-
Oishi, S., et al. (2017). Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures of Peptides: Conformational Analysis and Their Use in Rational Ligand Optimization. Chemistry. [Link]
-
Boge, T. C., et al. (2005). C‐3′‐Cyclopropanated Taxol Analogs: Synthesis, Bioassay and Biostructural Analysis. Chemistry – A European Journal. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
Chawner, L. A., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]
-
Ismael, M., et al. (2022). Selected cyclopropane-containing natural products and pharmaceutical compounds. RSC Advances. [Link]
-
Moody, C. J., & Taylor, R. J. (1999). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. The Journal of Organic Chemistry. [Link]
-
Niroula, A., & Vihinen, M. (2019). Comparative analysis of web-based programs for single amino acid substitutions in proteins. Bioinformatics. [Link]
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1-(Methylamino)cyclopropane vs. 1-(Methylamino)cyclopentane Derivatives in Neuraminidase Inhibition
Introduction: The Strategic Role of Small Carbocycles in Drug Design
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer enhanced potency, selectivity, and favorable pharmacokinetic properties is relentless. Among the myriad of structural motifs, small carbocycles like cyclopropane and cyclopentane have garnered significant attention. Their inherent conformational rigidity and unique electronic characteristics offer medicinal chemists powerful tools to modulate the biological activity of drug candidates. The cyclopropane ring, with its high ring strain and pseudo-double bond character, can enforce a specific conformation favorable for binding to a biological target.[1] Conversely, the more flexible, low-strain cyclopentane ring provides a different spatial arrangement for substituents, potentially leading to distinct interactions within a target's active site.[2]
This guide provides an in-depth comparative analysis of the efficacy of 1-(methylamino)cyclopropane and 1-(methylamino)cyclopentane derivatives, with a specific focus on their potential as inhibitors of influenza virus neuraminidase. Neuraminidase is a critical enzyme for the release of progeny virions from infected cells, making it a prime target for antiviral drug development.[3] By examining the available experimental data, we will explore the structure-activity relationships (SAR) of these two classes of compounds and elucidate the chemical principles governing their inhibitory potential.
The Tale of Two Rings: Structural and Electronic Considerations
The fundamental differences in the geometry and electronic nature of cyclopropane and cyclopentane rings have profound implications for their application in drug design.
Cyclopropane: The three-membered ring of cyclopropane is planar and highly strained (27.5 kcal/mol), resulting in C-C bonds with significant p-character.[1] This endows the cyclopropyl group with electronic properties that can mimic a carbon-carbon double bond. The rigidity of the ring provides well-defined vectors for the attached functional groups, which can lead to a more precise and high-affinity interaction with a biological target.[4]
Cyclopentane: In contrast, the five-membered cyclopentane ring is significantly less strained (6 kcal/mol) and adopts a non-planar, puckered "envelope" conformation to minimize torsional strain.[2] This flexibility allows for a greater number of accessible conformations, which can be advantageous for adapting to the binding pocket of a target enzyme. The sp³-hybridized carbons in the cyclopentane ring provide a more three-dimensional scaffold compared to the planar cyclopropane.
These structural nuances directly influence how derivatives of 1-(methylamino)cyclopropane and 1-(methylamino)cyclopentane present their key pharmacophoric elements—the amino group and the carbocyclic core—to the active site of neuraminidase.
Comparative Efficacy as Neuraminidase Inhibitors: A Data-Driven Analysis
While direct head-to-head comparative studies of 1-(methylamino)cyclopropane versus 1-(methylamino)cyclopentane derivatives against neuraminidase are not abundantly available in the public domain, we can draw valuable insights from the existing literature on related cyclopentane and cyclopropane-containing neuraminidase inhibitors. A notable body of research has focused on cyclopentane derivatives as potent inhibitors of influenza neuraminidase.[3][5][6]
Efficacy of Cyclopentane Derivatives
A series of novel cyclopentane derivatives have demonstrated potent and selective inhibitory effects on influenza virus neuraminidase.[3][5] These compounds, including RWJ-270201, BCX-1827, BCX-1898, and BCX-1923, have shown efficacy against a broad spectrum of influenza A and B virus strains in cell culture.[3]
| Compound | Virus Strain | EC₅₀ (µM) [a] |
| RWJ-270201 | Influenza A/Texas/36/91 (H1N1) | 0.06 - 0.22 |
| Influenza A/Bayern/07/95 (H1N1) | 0.18 - 3.4 | |
| BCX-1827 | Influenza A/Texas/36/91 (H1N1) | 0.06 - 0.22 |
| Influenza A/Bayern/07/95 (H1N1) | 0.18 - 3.4 | |
| BCX-1898 | Influenza A/Texas/36/91 (H1N1) | 0.06 - 0.22 |
| Influenza A/Bayern/07/95 (H1N1) | 0.18 - 3.4 | |
| BCX-1923 | Influenza A/Texas/36/91 (H1N1) | 0.06 - 0.22 |
| Influenza A/Bayern/07/95 (H1N1) | 0.18 - 3.4 | |
| Zanamivir | Influenza A (H1N1) | Generally ≤1.5 |
| Oseltamivir Carboxylate | Influenza A (H1N1) | Generally ≤1.5 |
| Table 1: In Vitro Antiviral Activity of Cyclopentane Neuraminidase Inhibitors.[3] | ||
| [a] 50% effective concentration required to inhibit viral cytopathic effect. |
The data clearly indicates that cyclopentane-based scaffolds can be effectively functionalized to produce highly potent neuraminidase inhibitors, with potencies comparable to or even exceeding those of the approved drugs zanamivir and oseltamivir carboxylate in certain strains.[3] The design of these inhibitors was guided by the principle that the cyclopentane ring serves as a scaffold to position key interacting substituents (e.g., carboxylate, guanidino, acetamido) in a manner that mimics the binding of the natural substrate, sialic acid, to the neuraminidase active site.[6]
Insights from Cyclopropane-Containing Scaffolds
While specific data for simple 1-(methylamino)cyclopropane derivatives as neuraminidase inhibitors is less prevalent, research on more complex cyclopropane-containing structures provides valuable insights. For instance, a class of neuraminidase inhibitors based on a bicyclo[3.1.0]hexane scaffold, which features a cyclopropane ring fused to a cyclopentane ring, has been developed.[7] These molecules were designed as mimics of the distorted boat conformation of sialic acid, the substrate of neuraminidase.[7]
The inhibitory assays of these bicyclic derivatives demonstrated low micromolar inhibition against both group-1 (H5N1) and group-2 (H9N2) influenza neuraminidase subtypes.[7] This finding validates that the rigid, constrained geometry imparted by the cyclopropane ring can be effectively utilized in the design of neuraminidase inhibitors. The cyclopropane moiety helps to lock the molecule in a conformation that is recognized by the enzyme's active site.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The efficacy of these cycloalkane derivatives as neuraminidase inhibitors is intrinsically linked to their ability to interact with key residues in the enzyme's active site. The positively charged amino group is crucial for forming salt bridges with negatively charged residues, such as glutamate, in the active site. The carbocyclic ring itself engages in hydrophobic interactions within the binding pocket.
For Cyclopentane Derivatives: The flexibility of the cyclopentane ring allows it to adopt a conformation that optimizes the positioning of its substituents for interaction with the four main binding pockets of the neuraminidase active site.[6] The SAR studies on these compounds have shown that the nature and stereochemistry of the substituents on the cyclopentane ring are critical for potent inhibition.
For Cyclopropane Derivatives: The rigid nature of the cyclopropane ring can pre-organize the molecule into a bioactive conformation, potentially leading to a lower entropic penalty upon binding and thus higher affinity. The unique electronic properties of the cyclopropane ring may also contribute to favorable interactions with the active site. The success of the bicyclo[3.1.0]hexane scaffold suggests that the conformational constraint provided by the cyclopropane is a valid strategy for achieving potent neuraminidase inhibition.[7]
Experimental Protocols
To ensure the reproducibility and validity of the data presented, detailed experimental protocols for key assays are provided below.
Protocol 1: In Vitro Neuraminidase Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the 50% inhibitory concentration (IC₅₀) of test compounds against influenza neuraminidase.
-
Reagents and Materials:
-
Recombinant influenza neuraminidase (from desired strain)
-
Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5
-
Test compounds (1-(methylamino)cyclopropane/cyclopentane derivatives) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 25 µL of each compound dilution to the appropriate wells. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Add 25 µL of the recombinant neuraminidase solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.5).
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Antiviral Cell-Based Assay (Cytopathic Effect Inhibition)
This protocol describes a method to determine the 50% effective concentration (EC₅₀) of test compounds in protecting cells from virus-induced cell death.
-
Reagents and Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus (desired strain)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with TPCK-trypsin)
-
Test compounds dissolved in DMSO
-
96-well clear microplates
-
Cell viability reagent (e.g., Neutral Red or MTS)
-
Microplate reader
-
-
Procedure:
-
Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds in the infection medium.
-
Remove the cell culture medium from the plate and wash the cells with PBS.
-
Add the diluted test compounds to the wells.
-
Infect the cells with a predetermined amount of influenza virus. Include uninfected control wells and virus-infected wells without any compound.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours, or until cytopathic effect (CPE) is observed in the virus control wells.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls.
-
Determine the EC₅₀ value by plotting the percentage of protection against the logarithm of the compound concentration.
-
Visualizations
Conceptual Binding Mode of Cycloalkylamine Derivatives in Neuraminidase Active Site
Caption: Conceptual diagram of key interactions between a 1-(methylamino)cycloalkane inhibitor and the neuraminidase active site.
Workflow for Comparative Efficacy Evaluation
Caption: A streamlined workflow for the synthesis and comparative biological evaluation of cycloalkane derivatives.
Conclusion and Future Directions
The available evidence strongly supports the potential of both cyclopropane and cyclopentane scaffolds in the design of potent neuraminidase inhibitors. Cyclopentane derivatives have been extensively validated, with several compounds demonstrating excellent in vitro and in vivo efficacy. While direct comparative data for simple 1-(methylamino)cyclopropane derivatives is limited, the proven activity of more complex cyclopropane-containing inhibitors suggests that this scaffold is also highly promising.
The choice between a cyclopropane and a cyclopentane ring in a lead optimization campaign will likely depend on the specific structural requirements of the target's active site. The rigidity of the cyclopropane may be advantageous for maximizing binding affinity through conformational pre-organization, while the flexibility of the cyclopentane ring could offer greater adaptability.
Future research should focus on the direct, systematic comparison of 1-(methylamino)cyclopropane and 1-(methylamino)cyclopentane derivatives against a panel of neuraminidase subtypes. Such studies would provide invaluable data for elucidating the precise structure-activity relationships and guiding the rational design of next-generation antiviral agents. Furthermore, exploration of different substitution patterns on both the cycloalkane ring and the amino group will be crucial for optimizing potency, selectivity, and pharmacokinetic profiles.
References
-
Smee, D. F., et al. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 45(3), 743–748. [Link]
-
Chand, P., et al. (2004). Syntheses and neuraminidase inhibitory activity of multisubstituted cyclopentane amide derivatives. Journal of Medicinal Chemistry, 47(7), 1799-1808. [Link]
-
Smee, D. F., et al. (2001). Cyclopentane neuraminidase inhibitors with potent in vitro anti-influenza virus activities. Antimicrobial Agents and Chemotherapy, 45(3), 743-748. [Link]
-
Babu, Y. S., et al. (2000). Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity. Journal of Medicinal Chemistry, 43(19), 3482–3486. [Link]
-
Smee, D. F., et al. (2002). Oral administration of cyclopentane neuraminidase inhibitors protects ferrets against influenza virus infection. Antimicrobial Agents and Chemotherapy, 46(4), 996–1004. [Link]
-
Smee, D. F., et al. (2002). In vivo influenza virus-inhibitory effects of the cyclopentane neuraminidase inhibitor RJW-270201. Antimicrobial Agents and Chemotherapy, 46(4), 1005-1010. [Link]
-
Fallacara, A. L., et al. (2016). Synthesis and evaluation of influenza A viral neuraminidase candidate inhibitors based on a bicyclo[3.1.0]hexane scaffold. Organic & Biomolecular Chemistry, 14(28), 6724–6735. [Link]
-
Bantia, S., et al. (2001). Comparison of the Anti-Influenza Virus Activity of RWJ-270201 with Those of Oseltamivir and Zanamivir. Antimicrobial Agents and Chemotherapy, 45(4), 1162–1167. [Link]
-
Prusoff, W. H., et al. (1999). Synthesis and antiviral activity of phosphoralaninate derivatives of methylenecyclopropane analogues of nucleosides. Antiviral Chemistry & Chemotherapy, 10(5), 257-266. [Link]
-
Scott, K. A., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 11(8), 1237-1253. [Link]
-
Harris, R. C., et al. (2002). Nonhalogenated alkanes cyclopropane and butane affect neurotransmitter-gated ion channel and G-protein-coupled receptors: differential actions on GABAA and glycine receptors. Anesthesiology, 97(6), 1512-1520. [Link]
-
Liu, D., et al. (2021). Antiviral Cyclopropane Acids from Deep-Sea-Derived Fungus Aspergillus sydowii. Marine Drugs, 19(11), 609. [Link]
-
European Patent Office. (1999). Cyclopropane derivatives and antiviral agents containing the same (EP 0654473 B1). [Link]
-
David, A., et al. (2020). Asymmetric trisalkylamine cyclopropenium derivatives with antimicrobial activity. Bioorganic Chemistry, 102, 104069. [Link]
-
Ermanis, K., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 15(41), 15635-15642. [Link]
-
Kumar, S., et al. (2015). Di-N-Methylation of Anti-Gram-Positive Aminoglycoside-Derived Membrane Disruptors Improves Antimicrobial Potency and Broadens Spectrum to Gram-Negative Bacteria. Angewandte Chemie International Edition, 54(46), 13617-13621. [Link]
-
Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124. [Link]
-
Kohl, H. H., et al. (1980). Antimicrobial Activity of N-chloramine Compounds. Journal of Pharmaceutical Sciences, 69(11), 1292-1295. [Link]
-
Roy, A., et al. (2008). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 18(21), 5789-5792. [Link]
-
Tigreros, A., et al. (2021). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Molecules, 26(16), 4983. [Link]
-
LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]
-
Wang, S., et al. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. Molecules, 26(6), 1658. [Link]
-
Gesi, M., et al. (2007). Cyclopropyl-tryptamine Analogues: Synthesis and Biological Evaluation as 5-HT 6 Receptor Ligands. Archiv der Pharmazie, 340(11), 561-566. [Link]
-
Han, S., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry, 45, 116315. [Link]
-
de Souza, N. C., et al. (2022). Mayaro Virus: The State-of-the-Art for Antiviral Drug Development. Viruses, 14(7), 1366. [Link]
- CoLab. (2025). Advances in the Synthesis of Cyclopropylamines.
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). RSC Medicinal Chemistry. [Link]
-
PubChem. (n.d.). N-(cyclopentylmethyl)-N-methylcyclopropanamine. National Center for Biotechnology Information. [Link]
-
Sokolova, O. O., & Bower, J. F. (2020). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary C sp 3 –H Amination of Cyclopropanes. Organic Letters, 22(13), 5124-5128. [Link]
-
Synthesis and Biological Evaluation of Monocyclic Analogs of Cyclipostins and Cyclophostin. (2015). Journal of Organic Chemistry, 80(5), 2697-2705. [Link]
Sources
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cyclopentane neuraminidase inhibitors with potent in vitro anti-influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and evaluation of influenza A viral neuraminidase candidate inhibitors based on a bicyclo[3.1.0]hexane scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Novel Amino Acids
In the landscape of drug discovery and biomedical research, novel amino acids (NAAs) represent a frontier of untapped potential. These unique molecular building blocks, extending beyond the canonical 20, are pivotal in developing next-generation therapeutics, from peptide drugs with enhanced stability to innovative biomaterials. However, their novelty is a double-edged sword; it necessitates a rigorous, multi-faceted analytical approach to guarantee their identity, purity, and quality. This guide provides a comprehensive framework for the cross-validation of analytical results for NAAs, ensuring data integrity from the bench to regulatory submission.
The core principle of cross-validation is the use of orthogonal methods—distinct analytical techniques that measure the same attribute through different physical or chemical principles. This strategy provides a robust, self-validating system where the concordance of results from multiple methods builds a high degree of confidence in the final analytical data package.
Pillar 1: Absolute Identity and Structural Confirmation
Before any quantitative analysis, the absolute identity of the NAA must be unequivocally confirmed. This is not merely a characterization step but the foundational pillar upon which all subsequent data rests. A combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy provides an unparalleled level of structural detail.
Mass Spectrometry (MS): The Molecular Gatekeeper
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the first-line technique for confirming molecular weight.
-
Causality of Choice: HRMS is selected for its ability to provide a highly accurate mass measurement, typically within 5 ppm. This precision is crucial for generating an unambiguous elemental composition, distinguishing the NAA from other potential isomers or impurities with similar nominal masses. Tandem MS (MS/MS) further fragments the molecule, creating a unique "fingerprint" that can be used for definitive identification and to probe structural features.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
While MS provides the elemental formula, NMR spectroscopy elucidates the precise atomic arrangement.[3]
-
Causality of Choice: One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are indispensable for mapping the covalent bond framework of the NAA.[3][4] The chemical shifts, coupling constants, and through-space correlations (via NOESY/ROESY) provide a definitive blueprint of the molecule's structure, including the connectivity of side chains and functional groups that define its novelty.[5][6] For chiral NAAs, NMR can also help in determining relative stereochemistry.
The synergy between MS and NMR is a classic example of orthogonality. MS confirms what atoms are present and their total mass, while NMR confirms how they are connected. A mismatch in the data from these two techniques signals a critical failure in identity and must be resolved before proceeding.
Pillar 2: Purity and Impurity Profiling - An Orthogonal Approach
Purity is not a single measurement but a composite picture painted by multiple techniques. Relying on a single chromatographic method can be misleading, as co-eluting impurities may remain undetected. Therefore, a cross-validation strategy employing at least two orthogonal separation methods is essential.
Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for purity analysis due to its robustness and wide applicability.
-
Causality of Choice: Separation in RP-HPLC is based on the analyte's hydrophobicity. It is highly effective at separating the target NAA from non-polar and moderately polar impurities. When coupled with a UV detector (and ideally a mass spectrometer), it provides a powerful tool for both quantification of the main peak and detection of impurities.
Orthogonal Technique 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
For many NAAs, which are inherently polar, HILIC provides a completely different separation mechanism.
-
Causality of Choice: HILIC separates compounds based on their polarity and partitioning between a polar stationary phase and a mobile phase with a high organic solvent content. This makes it ideal for separating highly polar NAAs from polar impurities that might co-elute in an RP-HPLC system. The contrasting selectivity of HILIC and RP-HPLC ensures a more comprehensive impurity profile.
Orthogonal Technique 2: Chiral Chromatography
For NAAs that are chiral, confirming enantiomeric purity is a critical regulatory and safety requirement. The presence of an undesired enantiomer is a significant impurity that must be controlled.[7]
-
Causality of Choice: Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, allowing for their separation.[8][9] This can be achieved directly on underivatized amino acids using specific CSPs like those based on macrocyclic glycopeptides or crown ethers, or after derivatization with a chiral reagent.[7][8][10] This method is orthogonal to both RP-HPLC and HILIC as its separation is based on stereospecific interactions, not just polarity or hydrophobicity.
The cross-validation workflow for purity assessment is visualized below. A high purity value (e.g., >99.5%) that is consistent across RP-HPLC, HILIC, and, if applicable, chiral methods, provides strong evidence of the material's quality.
Pillar 3: Method Validation According to ICH Q2(R1) Guidelines
Once the appropriate orthogonal methods are developed, they must be formally validated to prove they are fit for purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides the global standard for this process.[11][12][13] The key parameters must be assessed for each analytical procedure.
Table 1: Comparison of Performance Characteristics for Orthogonal Purity Methods
| Validation Parameter | RP-HPLC | HILIC | Chiral HPLC | Acceptance Criteria (Typical) |
| Specificity | Demonstrated via peak purity (PDA) & MS | Demonstrated via peak purity & MS | Baseline resolution of enantiomers (Rs > 1.5) | Method is selective for the analyte and its impurities |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.998 | R² ≥ 0.995 |
| Range (% of Target) | 80-120% for assay; LOQ-120% for impurity | 80-120% for assay; LOQ-120% for impurity | LOQ - 120% of impurity specification | As per ICH guidelines[14] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% | 98.0 - 102.0% for assay; broader for impurities |
| Precision (% RSD) | ||||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% | ≤ 2.0% (Assay) |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 3.0% | ≤ 3.0% (Assay) |
| Limit of Quantitation (LOQ) | Typically 0.05% | Typically 0.05% | Typically 0.05% | Sufficiently low to quantify impurities at specification level |
| Robustness | Insensitive to minor changes in pH, % organic | Sensitive to water content in mobile phase | Sensitive to mobile phase composition, temp. | System suitability criteria are met despite small variations |
Data presented are representative examples and actual results will vary based on the specific NAA and method conditions.
Experimental Protocols: A Self-Validating Approach
Trustworthiness in a protocol comes from including steps that verify the system is performing correctly before the analysis of any unknown sample.
Protocol: Validated Purity Determination by RP-HPLC
This protocol assumes a non-chiral NAA. For a chiral NAA, a separate chiral method validation is mandatory.
-
System Preparation & Suitability:
-
Objective: To ensure the chromatographic system is fit for use.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Prepare a System Suitability Solution containing the NAA reference standard and a known, related impurity.
-
Perform five replicate injections of the System Suitability Solution.
-
Self-Validation Check: The %RSD for the NAA peak area must be ≤ 2.0%. The resolution between the NAA and the known impurity must be ≥ 2.0. The tailing factor for the NAA peak should be ≤ 1.5. Do not proceed if these criteria are not met.
-
-
-
Linearity and Range Verification:
-
Objective: To confirm the detector response is proportional to the analyte concentration across the desired range.
-
Procedure:
-
Prepare a series of at least five calibration standards from a stock solution of the NAA reference standard, spanning 50% to 150% of the target analytical concentration.
-
Inject each standard in triplicate.
-
Plot the mean peak area against concentration and perform a linear regression.
-
Self-Validation Check: The correlation coefficient (R²) must be ≥ 0.999.
-
-
-
Accuracy (Spike/Recovery):
-
Objective: To demonstrate the method's ability to accurately measure the analyte in a sample matrix.
-
Procedure:
-
Prepare a sample of the NAA at the target concentration.
-
Spike this sample with known amounts of NAA reference standard at three levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percent recovery.
-
Self-Validation Check: The mean recovery at each level should be within 98.0% to 102.0%.
-
-
-
Sample Analysis:
-
Objective: To determine the purity of the test sample.
-
Procedure:
-
Prepare the NAA test sample at the target concentration in duplicate.
-
Inject the samples and integrate all peaks.
-
Calculate purity using the area percent method: Purity % = (Area_NAA / Area_Total) * 100.
-
-
This entire validation process should be repeated for the orthogonal HILIC method to confirm the purity results. The logical relationship between these validation pillars is illustrated below.
Conclusion
The analytical characterization of a novel amino acid is a rigorous undertaking that demands more than just running samples. It requires a strategic, evidence-based approach grounded in the principle of orthogonality. By cross-validating results from distinct analytical techniques—confirming identity with both MS and NMR, and assessing purity with multiple, orthogonal chromatographic methods—we build a self-validating and unimpeachable data package. Adherence to the validation parameters set forth in ICH Q2(R1) is not merely a regulatory hurdle but a framework for ensuring scientific integrity. This comprehensive approach guarantees that the novel amino acids advancing through the development pipeline are of the highest quality, safety, and efficacy, ultimately accelerating the delivery of innovative medicines to patients.
References
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. Retrieved from [Link]
-
Gąsior, J., Gawlik-Bieda, A., & Grieb, P. (2011). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Amino Acids, 40(2), 527-32. Retrieved from [Link]
-
Esquivel, B., Pineda, R., & Cardenas, M. (1998). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 21(5), 777-791. Retrieved from [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International. Retrieved from [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). Retrieved from [Link]
-
3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA). Retrieved from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]
-
NMR in structural determination of proteins and peptides. (2020). NMIMS Pharmacy. Retrieved from [Link]
-
Yazawa, I. (n.d.). LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. Imtakt Corporation. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]
-
Method Validation Guidelines. (2003). BioPharm International. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration (FDA). Retrieved from [Link]
-
Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 140(10), 3537-45. Retrieved from [Link]
-
Dyson, H. J., & Wright, P. E. (1995). 1H Nuclear Magnetic Resonance (NMR) in the Elucidation of Peptide Structure. Methods in Molecular Biology, 36, 111-146. Retrieved from [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). Retrieved from [Link]
-
A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. (2015). ResearchGate. Retrieved from [Link]
-
Solving protein structures by NMR. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
A Comprehensive Guide for Analytical Method Validation. (2023). Journal of Pharmaceutical Research and Reports. Retrieved from [Link]
-
Protein Structure Determination by NMR-Spectroscopy. (n.d.). Freie Universität Berlin. Retrieved from [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. Retrieved from [Link]
-
Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. (2024). MDPI. Retrieved from [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024). Agilent. Retrieved from [Link]
-
Nemkov, T., et al. (2015). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. NIH Public Access, 7(1), 1-13. Retrieved from [Link]
-
Al-Rimawi, F. (2021). Underivatized Amino Acid Chromatographic Separation. ACS Omega, 6(4), 2843-2850. Retrieved from [Link]
-
Rutherfurd, S. M., & Gilani, G. S. (2009). Standardised methods for amino acid analysis of food. British Journal of Nutrition, 102(2), 157-161. Retrieved from [Link]
-
Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. (2015). ResearchGate. Retrieved from [Link]
-
Le, A., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry. Analytical Chemistry, 92(15), 10329-10337. Retrieved from [Link]
-
Wang, B., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1129-1140. Retrieved from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration (FDA). Retrieved from [Link]
Sources
- 1. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. people.bu.edu [people.bu.edu]
- 6. 1H Nuclear Magnetic Resonance (NMR) in the Elucidation of Peptide Structure | Springer Nature Experiments [experiments.springernature.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. fda.gov [fda.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to the Synthetic Routes of 1-(Methylamino)cyclopropanecarboxylic Acid
Executive Summary
1-(Methylamino)cyclopropanecarboxylic acid is a conformationally constrained, non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry. Its rigid cyclopropane scaffold allows for the precise positioning of substituents, making it a sought-after motif in the design of peptidomimetics and other biologically active molecules. However, the synthesis of this compound presents unique challenges due to the strained three-membered ring and the need for controlled installation of the amino and carboxylic acid functionalities. This guide provides a comparative analysis of prominent synthetic strategies, offering researchers the technical insights needed to select the most appropriate route based on scalability, reagent availability, and stereochemical requirements. We will explore two primary paradigms: intramolecular cyclization of acyclic precursors and the direct cyclopropanation of alkene substrates.
Introduction: The Strategic Value of a Constrained Amino Acid
The incorporation of rigid structural elements is a cornerstone of modern drug design. Cyclopropane rings, in particular, offer a unique combination of conformational restriction and metabolic stability. 1-(Methylamino)cyclopropanecarboxylic acid, an N-methylated derivative of the plant signaling molecule 1-aminocyclopropanecarboxylic acid (ACC), leverages this structural advantage.[1][2] The N-methyl group can enhance pharmacokinetic properties such as membrane permeability and resistance to enzymatic degradation. The development of efficient and scalable synthetic routes is therefore critical to unlocking the full potential of this valuable synthon. This guide evaluates the most practical and field-proven methods for its preparation.
Part 1: Synthesis via Intramolecular Cyclization
Intramolecular cyclization strategies are among the most established methods for constructing the cyclopropane ring of ACC and its derivatives. These approaches typically involve the formation of a carbon-carbon bond through the 1,3-elimination of a leaving group from an acyclic precursor.
Route 1: The Methionine-Derived Pathway
This classical approach, adapted from well-documented syntheses of ACC, utilizes the readily available amino acid methionine as a starting point.[3][4] The core strategy involves converting the thioether side chain into a suitable leaving group, which then facilitates a base-mediated ring closure.
Mechanistic Rationale: The synthesis begins with an N-protected and esterified methionine derivative. To adapt this for our target molecule, one would start with an N-methylated methionine precursor. The thioether is activated by S-alkylation, typically with dimethyl sulfate, to form a sulfonium salt. This transformation converts the methylthio group into an excellent leaving group. Subsequent treatment with a strong base, such as a sodium alkoxide, induces an intramolecular SN2-type reaction (1,3-elimination), where the enolate of the ester attacks the γ-carbon, displacing the dialkyl sulfide and forming the cyclopropane ring. The final steps involve the hydrolysis of the ester and removal of any N-protecting group to yield the target acid.
Workflow Diagram: Methionine-Derived Pathway
Caption: Workflow for the synthesis from a methionine precursor.
Advantages:
-
Readily Available Starting Material: Methionine is an inexpensive and abundant chiral starting material.
-
Well-Established Chemistry: The underlying reactions are well-understood and documented in patent literature.[3][4]
Disadvantages:
-
Hazardous Reagents: The use of dimethyl sulfate, a potent carcinogen, requires stringent safety protocols.
-
Moderate Yields: While effective, overall yields can be moderate, and purification from sulfur-containing byproducts can be challenging.
Route 2: The Malonic Ester Pathway
The malonic ester synthesis is a cornerstone of C-C bond formation and can be effectively adapted for cyclopropane synthesis. This route involves the dialkylation of a malonate derivative with a 1,2-dihaloalkane.
Mechanistic Rationale: To synthesize the target molecule, one would require a specialized starting material: diethyl 2-[(N-tert-butoxycarbonyl)-N-methylamino]malonate. This substrate is treated with a base (e.g., sodium ethoxide) to generate a carbanion, which then undergoes a nucleophilic substitution with 1,2-dibromoethane. A second equivalent of base removes the remaining acidic proton, and the resulting carbanion performs a rapid intramolecular SN2 reaction to close the three-membered ring.[5] The synthesis is completed by saponification of the esters followed by decarboxylation upon acidic workup, which simultaneously removes the Boc protecting group.
Workflow Diagram: Malonic Ester Pathway
Caption: Workflow for the malonic ester-based synthesis.
Advantages:
-
Versatility: This is a robust and versatile method for forming substituted cyclopropanes.[6]
-
High Intramolecular Reaction Rate: The intramolecular ring-closing step is typically very fast and efficient.[5]
Disadvantages:
-
Specialized Starting Material: The required N-methylated aminomalonate is not as common as methionine and may need to be synthesized separately.
-
Harsh Decarboxylation Conditions: The final hydrolysis and decarboxylation steps often require heating in strong acid, which may not be suitable for sensitive substrates.
Part 2: Synthesis via Alkene Cyclopropanation
A more modern and convergent approach involves the direct addition of a one-carbon unit to an alkene precursor. This strategy can offer high levels of stereocontrol and efficiency.
Route 3: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a premier method for converting alkenes into cyclopropanes stereospecifically.[7][8] It utilizes a carbenoid species, typically generated from diiodomethane and a zinc-copper couple or diethylzinc.
Mechanistic Rationale: The key precursor for this route is an N-protected N-methyl-2,3-dehydroalanine ester. This alkene is subjected to the Simmons-Smith reagent (e.g., Et₂Zn and CH₂I₂), which generates an organozinc carbenoid (ICH₂ZnI). This species adds concertedly to the double bond in a syn-fashion, transferring a methylene group to form the cyclopropane ring with high stereospecificity. The reaction is often directed by a nearby hydroxyl group, although this is not applicable to the dehydroalanine substrate. The synthesis concludes with the hydrolysis of the ester to furnish the final product.
Workflow Diagram: Simmons-Smith Cyclopropanation
Caption: Workflow for Simmons-Smith cyclopropanation.
Advantages:
-
High Stereospecificity: The reaction proceeds via a concerted mechanism, preserving the stereochemistry of the alkene.[7]
-
Functional Group Tolerance: The reaction is generally tolerant of various functional groups, including esters and protected amines.
-
Milder Conditions: Compared to some intramolecular cyclization methods, the conditions are relatively mild.
Disadvantages:
-
Reagent Cost and Handling: Diethylzinc is pyrophoric, and both it and diiodomethane are expensive, making this route less ideal for large-scale synthesis.
-
Precursor Synthesis: The dehydroalanine precursor may require a multi-step synthesis itself.
Part 3: Comparative Analysis
The choice of synthetic route depends heavily on the specific needs of the researcher, including scale, cost, available equipment, and safety considerations.
| Feature | Route 1: Methionine-Derived | Route 2: Malonic Ester | Route 3: Simmons-Smith |
| Starting Material | Inexpensive, common amino acid | Specialized malonate derivative | Multi-step dehydroalanine precursor |
| Key Reagents | Dimethyl sulfate, NaOMe | 1,2-Dibromoethane, NaOEt | Diethylzinc, Diiodomethane |
| Reagent Hazards | High (carcinogens) | Moderate (corrosives, alkyl halides) | High (pyrophorics) |
| Scalability | Demonstrated in patents; feasible | Good, common industrial process | Poor, due to reagent cost/hazard |
| Stereocontrol | Dependent on chiral pool start | Achiral route unless resolved | High (stereospecific) |
| Overall Steps | ~4-5 steps | ~3-4 steps | ~2-3 steps (from alkene) |
| Primary Use Case | Large-scale, cost-driven synthesis | Versatile lab-scale synthesis | High-value, stereospecific synthesis |
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis via the Methionine-Derived Pathway (Adapted from Patent Literature)
This protocol is an adaptation for the N-methylated target and should be performed by trained personnel with appropriate safety precautions, particularly when handling dimethyl sulfate.
Step 1: Preparation of N-Acetyl-N-methyl-1-aminocyclopropane-1-carboxylic acid methyl ester
-
To molten N-acetyl-N-methyl-DL-methionine methyl ester (0.1 mol), slowly add dimethyl sulfate (0.13 mol) at 110 °C with vigorous stirring. Maintain the temperature and continue stirring for 5 minutes after the addition is complete.
-
Cool the mixture slightly. Prepare a sodium methoxide solution by dissolving sodium (0.12 mol) in absolute ethanol (50 mL).
-
Add the sodium methoxide solution dropwise to the reaction mixture. Upon completion of the addition, heat the mixture to reflux for 25 hours.[4]
-
After cooling, filter the mixture to remove precipitated salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in chloroform (150 mL) and wash with water (50 mL). Separate the organic phase, dry over anhydrous sodium sulfate, and concentrate to yield the crude cyclopropane ester.
Step 2: Hydrolysis to 1-(Methylamino)cyclopropanecarboxylic acid
-
Combine the crude ester from the previous step with a solution of calcium hydroxide (0.35 mol) in water (60 mL).
-
Heat the mixture under reflux for 12 hours to achieve saponification.[3]
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH ~1.
-
Evaporate the mixture to dryness under reduced pressure.
-
Triturate the solid residue with hot ethanol, filter off the insoluble inorganic salts, and concentrate the ethanolic filtrate to dryness to yield the hydrochloride salt of the target product. Further purification can be achieved by recrystallization.
Conclusion and Recommendations
Each synthetic route to 1-(Methylamino)cyclopropanecarboxylic acid offers a distinct set of advantages and challenges.
-
For large-scale industrial production , where cost is a primary driver, the Methionine-Derived Pathway is a strong candidate despite its use of hazardous materials, as the starting materials are inexpensive and the process has been scaled.[3][4]
-
For versatile laboratory-scale synthesis , the Malonic Ester Pathway provides a robust and reliable option, provided the specialized starting material is accessible or can be synthesized efficiently.
-
For applications requiring high stereopurity or the synthesis of complex analogs , the Simmons-Smith Cyclopropanation is superior. Its convergence and stereospecificity make it ideal for late-stage diversification in a drug discovery program, though it is less economically viable for bulk manufacturing.
Ultimately, the optimal choice requires a careful evaluation of project goals, available resources, and safety infrastructure. This guide serves as a foundational tool for making that informed decision.
References
- Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. (US4367344A)
- Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives. (EP0025141B1)
-
Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Request PDF. [Link]
-
Synthesis of 1-aminocyclopropenecarboxylic acid: the unsaturated analog of ACC. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Cyclopropanation. Wikipedia. [Link]
-
Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Semantic Scholar. [Link]
-
Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]
-
cyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
1-Aminocyclopropane-1-carboxylate synthase. Wikipedia. [Link]
-
Cyclopropanations in Syntheses. ETH Zürich. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. NIH National Library of Medicine. [Link]
-
1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. PubMed Central. [Link]
- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. (CN103864635A)
Sources
- 1. 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia [en.wikipedia.org]
- 2. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]
- 4. EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Cyclopropane synthesis [organic-chemistry.org]
- 7. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Characterizing Non-Core Compounds
In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is paramount. However, the focus cannot solely be on the API itself. "Related compounds"—a category encompassing starting materials, intermediates, byproducts, and degradation products—must be meticulously identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.[1] This guide provides a comprehensive framework for the characterization of 1-(dimethylamino)cyclopropanecarboxylic acid, a compound that may arise as a synthetic intermediate or a related substance.
The unique structure of this molecule, featuring a strained cyclopropane ring and a tertiary amine, presents specific analytical challenges.[2] A robust characterization, therefore, requires an orthogonal multi-technique approach, where different analytical methods provide complementary information. This guide is structured to walk you through this integrated workflow, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and scientifically sound characterization process.
Physicochemical Profile
A foundational understanding of the molecule's properties is the first step in developing appropriate analytical methods.
| Property | Value | Source |
| IUPAC Name | 1-(dimethylamino)cyclopropane-1-carboxylic acid | [] |
| CAS Number | 119111-65-8 | [4][5] |
| Molecular Formula | C₆H₁₁NO₂ | [4][6] |
| Molecular Weight | 129.16 g/mol | [][4] |
| Appearance | Solid | [4] |
| Structure | [] |
The Integrated Analytical Workflow
A comprehensive characterization relies on the strategic application of multiple analytical techniques. No single method can provide all the necessary information. The following workflow illustrates an effective, orthogonal approach to achieving a complete profile of the compound and its potential impurities.
References
- 1. cdn.who.int [cdn.who.int]
- 2. 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3 | Benchchem [benchchem.com]
- 4. 1-(Dimethylamino)cyclopropanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 5. 1-(Dimethylamino)cyclopropanecarboxylicacid CAS#: 119111-65-8 [m.chemicalbook.com]
- 6. 119111-65-8|1-(Dimethylamino)cyclopropanecarboxylic acid|BLD Pharm [bldpharm.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(Methylamino)cyclopropanecarboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride, a specialized amino acid derivative. As a Senior Application Scientist, my objective is to offer a scientifically sound and practical framework that ensures safety and regulatory compliance, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
I. Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough risk assessment is paramount. Based on data from similar compounds, such as 1-Aminocyclopropanecarboxylic acid, this compound should be treated as a hazardous substance.[1][2][3][4]
Primary Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]
-
Eye Irritation: Can cause serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2][3][4]
Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably within a chemical fume hood.
II. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To prevent eye contact with the chemical, which can cause serious irritation.[1][2][3][4] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation.[3] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from accidental splashes. |
| Respiratory Protection | Generally not required if handled in a chemical fume hood. If a hood is unavailable, a NIOSH-approved respirator may be necessary. | To prevent inhalation of airborne particles that could cause respiratory irritation.[4] |
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Containment: For small spills, prevent the spread of the material.
-
Cleanup:
-
Solid Spills: Carefully sweep up the material to avoid generating dust and place it in a designated, labeled hazardous waste container.
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads) and place the contaminated material into a designated hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.
IV. Step-by-Step Disposal Procedure
The disposal of this compound must adhere to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the EPA.[5][6][7] This framework mandates a "cradle-to-grave" approach to hazardous waste management.[6][7]
Step 1: Waste Characterization
The first step is to classify the waste. As a laboratory chemical, this compound is considered a hazardous waste.[8][9] While it may not be explicitly listed as a P- or U-listed waste by the EPA, it should be managed as such due to its potential irritant properties, which align with the characteristics of hazardous waste.
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department.[10]
-
Keep solid and liquid waste in separate, compatible containers.
Step 3: Container Selection and Labeling
-
Container: Use a chemically compatible container with a secure, tight-fitting lid. The original product container is often a suitable choice.[10]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ".[10][11] The label must also include:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Irritant").
-
Step 4: Accumulation and Storage
-
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11]
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Keep the waste container closed at all times except when adding waste.[10]
Step 5: Arranging for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[8]
-
Provide a complete and accurate description of the waste.
-
Your EHS department will handle the final transport and disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[6]
The following diagram illustrates the decision-making workflow for the disposal of this compound.
V. Conclusion
The proper disposal of this compound is a multi-step process that requires careful attention to hazard identification, personal protection, and regulatory compliance. By following this guide, researchers and laboratory personnel can ensure that this chemical waste is managed in a manner that is safe for themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for guidance.
References
- Regulating Lab Waste Disposal in the United St
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
- Regulation of Labor
- Laboratory Waste Management: The New Regul
- Proper Disposal of (3-Amino-4-hydroxyphenyl)
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
- Resource Conserv
- Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency.
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
- 1-METHYLAMINOCYCLOPROPANE-1-CARBOXYLIC ACID HYDROCHLORIDE - Safety D
- Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
- SAFETY DATA SHEET - 1-Amino-1-cyclopropanecarboxylic acid. Fisher Scientific.
- Safety Data Sheet - 1-Aminocyclopropanecarboxylic Acid. Cayman Chemical.
- Safety Data Sheet - Methyl 1-(methylamino)
- SAFETY DATA SHEET - 1-Aminocyclopropane-1-carboxylic Acid. PhytoTech Labs.
- RCRA Regulations Explained.
- Amino Acid Standard - 250 pmol per ul in 0.
- 4 Hazardous Waste Characteristics Under RCRA. Lion Technology Inc.
- 1-Methylcyclopropane-1-carboxylic acid - Safety D
- Safety D
- 4 - SAFETY D
- SAFETY DATA SHEET - Cyclopropanecarboxylic acid chloride. Thermo Fisher Scientific.
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
- SAFETY DATA SHEET - 1-Methylcyclopropanecarboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET - Methyl cyclopropanecarboxyl
- 1-(Carbobenzoxyamino)
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. aaronchem.com [aaronchem.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. needle.tube [needle.tube]
- 6. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. MedicalLab Management Magazine [medlabmag.com]
A Senior Application Scientist's Guide to Handling 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride
Welcome to your comprehensive guide on the safe and effective handling of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride (CAS No. 99324-91-1).[1][2] As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment without compromising the integrity of our work. This document moves beyond generic safety data sheets to provide you with actionable, field-proven insights grounded in scientific principles. We will delve into not just what to do, but why you're doing it, ensuring a culture of safety and excellence in your laboratory.
Hazard Analysis: Understanding the Risks
This compound is a synthetic amino acid derivative.[3] While specific toxicological data for this exact compound is not extensively published, the available safety data for it and structurally similar compounds, such as 1-Aminocyclopropanecarboxylic acid, indicates that it should be handled with care. The primary hazards associated with this compound are:
-
Serious Eye Irritation: Causes serious eye irritation.[4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[4][5][6]
Some related cyclopropanecarboxylic acid compounds are classified as corrosive and can cause severe skin and eye burns, highlighting the importance of cautious handling.[7][8][9]
Table 1: Hazard Identification and GHS Classification
| Hazard Statement | GHS Classification | Source |
| Causes skin irritation | Skin Irritation (Category 2) | [4][5][6] |
| Causes serious eye irritation | Eye Irritation (Category 2A) | [4][5][6] |
| May cause respiratory irritation | Specific target organ toxicity – single exposure (Category 3) | [4][5][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is crucial for minimizing exposure risk.[10][11][12][13] The following PPE is mandatory when handling this compound.
Hand Protection
-
Recommendation: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Rationale: The primary route of exposure is through skin contact. Chemical-resistant gloves provide a necessary barrier to prevent skin irritation.[12][13] Always inspect gloves for tears or punctures before use and wash your hands thoroughly after removing them.
Eye and Face Protection
-
Recommendation: Safety glasses with side shields or chemical safety goggles. A face shield should be worn if there is a significant risk of splashing.
-
Rationale: This compound can cause serious eye irritation.[4][5][6] Standard prescription glasses are not a substitute for safety glasses. In the event of accidental eye contact, immediate and thorough irrigation is critical.
Skin and Body Protection
-
Recommendation: A standard laboratory coat is required. For larger quantities or when there is a risk of significant spillage, a chemical-resistant apron over the lab coat is recommended.
-
Rationale: A lab coat protects your skin and personal clothing from accidental spills and contamination.
Respiratory Protection
-
Recommendation: A NIOSH-approved respirator is recommended if the material is handled in a way that generates dust or if working outside of a chemical fume hood.
-
Rationale: Inhalation of the dust can cause respiratory irritation.[4][5][6] Engineering controls, such as a fume hood, are the preferred method for mitigating inhalation risks.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will ensure safety and experimental reproducibility.
Receiving and Storage
-
Procedure:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][14] The recommended storage temperature is typically 2-8°C.[15]
-
Keep the container tightly closed when not in use.
-
Handling and Use
-
Procedure:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
To avoid generating dust, handle the solid material gently. If possible, use a spatula that minimizes the aerosolization of the powder.
-
For weighing, use a balance inside the fume hood or in a designated weighing enclosure.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Diagram 1: Safe Handling Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][14]
Spill Response
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.
-
Place the material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable decontaminating agent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) department.
-
Prevent entry into the area until it has been deemed safe by EHS personnel.
-
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Procedure:
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.[4][14][16]
-
Diagram 2: Waste Disposal Decision Tree
Caption: A decision tree for the proper segregation of waste generated during the handling of this compound.
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and quality of your research. A strong safety culture is the foundation of scientific innovation.
References
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 1-Amino-1-cyclopropanecarboxylic acid.
- ChemicalBook. (n.d.). Cyclopropanecarboxylic acid, 1-(methylamino)-, ethyl ester, hydrochloride (1:1).
- ChemicalBook. (2025, August 23). 1-METHYLAMINOCYCLOPROPANE-1-CARBOXYLIC ACID HYDROCHLORIDE - Safety Data Sheet.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: Cyclopropanecarboxylic acid.
- Synblock. (n.d.). CAS 99324-91-1 | this compound.
- HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
- PubChem. (n.d.). Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1).
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC).
- CDH Fine Chemical. (n.d.). Cyclopropane Carboxylic Acid CAS No 1759-53-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- BLD Pharm. (n.d.). 99324-91-1|this compound.
- Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
- Servier. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- PubChem. (n.d.). Cyclopropanecarboxylic acid.
- Thermo Fisher Scientific. (2010, May 14). Safety Data Sheet.
- CymitQuimica. (n.d.). Cyclopropanecarboxylic acid, 1-(methylamino)-, hydrochloride.
- PhytoTech Labs. (n.d.). Safety Data Sheet.
- Cayman Chemical. (2025, June 20). Safety Data Sheet.
Sources
- 1. 1-METHYLAMINOCYCLOPROPANE-1-CARBOXYLIC ACID HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 2. CAS 99324-91-1 | this compound - Synblock [synblock.com]
- 3. Cyclopropanecarboxylic acid, 1-(methylamino)-, hydrochlori… [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. westliberty.edu [westliberty.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hazmatschool.com [hazmatschool.com]
- 11. sams-solutions.com [sams-solutions.com]
- 12. healthybean.org [healthybean.org]
- 13. falseguridad.com [falseguridad.com]
- 14. fishersci.com [fishersci.com]
- 15. 99324-91-1|this compound|BLD Pharm [bldpharm.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
